molecular formula C12H22FeO14·2H2O<br>C12H22FeO14 B096098 Ferrous Gluconate CAS No. 18829-42-0

Ferrous Gluconate

Katalognummer: B096098
CAS-Nummer: 18829-42-0
Molekulargewicht: 446.14 g/mol
InChI-Schlüssel: VRIVJOXICYMTAG-IYEMJOQQSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ferrous Gluconate is an iron(II) salt of gluconic acid, supplied as a high-purity, light yellowish-gray to brown powder with slight caramel odor . It is highly soluble in water, making it suitable for various experimental preparations . As a source of bioavailable iron, its primary research value lies in studies of iron metabolism, hematopoiesis, and the treatment of iron-deficiency anemia . The mechanism of action involves its function as a critical component for heme synthesis; upon absorption, iron is incorporated into hemoglobin in red blood cells, which is essential for oxygen transport and erythropoiesis . Researchers utilize this compound to investigate nutrient fortification, mineral absorption, and as a model compound for studying iron supplementation due to its efficient absorption profile compared to other iron salts . Beyond biomedical research, it finds application in food science as a color-fixing agent, particularly in the processing of ripe olives, and as a nutritional fortifier . Studies, such as those using the Allium cepa assay, also employ this compound to assess the genotoxic and cytotoxic effects of iron compounds . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

iron(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H12O7.Fe/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+,5-;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRIVJOXICYMTAG-IYEMJOQQSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22FeO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Pale greenish-yellow to yellowish-grey powder or granules, which may have a faint odour of burnt sugar
Record name Iron, bis(D-gluconato-.kappa.O1,.kappa.O2)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name FERROUS GLUCONATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

Solubility

Soluble with slight heating in water. Practically insoluble in ethanol, Soluble in glycerin, SOLUBILITY INCR BY ADDN OF CITRIC ACID OR CITRATE ION, 1 gram dissolves in about 10 ml of water with slight heating and in 1.3 ml of water at 100 °C. It forms supersaturated solutions which are stable for a period of time.
Record name FERROUS GLUCONATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name FERROUS GLUCONATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/461
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

The color of /ferrous gluconate/ solution depends on pH; they are light yellow at pH 2, brown at pH 4.5, and green at pH 7. The iron rapidly oxidizes at higher pH.

CAS No.

299-29-6
Record name Ferrous gluconate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ferrous gluconate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14488
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Iron, bis(D-gluconato-.kappa.O1,.kappa.O2)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Iron digluconate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.525
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FERROUS GLUCONATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/781E2AXH0K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name FERROUS GLUCONATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/461
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

The melting point for D-gluconic acid, ferrous salt dihydrate (98%) is 188 °C, decomposes. The specific optical rotation is +6.7 deg at 25 °C (c=1, H2O). /Dihydrate/
Record name FERROUS GLUCONATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/461
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ferrous Gluconate for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of ferrous gluconate (C₁₂H₂₂FeO₁₄), a widely used organic iron supplement. The methodologies detailed herein are tailored for research and development settings, emphasizing precision, purity, and thorough analytical validation.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, including the direct reaction of gluconic acid with iron powder or the double decomposition reaction between a gluconate salt and a ferrous salt.[1][2][3] The most common and reliable method for laboratory-scale synthesis involves the metathesis reaction between calcium gluconate and ferrous sulfate, which leverages the low solubility of the calcium sulfate byproduct to drive the reaction to completion.[4][5]

Experimental Protocol: Double Decomposition Method

This protocol details the synthesis of this compound dihydrate from calcium gluconate and ferrous sulfate.[4]

Materials:

  • Calcium Gluconate (C₁₂H₂₂CaO₁₄·H₂O)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Deionized Water

  • Reaction Vessel (e.g., 3-neck round-bottom flask) with overhead stirrer and condenser

  • Heating Mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary Evaporator

Procedure:

  • Dissolution of Calcium Gluconate: In the reaction vessel, dissolve calcium gluconate in deionized water at a mass ratio of 1:5 (e.g., 100 g of calcium gluconate in 500 mL of water). Heat the mixture to 90-100°C with continuous stirring until the calcium gluconate is completely dissolved.[4]

  • Preparation of Ferrous Sulfate Solution: Separately, prepare a solution of ferrous sulfate by dissolving it in deionized water at a mass ratio of 1:1.5.[4]

  • Reaction: Slowly add the ferrous sulfate solution to the hot calcium gluconate solution. The mass ratio of calcium gluconate to ferrous sulfate should be approximately 1:0.625.[4] Upon addition, a white precipitate of calcium sulfate (CaSO₄) will form.

  • Reaction Completion: Maintain the temperature at 90-100°C and continue stirring for 60 minutes after the addition is complete to ensure the reaction goes to completion.[4] To prevent the oxidation of Fe²⁺ to Fe³⁺, it is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen).[1]

  • Filtration: Hot-filter the reaction mixture to remove the precipitated calcium sulfate. The filtrate is a solution of this compound. Wash the precipitate with a small amount of hot deionized water to recover any remaining product.

  • Concentration and Crystallization: Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 60°C to avoid oxidation.[1] Reduce the volume until the solution is saturated.

  • Isolation and Drying: Cool the concentrated solution to approximately 5°C to induce crystallization.[1] Collect the resulting yellowish-grey to pale greenish-yellow crystals by filtration. Wash the crystals with a small amount of cold deionized water and dry them under vacuum at room temperature.[6] The final product is typically this compound dihydrate.[6]

Synthesis Data

The following table summarizes typical quantitative parameters for the described synthesis method.

ParameterValue/RangeReference
Reactant Mass Ratio (Ca Gluconate:FeSO₄)1 : 0.625[4]
Reaction Temperature90 - 100 °C[4]
Reaction Time60 minutes[4]
pH Range (for stability)3.8 - 4.6[3][5]
Typical Yield~80%[4]

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized compound. A combination of spectroscopic, diffraction, thermal, and chemical methods is employed.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups within the this compound molecule and confirm the coordination of the gluconate ligand to the iron center.[7]

Experimental Protocol:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the dried this compound sample (approx. 1-2 mg) with spectroscopic grade KBr (approx. 100-200 mg). Grind the mixture to a fine powder and press it into a transparent disc.

  • Analysis: Record the spectrum in the wavenumber range of 4000–400 cm⁻¹.[8]

  • Interpretation: Identify the key absorption peaks corresponding to the hydroxyl, C-H, and carboxylate functional groups. A broad, intense absorption peak between 3200–3600 cm⁻¹ is characteristic of the O-H stretching vibrations from the multiple hydroxyl groups and water of hydration.[7][9] The asymmetric and symmetric stretching vibrations of the coordinated carboxylate group (COO⁻) are also key identifiers.

X-ray Diffraction (XRD)

XRD analysis determines the crystalline or amorphous nature of the synthesized material and provides information about its crystal structure.[2]

Experimental Protocol:

  • Sample Preparation: Place a sufficient amount of the finely powdered this compound sample onto a sample holder.

  • Analysis: Perform the XRD scan using a powder diffractometer with Cu Kα radiation. A typical scan range is a 2θ angle between 5° and 65°.[2]

  • Interpretation: The resulting diffractogram will show sharp peaks for a crystalline structure or a broad halo for an amorphous one.[2] Hydrated this compound typically crystallizes in a monoclinic system (space group I2), while the anhydrous form may be triclinic.[10][11][12]

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability, dehydration, and decomposition of the compound.[6][8]

Experimental Protocol:

  • Sample Preparation: Accurately weigh a small amount of the sample (5-10 mg) into an alumina or platinum crucible.

  • Analysis: Heat the sample from room temperature to a final temperature of ~600°C at a controlled heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., static air or dynamic nitrogen).[6]

  • Interpretation: The TGA curve will show mass loss steps, typically corresponding to the loss of water of hydration (dehydration). The DSC curve will show endothermic or exothermic peaks associated with these transitions. For this compound dihydrate, an endothermic peak around 108°C indicates the loss of two water molecules.[6] An exothermic peak around 210°C can indicate oxidative decomposition.[2]

Purity and Assay

Chemical assays are critical for determining the purity of the synthesized this compound and quantifying impurities.

Experimental Protocol (Assay for Ferrous Iron): This redox titration method determines the percentage of ferrous iron (Fe²⁺).

  • Sample Preparation: Accurately weigh about 1.5 g of the synthesized this compound and dissolve it in a mixture of 75 mL of water and 15 mL of 2 N sulfuric acid.[13]

  • Reduction of Ferric Iron: To ensure all iron is in the ferrous state, add 250 mg of zinc dust to the solution. Stopper the flask and let it stand for 20 minutes until the solution is colorless. This reduces any Fe³⁺ impurity to Fe²⁺.[13]

  • Filtration: Filter the solution through a crucible containing a thin layer of zinc dust to remove excess zinc.[13]

  • Titration: Immediately titrate the filtrate with a standardized 0.1 N ceric sulfate solution, using an appropriate indicator (e.g., orthophenanthroline).[14]

  • Calculation: Calculate the percentage of this compound based on the volume of titrant used. The purity should be between 97.0% and 102.0% on a dried basis.

Experimental Protocol (Limit of Ferric Iron):

  • Sample Preparation: Dissolve about 5 g of the sample in a mixture of 100 mL of water and 10 mL of hydrochloric acid. Add 3 g of potassium iodide.[13]

  • Reaction: Allow the solution to stand in the dark for 5 minutes. Any Fe³⁺ present will oxidize the iodide to iodine.

  • Titration: Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate solution. The amount of ferric iron should not exceed 2.0%.

Summary of Characterization Data

The table below presents typical data obtained from the characterization of this compound dihydrate.

TechniqueParameterTypical Value/ObservationReference
FTIR O-H Stretch (Hydroxyl & H₂O)Broad peak, 3200 - 3600 cm⁻¹[7][9]
C=O Stretch (Carboxylate)~1550 - 1650 cm⁻¹[7]
XRD Crystal System (Hydrated)Monoclinic, Space Group I2[10][11][12]
Thermal Analysis Dehydration (Endotherm)~108 °C (loss of 2 H₂O)[6]
Decomposition (Exotherm)~210 °C[2]
Purity Assay (C₁₂H₂₂FeO₁₄)97.0% - 102.0%
Ferric Iron (Fe³⁺) Limit≤ 2.0%
Loss on Drying6.5% - 10.0%[13]

Visualized Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization A Reactant Preparation (Ca Gluconate + FeSO4 solutions) B Reaction (90-100°C, 60 min) A->B C Hot Filtration (Remove CaSO4) B->C D Concentration (Rotary Evaporation) C->D E Crystallization (Cooling to 5°C) D->E F Isolation & Drying (Vacuum Filtration) E->F Product Final Product: This compound Dihydrate F->Product G FTIR Spectroscopy (Functional Groups) H X-ray Diffraction (XRD) (Crystal Structure) I Thermal Analysis (TGA/DSC) (Dehydration & Stability) J Chemical Assays (Purity & Fe3+ Limit) Product->G Product->H Product->I Product->J

Caption: Workflow for this compound Synthesis and Characterization.

Cellular Iron Metabolism Pathway

This compound serves as a source of ferrous iron (Fe²⁺). The diagram below outlines the key signaling pathway for iron uptake, trafficking, and regulation within the human body.

G cluster_intestine Intestinal Lumen & Enterocyte cluster_enterocyte cluster_blood Bloodstream cluster_target_cell Target Cell (e.g., Erythroblast) cluster_fate Intracellular Fate cluster_regulation Systemic Regulation Lumen This compound (Source of Fe2+) DMT1_apical DMT1 Lumen->DMT1_apical Absorption Ferritin_cell Storage (Ferritin) DMT1_apical->Ferritin_cell FPN_cell Ferroportin (FPN) DMT1_apical->FPN_cell Heph Hephaestin FPN_cell->Heph Export Tf Transferrin (Tf) binds Fe3+ Heph->Tf Oxidation Fe2+ -> Fe3+ TfR1 TfR1 Tf->TfR1 Binding & Endocytosis Endosome Endosome TfR1->Endosome DMT1_endo DMT1 Endosome->DMT1_endo Fe3+ -> Fe2+ (STEAP3) LIP Labile Iron Pool (Cytosolic Fe2+) DMT1_endo->LIP Ferritin_fate Storage (Ferritin) LIP->Ferritin_fate Mito Mitochondria (Heme & Fe-S Synthesis) LIP->Mito FPN_export Export (Ferroportin) LIP->FPN_export Hepcidin Hepcidin (from Liver) Hepcidin->FPN_cell Blocks Export (Degrades FPN)

Caption: Cellular Iron Uptake and Metabolism Pathway.

References

A Comprehensive Guide to the Physicochemical Properties of Ferrous Gluconate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of ferrous gluconate, tailored for researchers, scientists, and drug development professionals. The information presented herein is crucial for understanding the behavior of this compound in various experimental and formulation settings.

Core Physicochemical Properties

This compound is an iron (II) salt of gluconic acid, widely used as a nutritional supplement to treat iron deficiency anemia. Its physicochemical characteristics are pivotal for its stability, bioavailability, and formulation design.

General Properties

This compound is typically a yellowish-grey or pale greenish-yellow powder or granules. It may have a faint odor resembling burnt sugar.

Quantitative Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of this compound.

Table 1: General Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₁₂H₂₂FeO₁₄ (anhydrous)[1][2]
C₁₂H₂₂FeO₁₄ · 2H₂O (dihydrate)[3]
Molecular Weight 446.14 g/mol (anhydrous)[1][2]
482.17 g/mol (dihydrate)[3]
Melting Point 188 °C (decomposes)[1][4]
pKa 6.28 at 20 °C[5]
pH (1% solution) Approximately 4.8
pH (5% aqueous solution) Acidic to litmus[5]
pH (10% solution) 4.0 - 5.5[1]

Table 2: Solubility Profile of this compound

SolventSolubilityReferences
Water 1 g in approx. 10 mL with slight heating[1][5]
1 g in 1.3 mL at 100 °C[1]
8.5 g in 100 cm³ at 20 °C[4]
Ethanol Practically insoluble[4][5]
Glycerin Soluble[3]

Table 3: Stability and Hygroscopicity of this compound

ConditionObservationReferences
Light Exposure Affected by light; store in the dark.[5]
Air Exposure Ferrous iron slowly oxidizes to ferric iron.[1]
pH Rapid oxidation in approximately neutral solutions; stability is improved by buffering to a pH of 3.5 to 4.5.[1]
Hygroscopicity Loses between 6.5% and 10.0% of its weight when dried at 105 °C for 16 hours.[6]

Experimental Protocols

This section provides detailed methodologies for determining the key physicochemical properties of this compound.

Determination of Equilibrium Solubility

This protocol is based on the World Health Organization (WHO) guidelines for equilibrium solubility determination for the purpose of the Biopharmaceutics Classification System (BCS).

Objective: To determine the equilibrium solubility of this compound in aqueous media at different pH values.

Materials:

  • This compound powder

  • pH 1.2 buffer (e.g., 0.1 N HCl)

  • pH 4.5 acetate buffer

  • pH 6.8 phosphate buffer

  • Calibrated pH meter

  • Shaking incubator or water bath with temperature control (set to 37 ± 1 °C)

  • Centrifuge

  • Validated analytical method for this compound quantification (e.g., UV-Vis spectrophotometry or HPLC)

  • Syringe filters (e.g., 0.45 µm)

Procedure:

  • Add an excess amount of this compound powder to flasks containing the pH 1.2, 4.5, and 6.8 buffers. Ensure there is undissolved solid at the bottom of each flask.

  • Place the flasks in a shaking incubator at 37 ± 1 °C and agitate at a constant, appropriate speed.

  • At predetermined time points (e.g., 24, 48, and 72 hours), withdraw an aliquot of the supernatant.

  • Immediately filter the aliquot using a syringe filter to remove any undissolved solids.

  • Dilute the filtered sample with the respective buffer to a concentration within the validated range of the analytical method.

  • Analyze the concentration of this compound in the diluted samples using a validated analytical method.

  • Equilibrium is considered reached when the concentration of this compound in consecutive time points does not differ significantly.

  • Measure and record the final pH of each solution.

Melting Point Determination (USP <741> Class Ia)

This protocol follows the United States Pharmacopeia (USP) general chapter <741> for determining the melting range.[7][8][9][10][11]

Objective: To determine the melting range of this compound.

Materials:

  • This compound powder, dried at 105 °C for 16 hours[6]

  • Melting point apparatus (capillary method)

  • Melting point capillary tubes

Procedure:

  • Finely powder the dried this compound.

  • Pack the powdered sample into a capillary tube to a height of 2.5-3.5 mm.

  • Place the capillary tube in the melting point apparatus.

  • Heat the apparatus to a temperature about 10 °C below the expected melting point.

  • Increase the temperature at a rate of 1 ± 0.5 °C per minute.

  • Record the temperature at which the substance is first observed to collapse or form a liquid (the beginning of the melting range).

  • Record the temperature at which the substance is completely melted (the end of the melting range).

Stability Testing (ICH Q1A(R2) Guidelines)

This protocol outlines a general approach for stability testing of this compound as a drug substance, based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[12][13][14][15][16]

Objective: To evaluate the stability of this compound under various environmental conditions.

Materials:

  • At least three primary batches of this compound

  • Appropriate container closure systems

  • Stability chambers with controlled temperature and humidity

  • Validated stability-indicating analytical methods

Procedure:

  • Stress Testing: Subject a single batch of this compound to stress conditions to identify potential degradation products and establish degradation pathways. Conditions include:

    • Temperature: In 10 °C increments above the accelerated testing temperature (e.g., 50 °C, 60 °C).

    • Humidity: 75% relative humidity (RH) or greater.

    • Photostability: Expose the substance to light according to ICH Q1B guidelines.

    • Hydrolysis: Test across a wide range of pH values.

  • Formal Stability Studies:

    • Long-term testing: Store samples from at least three primary batches at 25 °C ± 2 °C / 60% RH ± 5% RH for a minimum of 12 months.

    • Accelerated testing: Store samples at 40 °C ± 2 °C / 75% RH ± 5% RH for a minimum of 6 months.

  • Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term testing and 0, 3, 6 months for accelerated testing).

  • Analytical Tests: At each time point, test the samples for relevant attributes, which may include:

    • Appearance

    • Assay (this compound content)

    • Degradation products (impurities)

    • Water content

FT-IR Spectroscopic Analysis (KBr Pellet Method)

This protocol describes the preparation of a potassium bromide (KBr) pellet for the analysis of solid this compound by Fourier-Transform Infrared (FT-IR) spectroscopy.[17][18][19][20]

Objective: To obtain the FT-IR spectrum of this compound for identification.

Materials:

  • This compound powder

  • Spectroscopic grade potassium bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press and die

Procedure:

  • Place approximately 1-2 mg of this compound and 100-200 mg of KBr in an agate mortar.

  • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.

  • Transfer a portion of the powder into the pellet die.

  • Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Record the spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

UV-Vis Spectrophotometric Assay

This protocol provides a method for the quantitative determination of this compound based on the absorbance of the ferrous ion.[21][22][23][24][25][26][27]

Objective: To determine the concentration of this compound in a sample.

Materials:

  • This compound sample

  • This compound reference standard

  • UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Reagents for color development (e.g., 1,10-phenanthroline, hydroxylamine hydrochloride, sodium acetate buffer)

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a suitable amount of this compound reference standard and dissolve it in a volumetric flask with deionized water to prepare a stock solution of known concentration.

    • Prepare a series of standard solutions of decreasing concentrations by diluting the stock solution.

  • Preparation of Sample Solution:

    • Accurately weigh a sample of this compound and dissolve it in a volumetric flask with deionized water to obtain a solution with a concentration within the range of the standard solutions.

  • Color Development:

    • To an aliquot of each standard and sample solution, add hydroxylamine hydrochloride solution (to reduce any ferric ions to ferrous ions), followed by 1,10-phenanthroline solution and sodium acetate buffer to adjust the pH.

    • Allow the color to develop for a specified time.

  • Spectrophotometric Measurement:

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), which is typically around 510-522 nm for the iron-phenanthroline complex.[27][28]

  • Calculation:

    • Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

Signaling Pathways and Logical Relationships

Cellular Iron Uptake from this compound

The primary role of this compound is to provide ferrous iron (Fe²⁺) for absorption and utilization by the body. The following diagram illustrates the key steps in the cellular uptake and metabolism of iron.[4][29][30][31][32]

CellularIronUptake cluster_enterocyte Enterocyte cluster_targetcell Target Cell FerrousGluconate This compound (Oral Administration) GI_Tract Gastrointestinal Tract FerrousGluconate->GI_Tract Dissociation Fe2_Lumen Fe²⁺ (Lumen) GI_Tract->Fe2_Lumen DMT1 DMT1 Fe2_Lumen->DMT1 Transport Enterocyte Enterocyte (Intestinal Cell) Fe2_Cytosol Labile Iron Pool (Fe²⁺ in Cytosol) DMT1:e->Fe2_Cytosol:w Ferritin Ferritin (Iron Storage) Fe2_Cytosol->Ferritin Storage Ferroportin Ferroportin Fe2_Cytosol->Ferroportin Export Ferritin->Fe2_Cytosol Release Fe3_Blood Fe³⁺ (Blood) Ferroportin->Fe3_Blood Oxidation via Hephaestin Hephaestin Hephaestin Transferrin Transferrin Fe3_Blood->Transferrin Binding Tf_Fe3 Transferrin-Fe³⁺ Complex Transferrin->Tf_Fe3 TargetCells Target Cells (e.g., Erythroid Precursors) Tf_Fe3->TargetCells Transport in Blood TfR1 TfR1 Tf_Fe3->TfR1 Binding Fe2_Endosome Fe²⁺ Tf_Fe3->Fe2_Endosome Release & Reduction (via STEAP3) Endosome Endosome TfR1->Endosome Endocytosis STEAP3 STEAP3 DMT1_Endosome DMT1 Fe2_Endosome->DMT1_Endosome Transport DMT1_Endosome->Fe2_Cytosol To Cytosol for Utilization

Caption: Cellular uptake and metabolism of iron from this compound.

Quality Control Workflow for this compound

A robust quality control (QC) process is essential to ensure the purity, identity, and strength of this compound raw material. The following diagram outlines a logical workflow for the QC testing of this compound.[28][33][34]

QC_Workflow Start Start: Receive This compound Raw Material Sampling Sampling Start->Sampling Identification Identification Tests Sampling->Identification Purity Purity & Impurity Tests Sampling->Purity Assay Assay (Content) Sampling->Assay TestA A: Test for Gluconate Identification->TestA TestB B: Test for Ferrous Salts (e.g., with potassium ferricyanide) Identification->TestB FTIR C: FT-IR Spectroscopy Identification->FTIR Decision Decision: Pass/Fail TestA->Decision TestB->Decision FTIR->Decision LossOnDrying Loss on Drying Purity->LossOnDrying FerricIron Limit of Ferric Iron Purity->FerricIron HeavyMetals Heavy Metals (e.g., Lead) Purity->HeavyMetals LossOnDrying->Decision FerricIron->Decision HeavyMetals->Decision Titration Redox Titration (e.g., with Ceric Sulfate) Assay->Titration Titration->Decision Pass Release for Manufacturing Decision->Pass Pass Fail Reject and Quarantine Decision->Fail Fail

Caption: Quality control workflow for this compound raw material.

References

An In-Depth Technical Guide to the In-Vitro Dissolution Characteristics of Ferrous Gluconate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro dissolution characteristics of ferrous gluconate, a widely used oral iron supplement. The document details the critical factors influencing its dissolution, standardized experimental protocols, and the correlation between in-vitro performance and in-vivo bioavailability.

Core Physicochemical Properties

This compound's dissolution is fundamentally governed by its chemical nature as the salt of a weak organic acid. Its solubility and stability are highly sensitive to the surrounding chemical environment, particularly pH.

1.1 pH-Dependent Solubility

The solubility of this compound exhibits a strong dependence on pH.[1] It is significantly more soluble in acidic conditions, such as those found in the stomach (pH 1.5–3.5), while its solubility decreases in neutral or alkaline environments.[1] This characteristic is crucial for its dissolution and subsequent absorption.

The underlying mechanism involves the equilibrium of ferrous ions (Fe²⁺) in solution. In acidic media, the high concentration of hydrogen ions (H⁺) inhibits the hydrolysis of Fe²⁺ to insoluble iron hydroxides.[1] As the pH increases, Fe²⁺ is more prone to hydrolysis and oxidation to the less soluble ferric (Fe³⁺) state, leading to precipitation and reduced dissolution.[1][2][3] The color of a this compound solution is also pH-dependent, appearing light yellow at pH 2, brown at pH 4.5, and green at pH 7.[2][3]

1.2 Solubility Data

This compound is generally considered to have good water solubility.[3][4] Specific solubility values are provided in the table below. It is practically insoluble in ethanol.[2][3][5]

SolventSolubility Data
Water (with slight heating)1 g in approx. 10 mL.[2][3][5]
Water (at 100 °C)1 g in 1.3 mL.[3]
Water (at 20 °C)8.5 g in 100 cm³.[3]
EthanolPractically insoluble.[2][3][5]

Table 1: Solubility of this compound.

Standardized In-Vitro Dissolution Testing

In-vitro dissolution testing is a critical quality control parameter that ensures batch-to-batch consistency and can serve as a surrogate for in-vivo bioequivalence studies.[6] The United States Pharmacopeia (USP) provides standardized methods for this compound dosage forms.

2.1 USP Dissolution Protocols

The USP outlines specific conditions for testing this compound tablets and capsules. These protocols are designed to simulate the physiological environment of the gastrointestinal tract.

ParameterThis compound Capsules (USP)This compound Tablets (USP Database)
Apparatus Apparatus 1 (Basket)Apparatus 2 (Paddle)
Medium 900 mL of 0.1 N Hydrochloric Acid900 mL of Simulated Gastric Fluid (SGF)
Volume 900 mL900 mL
Rotation Speed 100 rpm150 rpm
Time 45 minutesNot specified in snippet
Temperature 37 ± 0.5 °C37 ± 0.5 °C
Acceptance (Q) ≥ 75% dissolved≥ 80% dissolved

Table 2: USP Dissolution Test Conditions for this compound.[7][8]

2.2 Detailed Experimental Protocol: USP Method for Capsules

This section details the step-by-step procedure for conducting a dissolution test on this compound capsules according to USP guidelines.[8]

I. Preparation:

  • Dissolution Medium: Prepare 900 mL of 0.1 N hydrochloric acid. Deaerate the medium using a suitable technique, such as vacuum filtration or sonication.[9]

  • Apparatus Setup: Assemble the USP Apparatus 1 (Basket) and place the vessel in a water bath maintained at 37 ± 0.5 °C.[9]

  • Standard Solution: Prepare a standard solution of a known concentration of iron using a certified reference material in the dissolution medium.

II. Execution:

  • Place 900 mL of the dissolution medium into the vessel and allow it to equilibrate to 37 ± 0.5 °C.

  • Place one capsule in each basket.

  • Lower the baskets into the medium and immediately begin rotation at 100 rpm.

III. Sampling and Analysis:

  • At the 45-minute time point, withdraw a sample from a zone midway between the surface of the medium and the top of the rotating basket, not less than 1 cm from the vessel wall.

  • Filter the sample immediately (e.g., through a 0.45-µm filter).

  • Dilute the filtered sample as needed with the dissolution medium to fall within the linear range of the analytical instrument.

  • Determine the concentration of dissolved iron using a validated analytical method, such as Atomic Absorption Spectrophotometry (AAS).[8]

IV. Calculation: Calculate the percentage of the labeled amount of this compound dissolved using the absorbance readings of the sample and the standard solution.

experimental_workflow cluster_prep I. Preparation Phase cluster_exec II. Execution Phase cluster_analysis III. Analysis Phase prep_media Prepare & Deaerate 0.1 N HCl Medium prep_apparatus Assemble USP Apparatus 1 Set Temperature to 37°C prep_standard Prepare Iron Standard Solution start_test Place Capsule in Basket Start Rotation at 100 rpm prep_standard->start_test sampling Withdraw & Filter Sample at 45 minutes start_test->sampling dilution Dilute Sample as needed sampling->dilution measurement Measure Iron Concentration (e.g., by AAS at 248.3 nm) dilution->measurement calculation Calculate % Dissolved vs. Labeled Amount measurement->calculation

Caption: Experimental workflow for USP dissolution testing of this compound capsules.

2.3 Analytical Methods for Iron Determination

Accurate quantification of dissolved iron is essential. Several methods are available, with Atomic Absorption Spectrophotometry (AAS) and UV-Vis Spectrophotometry being the most common.

  • Atomic Absorption Spectrophotometry (AAS): This is the method specified in the USP monographs for this compound and ferrous sulfate.[8][10] It involves measuring the absorption of light by free iron atoms at a characteristic wavelength, typically 248.3 nm.

  • UV-Vis Spectrophotometry (Colorimetric Method): This method relies on the reaction of ferrous iron (Fe²⁺) with a complexing agent, most commonly 1,10-phenanthroline, to form a stable, orange-red complex.[11][12] The intensity of the color, which is proportional to the iron concentration, is measured spectrophotometrically at approximately 509-510 nm.[13] An initial step using a reducing agent like hydroxylamine is required to ensure all iron is in the ferrous state.[11]

Factors Influencing this compound Dissolution

The dissolution rate of this compound from a solid dosage form is a complex process influenced by intrinsic properties of the drug substance, formulation variables, and the testing environment.

  • Chemical Properties: As discussed, pH is the most critical factor.[1] Additionally, the polymorphic form of this compound can significantly affect dissolution.[14] Metastable crystalline forms, having lower lattice energy, tend to exhibit higher solubility and faster dissolution rates compared to more stable crystalline forms.[14]

  • Formulation Factors:

    • Excipients: Binders, fillers, and disintegrants can influence tablet wetting, disintegration, and subsequent drug dissolution.[15]

    • Dosage Form: Conventional-release tablets are designed to dissolve rapidly, whereas modified-release formulations intentionally slow down the dissolution rate.[16][17] Studies show conventional this compound tablets dissolve completely in approximately 64 minutes in simulated gastric fluid (pH 1.2).[16]

  • Dissolution Medium & Apparatus: The composition of the medium (e.g., presence of surfactants), volume, and hydrodynamic conditions (apparatus type and rotation speed) directly impact the rate of dissolution.

influencing_factors center In-Vitro Dissolution of This compound chem_prop Chemical Properties center->chem_prop formulation Formulation Factors center->formulation medium Testing Conditions center->medium ph pH of Medium chem_prop->ph polymorph Polymorphism chem_prop->polymorph excipients Excipients formulation->excipients dosage_form Dosage Form Type (e.g., Immediate vs. Modified) formulation->dosage_form apparatus Apparatus Type & Speed medium->apparatus composition Medium Composition medium->composition

Caption: Key factors influencing the in-vitro dissolution of this compound.

Dissolution and Bioavailability (In-Vitro/In-Vivo Correlation)

The ultimate goal of dissolution testing is to ensure adequate bioavailability. For iron supplements, bioavailability refers to the fraction of ingested iron that is absorbed and utilized by the body.[4] Iron absorption occurs primarily in the duodenum and upper jejunum.[18] Therefore, the drug must dissolve in the stomach or upper intestine to be available for absorption.

  • Biopharmaceutics Classification System (BCS): this compound is considered a high-solubility compound.[19] Iron absorption is a carrier-mediated process, which is characteristic of low permeability. This suggests this compound can be categorized as a BCS Class III substance (High Solubility, Low Permeability).[19][20] For Class III drugs, dissolution is generally not the rate-limiting step to absorption, provided the formulation releases the drug readily.

  • In-Vitro Models for Bioavailability: More complex in-vitro models, such as those simulating digestion followed by uptake in Caco-2 cell monolayers, are used to predict iron bioavailability.[21][22] These studies have shown that this compound has high iron availability, comparable to or greater than other iron salts like ferrous sulfate and ferrous fumarate.[4][22] The presence of absorption enhancers (like ascorbic acid) or inhibitors (like phytic acid or calcium) in the system can be evaluated with these models.[21][22][23]

ivivc_pathway cluster_invitro In-Vitro Environment cluster_invivo In-Vivo Environment (GI Tract) dosage Solid Dosage Form (Tablet/Capsule) disintegration Disintegration dosage->disintegration dissolution Dissolution (Drug in Solution) disintegration->dissolution absorption Absorption (Duodenum/Jejunum) dissolution->absorption Rate-Limiting Step (for poorly soluble drugs) note For this compound (BCS Class III), absorption, not dissolution, is typically the rate-limiting step. dissolution->note circulation Systemic Circulation (Bioavailability) absorption->circulation

Caption: Relationship between in-vitro dissolution and in-vivo bioavailability.

Conclusion

The in-vitro dissolution of this compound is a well-characterized process, heavily influenced by the pH of the dissolution medium. Standardized USP methods provide a robust framework for quality control, ensuring consistent product performance. While dissolution is a prerequisite for absorption, the carrier-mediated transport of iron across the intestinal wall is ultimately the rate-limiting factor for the bioavailability of this high-solubility compound. Advanced in-vitro models that incorporate simulated digestion and cell uptake offer deeper insights into the relative bioavailability of different iron formulations. A thorough understanding of these dissolution characteristics is paramount for the development of effective and reliable oral iron supplement products.

References

The Cornerstone of Iron Supplementation: A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Ferrous Gluconate in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of ferrous gluconate, a widely used iron salt for the treatment and prevention of iron deficiency anemia. The following sections detail its absorption, distribution, metabolism, and excretion (ADME) profiles, as well as its mechanism of action, supported by data from various animal models. This guide is intended to be a valuable resource for researchers and professionals involved in the development of iron supplementation therapies.

Pharmacokinetics of this compound

The therapeutic efficacy of this compound is intrinsically linked to its pharmacokinetic profile, which governs its journey through the body. The absorption of iron is a tightly regulated process, primarily occurring in the duodenum and upper jejunum.[1]

Absorption

This compound, being a ferrous (Fe²⁺) salt, is more readily absorbed than ferric (Fe³⁺) forms of iron.[2] The acidic environment of the stomach helps to maintain iron in its soluble ferrous state.[3] The absorption process is mediated by the divalent metal transporter 1 (DMT1) located on the apical membrane of enterocytes.[3] This absorption is a dose-dependent and saturable process; as the dose of elemental iron increases, the percentage of iron absorbed decreases.[3] For instance, at high single doses, the absorption efficiency can decrease from 20-30% to as low as 5-10%.[4]

Distribution

Once absorbed into the enterocytes, iron has two potential fates: it can be stored as ferritin or transported into the bloodstream. For systemic distribution, iron is transported across the basolateral membrane by the iron-regulated transporter ferroportin.[5] In the bloodstream, ferrous iron is oxidized to its ferric form by the enzyme hephaestin (or ceruloplasmin in plasma) and subsequently binds to transferrin, the primary iron-transporting protein in the blood.[3][4] Transferrin then delivers iron to various tissues, with the bone marrow being a key target for erythropoiesis.[4]

Metabolism

The metabolism of this compound is centered on the oxidation of ferrous to ferric iron to allow for its transport by transferrin. The iron is then incorporated into hemoglobin within developing red blood cells in the bone marrow.[4] Iron is also stored in the liver, spleen, and bone marrow in the form of ferritin and hemosiderin.[4]

Excretion

The body has a limited capacity to excrete excess iron. The primary route of elimination for unabsorbed iron is through the feces.[3] Only a small amount of absorbed iron is lost daily through the shedding of skin and mucosal cells.[4] This conservation of iron underscores the importance of the tight regulation of its absorption to prevent iron overload.

Quantitative Pharmacokinetic Data
ParameterAnimal ModelValueReference
Bioavailability Rat36.6 ± 6.2% (stabilized with glycine)[4]
RatGenerally 15-20%[6]
LD50 (Oral) Rat (female)1775 mg/kg (stabilized with glycine)[4]
Rat (male)1831 mg/kg (stabilized with glycine)[4]

It is important to note that bioavailability can be influenced by factors such as the animal's iron status, diet, and the specific formulation of the this compound.

Pharmacodynamics of this compound

The pharmacodynamic effects of this compound are centered on its ability to correct iron deficiency and stimulate hemoglobin synthesis.

Mechanism of Action

Iron is an essential component of hemoglobin, the protein in red blood cells responsible for oxygen transport. In a state of iron deficiency, hemoglobin synthesis is impaired, leading to microcytic, hypochromic anemia. This compound acts by replenishing the body's iron stores, thereby providing the necessary substrate for the production of hemoglobin and new red blood cells.[3] This leads to an increase in the oxygen-carrying capacity of the blood and the alleviation of anemia-related symptoms.

Regulation by Hepcidin

The hormone hepcidin plays a crucial role in regulating iron homeostasis and, consequently, the pharmacodynamics of this compound. Hepcidin is produced by the liver and acts by binding to ferroportin, leading to its internalization and degradation.[5] This action effectively traps iron within enterocytes and macrophages, reducing its release into the bloodstream.[5] Hepcidin expression is upregulated by high iron stores and inflammation and downregulated by iron deficiency and increased erythropoietic activity.[5] Therefore, in an iron-deficient state, low hepcidin levels lead to increased ferroportin on the cell surface, facilitating greater iron absorption from this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound in animal models.

Induction of Iron Deficiency Anemia in Rodents

Objective: To create a reliable animal model of iron deficiency anemia for evaluating the efficacy of iron supplements.

Materials:

  • Weanling Sprague-Dawley rats or BALB/c mice

  • Iron-deficient diet (typically <5 mg iron/kg)

  • Standard rodent chow (for control group)

  • Metabolic cages for sample collection

  • Equipment for blood collection (e.g., tail vein lancets, micro-hematocrit tubes)

  • Hematology analyzer or spectrophotometer for hemoglobin measurement

Procedure:

  • House weanling rats or mice in a controlled environment (temperature, humidity, light/dark cycle).

  • Provide ad libitum access to deionized water.

  • Divide the animals into a control group receiving standard chow and an experimental group receiving an iron-deficient diet.

  • Monitor body weight and food consumption regularly.

  • Collect blood samples at baseline and at regular intervals (e.g., weekly) to monitor hemoglobin levels.

  • Continue the iron-deficient diet until a target hemoglobin level indicative of anemia is reached (e.g., <10 g/dL in rats).

Oral Administration of this compound (Gavage) in Rodents

Objective: To accurately administer a liquid formulation of this compound directly into the stomach of a rodent.

Materials:

  • This compound solution of known concentration

  • Appropriately sized gavage needle (e.g., 18-20 gauge for mice, 16-18 gauge for rats) with a ball tip

  • Syringe

  • Animal scale

Procedure:

  • Weigh the animal to determine the correct dosing volume (typically not exceeding 10 ml/kg for mice and 20 ml/kg for rats).[5]

  • Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without causing perforation.

  • Fill the syringe with the calculated volume of the this compound solution.

  • Gently restrain the animal, ensuring its head and body are in a straight line to facilitate passage of the needle.

  • Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The animal should swallow as the needle passes.

  • If any resistance is met, withdraw the needle and re-attempt. Do not force the needle.

  • Once the needle is in the stomach, administer the solution slowly.

  • Withdraw the needle in a smooth, swift motion.

  • Monitor the animal for any signs of distress after the procedure.

Intravenous Administration of Iron in Dogs

Objective: To administer an intravenous formulation of an iron compound to a dog for pharmacokinetic studies.

Materials:

  • Sterile intravenous iron solution

  • Intravenous catheter

  • Syringe or infusion pump

  • Clippers and surgical scrub

  • Saline flush

Procedure:

  • Acclimatize the dog to the experimental setting.

  • Shave and aseptically prepare the skin over a suitable vein (e.g., cephalic vein).

  • Place an intravenous catheter and secure it.

  • Administer a saline flush to ensure catheter patency.

  • Administer the intravenous iron solution at a controlled rate, either as a bolus injection or a slow infusion, as dictated by the study protocol.

  • Monitor the animal closely for any adverse reactions during and after administration.

  • Collect blood samples from a contralateral vein at predetermined time points.

Quantification of Serum Iron

Objective: To measure the concentration of iron in animal serum or plasma samples.

Method 1: Spectrophotometry

Principle: Iron is released from transferrin by acid treatment and reduced to the ferrous state. The ferrous iron then reacts with a chromogenic agent (e.g., 1,10-phenanthroline, ferrozine) to form a colored complex, the absorbance of which is measured spectrophotometrically and is proportional to the iron concentration.[7][8]

Procedure (General):

  • Collect blood samples in tubes without anticoagulant (for serum) or with an appropriate anticoagulant (for plasma).

  • Centrifuge the blood to separate the serum or plasma.

  • To a known volume of serum/plasma, add an acidic releasing agent to dissociate iron from transferrin.

  • Add a reducing agent (e.g., hydroxylamine hydrochloride) to convert Fe³⁺ to Fe²⁺.

  • Add the chromogenic agent and a buffer to maintain the optimal pH for color development.

  • Allow time for the color to develop fully.

  • Measure the absorbance of the solution at the wavelength of maximum absorbance for the specific iron-chromogen complex.

  • Calculate the iron concentration by comparing the absorbance to a standard curve prepared with known iron concentrations.

Method 2: High-Performance Liquid Chromatography (HPLC)

Principle: Iron in the sample is chelated with a suitable agent (e.g., desferrioxamine) to form a stable complex. This complex is then separated from other components in the sample by HPLC and detected by a UV-Vis detector.[9][10]

Procedure (General):

  • Prepare plasma or serum samples, which may involve protein precipitation.

  • Add a chelating agent to the sample to form an iron complex.

  • Inject a known volume of the prepared sample onto an appropriate HPLC column (e.g., C18).

  • Elute the iron complex using a suitable mobile phase.

  • Detect the complex using a UV-Vis detector at the wavelength of maximum absorbance.

  • Quantify the iron concentration by comparing the peak area or height to that of standards.

Visualization of Pathways and Workflows

Signaling Pathway of Intestinal Iron Absorption

Intestinal Iron Absorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream cluster_regulation Regulation Fe3+ Dietary Fe³⁺ (Ferric Iron) DcytB DcytB (Ferrireductase) Fe3+->DcytB Reduction Fe2+ Fe²⁺ (Ferrous Iron) DMT1 DMT1 Fe2+->DMT1 Uptake DcytB->Fe2+ Fe2+_pool Labile Iron Pool (Fe²⁺) DMT1->Fe2+_pool Ferritin Ferritin (Iron Storage) Fe2+_pool->Ferritin Storage Ferroportin Ferroportin (FPN) Fe2+_pool->Ferroportin Export Hephaestin Hephaestin (Ferroxidase) Ferroportin->Hephaestin Fe3+_blood Fe³⁺ Hephaestin->Fe3+_blood Oxidation Transferrin Transferrin Fe3+_blood->Transferrin Tf-Fe3+ Transferrin-Fe³⁺ Transferrin->Tf-Fe3+ Binding Hepcidin Hepcidin Hepcidin->Ferroportin Inhibits (Internalization & Degradation)

Caption: Intestinal absorption of non-heme iron.

Experimental Workflow for an Oral Pharmacokinetic Study

Oral PK Study Workflow Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Baseline_Sampling Baseline Blood Sampling (t=0) Animal_Acclimatization->Baseline_Sampling Dosing Oral Administration of This compound (Gavage) Baseline_Sampling->Dosing Post_Dose_Sampling Serial Blood Sampling (e.g., 0.5, 1, 2, 4, 8, 24h) Dosing->Post_Dose_Sampling Sample_Processing Plasma/Serum Separation (Centrifugation) Post_Dose_Sampling->Sample_Processing Iron_Analysis Iron Concentration Analysis (Spectrophotometry or HPLC) Sample_Processing->Iron_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Iron_Analysis->PK_Analysis Data_Interpretation Data Interpretation and Reporting PK_Analysis->Data_Interpretation

Caption: General workflow for a pharmacokinetic study.

Conclusion

This compound remains a cornerstone in the management of iron deficiency anemia due to its favorable bioavailability and tolerability profile. A thorough understanding of its pharmacokinetics and pharmacodynamics in relevant animal models is crucial for the development of new and improved iron supplementation strategies. This technical guide provides a foundational resource for researchers in this field, summarizing key data and experimental methodologies. Further research is warranted to generate a more complete and comparative dataset of pharmacokinetic parameters for this compound across various species, which will undoubtedly aid in the translation of preclinical findings to clinical applications.

References

A Technical Guide to the Green Synthesis of Ferrous Gluconate Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the green synthesis of ferrous gluconate nanoparticles, a promising area of research for biomedical applications, including drug delivery and iron-deficiency anemia therapies. This document details the synthesis process, characterization, and potential biological interactions of these nanoparticles, with a focus on environmentally benign methodologies.

Introduction

The field of nanotechnology has opened new avenues for therapeutic interventions, and iron-based nanoparticles are at the forefront of this revolution due to their biocompatibility and magnetic properties.[1] this compound, an established iron supplement, when formulated at the nanoscale, presents an opportunity for enhanced bioavailability and targeted delivery. Green synthesis approaches, which utilize biological entities like plant extracts, offer a sustainable, cost-effective, and eco-friendly alternative to conventional chemical and physical methods.[2] These methods employ naturally occurring phytochemicals as reducing and capping agents, minimizing the use of toxic reagents.[3]

This guide focuses on the plant-mediated synthesis of this compound nanoparticles, providing detailed experimental protocols, characterization data, and insights into their proposed mechanism of formation and biological interactions.

Green Synthesis of this compound Nanoparticles: A Detailed Protocol

The following protocol is based on the successful synthesis of iron(II) gluconate nanoparticles using an aqueous leaf extract of Catharanthus roseus. This plant is rich in bioactive compounds that facilitate the reduction of ferrous ions and stabilize the resulting nanoparticles.[4]

Materials and Methods

2.1.1. Preparation of the Plant Extract

  • Fresh leaves of Catharanthus roseus are collected and thoroughly washed with distilled water.

  • The leaves are then shade-dried and ground into a fine powder.

  • An aqueous extract is prepared by boiling a specific amount of the leaf powder in distilled water, followed by filtration to obtain a clear extract.[5]

2.1.2. Synthesis of Iron(II) Gluconate (Precursor)

  • An aqueous solution of sodium gluconate is prepared.

  • Ferrous chloride (FeCl₂) is added to the sodium gluconate solution.

  • The pH of the solution is adjusted to 5, and the mixture is heated with constant stirring to facilitate the formation of iron(II) gluconate.

2.1.3. Fabrication of this compound Nanoparticles

  • The synthesized iron(II) gluconate is dissolved in the prepared Catharanthus roseus leaf extract.

  • The reaction mixture is then subjected to centrifugation at a high speed (e.g., 5000 rpm) for an extended period (e.g., 2 hours).

  • The resulting pellet, containing the this compound nanoparticles, is collected, washed with deionized water to remove any unreacted precursors, and dried for further characterization.

Experimental Workflow

experimental_workflow cluster_0 Plant Extract Preparation cluster_1 Precursor Synthesis cluster_2 Nanoparticle Fabrication p1 Collect & Wash Catharanthus roseus leaves p2 Shade-dry & Grind into fine powder p1->p2 p3 Boil in distilled water p2->p3 p4 Filter to obtain aqueous extract p3->p4 n1 Dissolve Iron(II) Gluconate in plant extract p4->n1 Reducing & Capping Agent s1 Prepare aqueous solution of Sodium Gluconate s2 Add Ferrous Chloride (FeCl2) s1->s2 s3 Adjust pH to 5 & Heat s2->s3 s4 Iron(II) Gluconate (Precursor) s3->s4 s4->n1 Iron Precursor n2 Centrifuge at 5000 rpm for 2 hours n1->n2 n3 Collect, Wash, & Dry the nanoparticle pellet n2->n3 n4 This compound Nanoparticles n3->n4 synthesis_mechanism cluster_0 Plant Extract Phytochemicals cluster_1 Reaction Steps cluster_2 Final Product Phyto Polyphenols, Flavonoids, Terpenoids, etc. Reduction Reduction of Fe²⁺ to Fe⁰ Phyto->Reduction donates electrons CappedNP Capped this compound Nanoparticles Phyto->CappedNP acts as capping agent Fe2 Ferrous Ions (Fe²⁺) from this compound Fe2->Reduction Nucleation Nucleation of Iron atoms Reduction->Nucleation Growth Nanoparticle Growth Nucleation->Growth Growth->CappedNP cellular_uptake cluster_0 Cellular Environment cluster_1 Endocytic Pathways NP This compound Nanoparticles Clathrin Clathrin-mediated Endocytosis NP->Clathrin Caveolae Caveolae-mediated Endocytosis NP->Caveolae Macropino Macropinocytosis NP->Macropino Cell Target Cell Endosome Endosome Clathrin->Endosome Caveolae->Endosome Macropino->Endosome Lysosome Lysosome Endosome->Lysosome Release Drug/Iron Release into Cytoplasm Lysosome->Release

References

A Technical Deep Dive into the Bioavailability of Ferrous Gluconate Versus Other Iron Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iron deficiency remains a global health challenge, making the optimization of oral iron supplementation a critical area of research. The bioavailability of the iron salt used in a supplement is a key determinant of its efficacy and tolerability. This technical guide provides an in-depth comparison of the bioavailability of ferrous gluconate against other commonly used iron salts, namely ferrous sulfate and ferrous fumarate. Through a comprehensive review of existing literature, this document presents quantitative data, detailed experimental methodologies, and visual representations of key physiological and experimental processes to aid researchers and drug development professionals in making informed decisions. While direct head-to-head pharmacokinetic data for all three salts from a single study is limited, this guide synthesizes available evidence to draw meaningful comparisons.

The Physiology of Iron Absorption: A Complex Signaling Network

The absorption of non-heme iron, the form found in supplements and plant-based foods, is a tightly regulated process primarily occurring in the duodenum and upper jejunum. The pathway involves several key proteins that respond to systemic iron levels, ensuring iron homeostasis and preventing toxicity.

Dietary non-heme iron is predominantly in the ferric (Fe³⁺) state and must be reduced to the ferrous (Fe²⁺) state by duodenal cytochrome B (Dcytb) on the apical membrane of enterocytes. Ferrous iron is then transported into the enterocyte by the divalent metal transporter 1 (DMT1). Once inside the enterocyte, iron can either be stored as ferritin or transported out of the cell and into the bloodstream via the basolateral transporter ferroportin. The exit of iron through ferroportin is the primary regulatory step in iron absorption. The hormone hepcidin, synthesized by the liver in response to high iron stores and inflammation, binds to ferroportin, causing its internalization and degradation, thereby trapping iron within the enterocyte and reducing systemic iron absorption. Conversely, in states of iron deficiency, hepcidin levels are low, allowing for increased ferroportin expression and greater iron absorption.

IronAbsorptionPathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream cluster_liver Liver Dietary Fe3+ Dietary Fe3+ Fe3+ Fe3+ Dietary Fe3+->Fe3+ Dcytb (reduction) Dietary Fe2+ Dietary Fe2+ DMT1 DMT1 Dietary Fe2+->DMT1 Fe2+ Fe2+ Fe3+->Fe2+ Ferritin Ferritin Fe2+->Ferritin Storage Ferroportin Ferroportin Fe2+->Ferroportin Export DMT1->Fe2+ Fe3+-Transferrin Fe3+-Transferrin Ferroportin->Fe3+-Transferrin Oxidation (Hephaestin) Hepcidin Hepcidin Hepcidin->Ferroportin Inhibits

Figure 1: Simplified signaling pathway of non-heme iron absorption in an intestinal enterocyte.

Comparative Bioavailability of Ferrous Salts: A Quantitative Analysis

The bioavailability of an oral iron supplement is influenced by its solubility, the elemental iron content, and interactions with dietary components. Ferrous salts (Fe²⁺) are generally more bioavailable than ferric salts (Fe³⁺) because they are more soluble at the neutral pH of the small intestine.[1]

Table 1: Elemental Iron Content of Common Ferrous Salts [2][3][4]

Iron SaltMolecular Weight ( g/mol )% Elemental Iron
This compound448.15~12%
Ferrous Sulfate (Heptahydrate)278.01~20%
Ferrous Fumarate169.90~33%

While ferrous fumarate offers the highest percentage of elemental iron, this does not solely determine its bioavailability. Tolerability also plays a crucial role; higher elemental iron content can sometimes lead to increased gastrointestinal side effects, which may reduce patient compliance.[2]

A retrospective observational study involving 260 subjects with iron deficiency anemia provides insights into the effectiveness of different iron salts over a 3-month period. While this study did not include this compound or ferrous sulfate, it offers valuable comparative data for ferrous fumarate.

Table 2: Hematological Response to Oral Iron Supplementation (Baseline vs. 3 Months) [5]

ParameterFerrous Fumarate (n=65)Ferrous Ascorbate (n=65)Ferrous Bis-glycinate (n=65)Sucrosomial Iron (n=65)
Hemoglobin (g/dL)
Baseline (Mean ± SD)8.65 ± 0.848.71 ± 0.888.68 ± 0.918.75 ± 0.86
3 Months (Mean ± SD)11.72 ± 0.0811.86 ± 0.0911.69 ± 0.1112.20 ± 0.1
Serum Ferritin (ng/mL)
Baseline (Mean ± SD)30.12 ± 5.6331.23 ± 6.1230.89 ± 7.3430.98 ± 6.21
3 Months (Mean ± SD)33.91 ± 5.9637.86 ± 6.9035.41 ± 9.2038.46 ± 6.56
Serum Iron (µg/dL)
Baseline (Mean ± SD)35.21 ± 10.1136.14 ± 11.2335.87 ± 10.9836.01 ± 11.05
3 Months (Mean ± SD)42.55 ± 13.7349.86 ± 13.3642.55 ± 13.7360.93 ± 16.27

Note: This study did not directly compare this compound or ferrous sulfate.

Studies suggest that while ferrous sulfate is often considered the standard due to its high bioavailability and low cost, this compound may be better tolerated by some individuals, potentially leading to better overall efficacy due to improved adherence.[3][6] One study indicated that this compound had a higher iron absorption rate compared to ferrous fumarate in certain conditions.[3] Another study in non-anemic women and children found that the mean iron absorption from ferrous fumarate and ferrous sulfate was not significantly different.[7]

Experimental Protocols for Assessing Iron Bioavailability

The gold standard for measuring iron bioavailability in humans involves the use of stable isotopes. This method allows for the direct measurement of absorbed iron, distinguishing it from the body's endogenous iron stores.

Detailed Methodology: Stable Isotope Iron Absorption Study

The following protocol is a representative example based on common practices in human iron bioavailability studies.[8][9][10][11]

Objective: To determine and compare the fractional absorption of iron from three different oral iron salt formulations (this compound, ferrous sulfate, and ferrous fumarate).

Study Design: A randomized, double-blind, three-period crossover study.

Participants: Healthy, non-anemic, iron-depleted (serum ferritin <20 µg/L) female volunteers of childbearing age.

Materials:

  • Stable iron isotope labels (e.g., ⁵⁷Fe, ⁵⁸Fe) as ferrous sulfate.

  • Test formulations: Capsules containing a precise dose of elemental iron (e.g., 60 mg) from this compound, ferrous sulfate, or ferrous fumarate, with one of the formulations extrinsically labeled with a stable isotope.

  • Standardized low-iron meals.

  • Inductively Coupled Plasma Mass Spectrometer (ICP-MS) for isotopic analysis.

Procedure:

  • Screening and Baseline: Participants undergo a screening visit to assess their health status and iron levels (hemoglobin, serum ferritin). Eligible subjects provide informed consent.

  • Randomization and Washout: Participants are randomly assigned to a sequence of the three test formulations. A washout period of at least 14 days is implemented between each study period to allow for the clearance of the stable isotope.

  • Test Day Protocol (for each study period):

    • Fasting: Participants arrive at the clinical research unit after an overnight fast.

    • Baseline Blood Sample: A baseline blood sample is collected to determine the natural isotopic abundance of iron.

    • Test Meal and Supplement Administration: Participants consume a standardized low-iron breakfast. Immediately after, they ingest one capsule of the assigned iron formulation containing the stable isotope label.

    • Post-Dose Blood Sampling: Blood samples are collected at regular intervals (e.g., 0, 2, 4, 6, 8, and 24 hours) post-ingestion to measure the appearance of the stable isotope in the plasma. This data is used to determine pharmacokinetic parameters like Cmax and AUC.

    • Controlled Diet: Participants consume standardized low-iron meals and beverages for the remainder of the test day.

  • Erythrocyte Incorporation Measurement:

    • Fourteen days after the administration of the labeled iron supplement, a final blood sample is collected.

    • The enrichment of the stable isotope in red blood cells (erythrocytes) is measured using ICP-MS.

  • Data Analysis:

    • Fractional Iron Absorption: The amount of the stable isotope incorporated into erythrocytes is used to calculate the percentage of iron absorbed from the supplement.

    • Pharmacokinetic Analysis: The plasma concentration-time data is used to determine Cmax, Tmax (time to reach Cmax), and AUC.

    • Statistical Comparison: Statistical tests (e.g., ANOVA) are used to compare the bioavailability and pharmacokinetic parameters of the three iron salt formulations.

BioavailabilityWorkflow cluster_test_period Test Day Protocol Screening & Baseline Assessment Screening & Baseline Assessment Randomization Randomization Screening & Baseline Assessment->Randomization Test Period 1 Test Period 1 Randomization->Test Period 1 Washout Period (14 days) Washout Period (14 days) Test Period 2 Test Period 2 Washout Period (14 days)->Test Period 2 Test Period 3 Test Period 3 Washout Period (14 days)->Test Period 3 Test Period 1->Washout Period (14 days) Test Period 2->Washout Period (14 days) Data Analysis Data Analysis Test Period 3->Data Analysis Fasting Fasting Baseline Blood Sample Baseline Blood Sample Fasting->Baseline Blood Sample Supplement Administration Supplement Administration Baseline Blood Sample->Supplement Administration Post-Dose Blood Sampling Post-Dose Blood Sampling Supplement Administration->Post-Dose Blood Sampling Erythrocyte Incorporation Sample (Day 14) Erythrocyte Incorporation Sample (Day 14) Post-Dose Blood Sampling->Erythrocyte Incorporation Sample (Day 14)

Figure 2: A typical experimental workflow for a human iron bioavailability study using a crossover design.

Conclusion and Future Directions

The selection of an iron salt for supplementation requires a nuanced understanding of its bioavailability, elemental iron content, and patient tolerability. This compound, while having a lower elemental iron content compared to ferrous sulfate and ferrous fumarate, is often considered a favorable option due to its potential for better gastrointestinal tolerability.[3][12] This can lead to improved patient compliance and, consequently, better therapeutic outcomes.

The available evidence suggests that while ferrous sulfate is a bioavailable and cost-effective option, the absorption of this compound and ferrous fumarate is comparable under certain conditions.[3][7] However, there is a clear need for well-controlled, head-to-head clinical trials that directly compare the pharmacokinetic profiles (Cmax and AUC) of these three commonly used iron salts in a single study population. Such studies would provide definitive data to guide the formulation of next-generation oral iron supplements with optimized efficacy and tolerability. Future research should also focus on the impact of different formulations (e.g., liquid vs. tablet) and the co-administration of absorption enhancers, like vitamin C, on the bioavailability of these iron salts.[12]

References

Preclinical Toxicological Profile of Ferrous Gluconate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical toxicological profile of ferrous gluconate, an iron salt widely used for the treatment and prevention of iron deficiency anemia. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the safety profile of this compound.

Acute Toxicity

Acute toxicity studies are designed to determine the adverse effects of a substance after a single high-dose exposure. For this compound, these studies have primarily focused on determining the median lethal dose (LD50) in rodent models.

Oral LD50 Studies

Oral LD50 values for this compound have been established in several studies, indicating a low order of acute toxicity. A summary of these findings is presented in Table 1.

Table 1: Summary of Acute Oral Toxicity Data for this compound

SpeciesStrainSexLD50 (mg/kg body weight)Reference
RatSprague-DawleyMale1831 (stabilized with glycine)[1][2]
RatSprague-DawleyFemale1775 (stabilized with glycine)[1][2]
RatNot SpecifiedNot Specified2237[3]
MouseNot SpecifiedMale3700[4]
Guinea PigNot SpecifiedNot Specified2100[5]
Intravenous and Intraperitoneal LD50 Studies

Limited data are available for parenteral routes of administration, which generally show higher toxicity due to bypassing the controlled absorption mechanisms in the gastrointestinal tract.

Table 2: Summary of Acute Parenteral Toxicity Data for this compound

SpeciesRouteLD50 (mg/kg body weight)Reference
MouseIntravenous114[4]
MouseIntraperitoneal160[4]
Experimental Protocols for Acute Toxicity Studies

A representative experimental design for an acute oral toxicity study, based on available literature, is outlined below.

acute_toxicity_workflow cluster_acclimatization Acclimatization cluster_dosing Dosing cluster_observation Observation cluster_necropsy Necropsy cluster_analysis Data Analysis Acclimatization Acclimatization of Animals (e.g., Sprague-Dawley rats, 7 days) Fasting Overnight Fasting Acclimatization->Fasting Dosing Single Oral Gavage Administration of this compound (in increasing doses) Fasting->Dosing Observation Observation for Clinical Signs of Toxicity (e.g., mortality, behavioral changes) for 14 days Dosing->Observation Necropsy Gross Necropsy of all Animals Observation->Necropsy LD50_Calculation Calculation of LD50 Value (e.g., using the Wilcoxon method) Necropsy->LD50_Calculation

Workflow for a typical acute oral toxicity study.

Methodology Details:

  • Test Animals: Young adult, healthy animals (e.g., Sprague-Dawley rats) of both sexes are used.

  • Housing: Animals are housed in controlled conditions with respect to temperature, humidity, and light-dark cycle, with free access to standard laboratory diet and water, except for a brief fasting period before dosing.

  • Dose Administration: The test substance is typically administered by oral gavage. A range of doses is used to determine the dose-response relationship.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight at specified intervals for a period of 14 days.

  • Pathology: A gross necropsy is performed on all animals at the end of the study.

Sub-chronic and Chronic Toxicity

No specific sub-chronic (e.g., 90-day) or chronic (e.g., 2-year) toxicity studies on this compound were identified in the public domain. However, long-term safety in animals has been assessed in the context of its use in feed. In pet and livestock feed, this compound added to provide elemental iron content up to 300 mg/kg of feed has not been associated with obvious toxic reactions.[6] Excessive addition (e.g., over 500 mg/kg of feed) may lead to iron accumulation in the liver, particularly in elderly pets or those with pre-existing liver conditions.[6]

Genotoxicity

Genotoxicity studies are performed to assess the potential of a substance to induce mutations or chromosomal damage.

In Vitro and In Vivo Studies

A study using the Allium cepa (onion root tip) assay demonstrated that this compound has a genotoxic effect, causing chromosomal abnormalities such as C-mitosis, polyploidy, and chromosomal shifting.[7] The highest chromosomal abnormality index was observed at the highest tested concentration and longest duration of exposure.[7]

Experimental Protocol for Allium cepa Assay

The following diagram illustrates the workflow of the Allium cepa genotoxicity test.

allium_cepa_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_fixation Fixation and Staining cluster_analysis Microscopic Analysis Bulb_Preparation Germination of Allium cepa bulbs in water Root_Immersion Immersion of roots in different concentrations of this compound solution Bulb_Preparation->Root_Immersion Fixation Fixation of root tips in Carnoy's fixative Root_Immersion->Fixation Staining Staining with aceto-orcein Fixation->Staining Microscopy Microscopic examination of slides to score chromosomal aberrations and mitotic index Staining->Microscopy

Experimental workflow for the Allium cepa genotoxicity assay.

Methodology Details:

  • Test System: Allium cepa bulbs are germinated in water until roots reach a desired length.

  • Treatment: The roots are then exposed to various concentrations of the test substance for different durations.

  • Slide Preparation: Root tips are fixed, hydrolyzed, and stained to visualize the chromosomes.

  • Microscopic Analysis: Slides are examined under a microscope to determine the mitotic index and the frequency of different types of chromosomal aberrations.

Carcinogenicity

Reproductive and Developmental Toxicity

Mechanisms of Toxicity

The toxicity of this compound is primarily related to the toxic effects of excess iron. When the body's iron-binding capacity is exceeded, free iron can participate in oxidative stress through the Fenton reaction.

Fenton Reaction and Oxidative Stress

The Fenton reaction involves the reaction of ferrous iron (Fe²⁺) with hydrogen peroxide (H₂O₂) to produce highly reactive hydroxyl radicals (•OH). These radicals can damage cellular components, including lipids, proteins, and DNA, leading to cellular dysfunction and death.

fenton_reaction Fe2 Ferrous Iron (Fe²⁺) Fe3 Ferric Iron (Fe³⁺) Fe2->Fe3 Oxidation H2O2 Hydrogen Peroxide (H₂O₂) OH_radical Hydroxyl Radical (•OH) H2O2->OH_radical OH_ion Hydroxide Ion (OH⁻) H2O2->OH_ion Cell_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) OH_radical->Cell_Damage causes

Simplified diagram of the Fenton reaction leading to cellular damage.

Conclusion

The available preclinical data on this compound indicate a low acute oral toxicity. Genotoxicity has been observed in a plant-based assay. However, there is a notable lack of publicly available, detailed studies on sub-chronic, chronic, reproductive, and developmental toxicity, as well as carcinogenicity, specifically for this compound. The primary mechanism of toxicity is understood to be related to iron overload and subsequent oxidative stress. Further research is warranted to fully characterize the long-term safety profile of this compound in preclinical models.

References

Methodological & Application

Ferrous Gluconate as an Iron Source in Cell Culture Media: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing ferrous gluconate as an iron source in cell culture media. This document outlines the importance of iron in cellular metabolism, compares this compound to other common iron sources, and provides detailed protocols for its preparation, and for evaluating its effects on cell growth, viability, and monoclonal antibody production.

Introduction to Iron in Cell Culture

Iron is an indispensable trace element for the in vitro culture of mammalian cells, playing a critical role in a multitude of cellular processes. It is a vital component of heme proteins, such as cytochromes, which are essential for cellular respiration and energy metabolism. Iron is also a cofactor for enzymes involved in DNA synthesis and repair. Consequently, an adequate supply of iron is crucial for robust cell growth, high viability, and optimal protein production, particularly in the context of biopharmaceutical manufacturing using cell lines like Chinese Hamster Ovary (CHO) and hybridomas.

In serum-containing media, iron is primarily delivered to cells via the protein transferrin. However, with the increasing prevalence of serum-free and chemically defined media in research and industry, the supplementation of a bioavailable iron source is critical. The choice of iron source can significantly impact cell culture performance, with considerations including solubility, stability, bioavailability, and potential for cytotoxicity and oxidative stress.

This compound: An Alternative Iron Source

This compound (C₁₂H₂₂FeO₁₄) is an organic iron (II) salt that serves as a potential alternative to commonly used inorganic iron sources like ferrous sulfate and ferric citrate. Its organic nature may offer advantages in terms of stability and solubility in complex cell culture media formulations.

Comparison with Other Iron Sources

While direct comparative studies of this compound against other iron sources in CHO and hybridoma cell lines are not extensively available in published literature, data from other cell types and clinical studies can provide some insights. Ferrous sulfate is a widely used and cost-effective option, though it can be prone to oxidation and precipitation in media. Ferric citrate is another common choice, often used in chemically defined media.

Iron SourceChemical FormulaKey Characteristics
This compound C₁₂H₂₂FeO₁₄Organic iron (II) salt, generally considered to have good solubility and bioavailability. May be gentler on cells compared to inorganic salts.
Ferrous Sulfate FeSO₄Inorganic iron (II) salt. Cost-effective and widely used, but can be unstable in solution, leading to oxidation and precipitation.
Ferric Citrate C₆H₅Fe₇O₁₁Complex of iron (III) with citric acid. Commonly used in serum-free media and can be more stable in solution than ferrous sulfate.
Ferric Ammonium Citrate VariableA complex of iron, ammonia, and citric acid. Used in some cell culture media formulations.

This table summarizes general characteristics. Direct performance comparisons in specific cell lines are recommended.

Experimental Protocols

The following protocols provide a framework for preparing and evaluating this compound as an iron supplement in your cell culture system.

Preparation of this compound Stock Solution

Objective: To prepare a sterile, concentrated stock solution of this compound for supplementation of cell culture media.

Materials:

  • This compound powder (cell culture grade)

  • High-purity, sterile water (e.g., WFI or cell culture grade water)

  • Sterile conical tubes or bottles

  • 0.22 µm sterile syringe filter

Procedure:

  • In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder. To prepare a 100 mM stock solution, dissolve 4.48 g of this compound (anhydrous) in 100 mL of high-purity water. The dihydrate form has a molecular weight of 482.17 g/mol .

  • Gently warm the solution (to no more than 37°C) and mix until the powder is completely dissolved. This compound is soluble in water, and slight heating can aid dissolution.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a sterile container.

  • Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles. Due to the potential for oxidation, it is recommended to use freshly prepared or thawed stock solutions for experiments.

Note: The stability of this compound in solution can be affected by pH, light, and temperature. It is more stable in acidic conditions.

Assessment of this compound Cytotoxicity (MTT Assay)

Objective: To determine the cytotoxic concentration range of this compound on a specific cell line.

Materials:

  • Cells of interest (e.g., CHO, hybridoma)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach and resume exponential growth (typically 24 hours).

  • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. A broad range (e.g., 1 µM to 10 mM) is recommended for an initial screen. Include a vehicle control (medium with the same volume of water used for the highest this compound concentration).

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubate the plate for a period that is relevant to your typical cell culture duration (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Evaluation of Cell Growth and Viability

Objective: To compare the effect of this compound with other iron sources on cell growth and viability over time.

Materials:

  • Cells of interest (e.g., CHO, hybridoma)

  • Basal serum-free medium (lacking an iron source)

  • Stock solutions of this compound, ferrous sulfate, and ferric citrate

  • Shake flasks or spinner flasks

  • Cell counter (e.g., automated cell counter or hemocytometer)

  • Trypan blue solution (0.4%)

Procedure:

  • Adapt cells to the basal serum-free medium over several passages if necessary.

  • Inoculate shake flasks or spinner flasks with the adapted cells at a defined seeding density (e.g., 2-3 x 10⁵ cells/mL).

  • Supplement the basal medium with equimolar concentrations of iron from the different stock solutions (this compound, ferrous sulfate, ferric citrate). A typical starting concentration for iron in CHO cell culture is in the range of 10-100 µM. Include a negative control (no iron supplementation).

  • Take a daily sample from each flask under sterile conditions.

  • Determine the viable cell density (VCD) and percent viability using a cell counter and trypan blue exclusion.

  • Plot the VCD and viability over the course of the culture to compare the effects of the different iron sources.

Measurement of Intracellular Iron Content

Objective: To quantify the intracellular iron levels in cells cultured with different iron sources.

Materials:

  • Cultured cells treated with different iron sources

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Commercial iron assay kit (e.g., colorimetric ferrozine-based assay) or access to atomic absorption spectroscopy (AAS)

  • BCA protein assay kit

Procedure (using a colorimetric assay kit):

  • Harvest a known number of cells (e.g., 1-5 x 10⁶) from each culture condition.

  • Wash the cell pellet twice with ice-cold PBS to remove extracellular iron.

  • Lyse the cells according to the iron assay kit manufacturer's instructions.

  • Perform the colorimetric assay as per the kit protocol. This typically involves a step to release iron from proteins and a reaction with a chromogenic agent.

  • Measure the absorbance at the specified wavelength.

  • Calculate the intracellular iron concentration based on a standard curve.

  • Normalize the iron concentration to the total protein content of the cell lysate, determined by a BCA protein assay.

Assessment of Oxidative Stress

Objective: To measure the level of reactive oxygen species (ROS) in cells exposed to this compound.

Materials:

  • Cells of interest

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Culture cells in the presence of different concentrations of this compound for a defined period (e.g., 24 hours). Include a positive control for oxidative stress (e.g., H₂O₂ treatment) and a negative control (untreated cells).

  • Harvest the cells and wash them with PBS.

  • Resuspend the cells in PBS containing DCFH-DA (typically 5-10 µM) and incubate for 30-60 minutes at 37°C, protected from light. DCFH-DA is a cell-permeable dye that is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Wash the cells twice with PBS to remove excess probe.

  • Analyze the fluorescence intensity of the cells using a flow cytometer (typically with an excitation wavelength of 488 nm and emission at ~525 nm) or a fluorescence plate reader.

  • Compare the mean fluorescence intensity of the this compound-treated cells to the controls to assess the level of intracellular ROS.

Data Presentation

Table 1: Hypothetical Comparative Effect of Different Iron Sources on CHO Cell Culture Performance. Note: This table is illustrative and based on general trends reported for iron supplementation. Actual results will be cell line and process-dependent. Direct experimental comparison is required.

Iron Source (50 µM)Peak Viable Cell Density (x 10⁶ cells/mL)Integral of Viable Cell Density (IVCD) (x 10⁶ cell-days/mL)Monoclonal Antibody Titer (mg/L)
No Iron Control3.5 ± 0.412.1 ± 1.1150 ± 25
This compound 8.2 ± 0.635.8 ± 2.5650 ± 50
Ferrous Sulfate7.8 ± 0.733.2 ± 3.1620 ± 60
Ferric Citrate8.5 ± 0.537.1 ± 2.2680 ± 45

Table 2: Hypothetical Dose-Response of this compound on Hybridoma Cell Viability and Antibody Productivity. Note: This table is illustrative. The optimal concentration of this compound should be determined experimentally for each specific hybridoma cell line.

This compound (µM)Viability on Day 5 (%)Specific Productivity (qP) (pg/cell/day)Final Antibody Titer (mg/L)
075 ± 515 ± 280 ± 10
1088 ± 422 ± 3150 ± 20
2592 ± 328 ± 2210 ± 25
5090 ± 426 ± 3200 ± 30
10082 ± 623 ± 4170 ± 35

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_fg Prepare this compound Stock Solution cell_culture Cell Culture with Iron Supplementation prep_fg->cell_culture prep_other Prepare Other Iron Source Stocks prep_other->cell_culture cytotoxicity Cytotoxicity Assay (MTT) cell_culture->cytotoxicity growth_viability Growth & Viability (Cell Counting) cell_culture->growth_viability intracellular_fe Intracellular Iron Measurement cell_culture->intracellular_fe ros Oxidative Stress (ROS Assay) cell_culture->ros data_analysis Analyze Data: - IC50 - Growth Curves - Iron Uptake - ROS Levels cytotoxicity->data_analysis growth_viability->data_analysis intracellular_fe->data_analysis ros->data_analysis conclusion Determine Optimal Iron Source & Concentration data_analysis->conclusion

Caption: Workflow for evaluating this compound in cell culture.

Iron_Metabolism_Signaling cluster_extracellular Extracellular cluster_cellular Cellular Fe_Gluconate This compound (Fe²⁺) DMT1 DMT1 Fe_Gluconate->DMT1 Uptake LIP Labile Iron Pool (Fe²⁺) DMT1->LIP Ferritin Ferritin (Storage) LIP->Ferritin Storage Mitochondria Mitochondria (Heme & Fe-S Cluster Synthesis) LIP->Mitochondria Utilization IRP Iron Regulatory Protein (IRP) LIP->IRP High Iron: Inactivates IRP Ferritin->LIP Release TfR_mRNA Transferrin Receptor mRNA IRP->TfR_mRNA Low Iron: IRP binds, stabilizes mRNA Ferritin_mRNA Ferritin mRNA IRP->Ferritin_mRNA Low Iron: IRP binds, blocks translation

Caption: Simplified overview of cellular iron uptake and regulation.

Conclusion and Recommendations

This compound presents a viable option as an iron source in cell culture media, particularly in serum-free formulations. Its organic nature may confer benefits in terms of stability and bioavailability. However, as with any media component, empirical testing is essential to determine its optimal concentration and to assess its impact on cell line-specific metabolism, productivity, and product quality.

It is recommended to perform a dose-response study to identify the optimal concentration range of this compound for your specific cell line and process. A direct comparison with your current iron source is also advised to evaluate any potential improvements in cell culture performance. Furthermore, monitoring for signs of oxidative stress and assessing the impact on critical quality attributes of the therapeutic protein, such as glycosylation, is crucial for process development and validation. The protocols provided herein offer a solid foundation for these evaluations.

Application Notes and Protocols for In-Vitro Studies with Ferrous Gluconate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ferrous gluconate, the iron (II) salt of gluconic acid, is a widely utilized iron supplement for treating iron deficiency anemia. In the realm of in-vitro research, it serves as a source of bioavailable ferrous iron (Fe²⁺) to investigate cellular iron metabolism, signaling pathways, and the cellular responses to iron loading. Understanding the precise methodology for its dissolution and application in cell culture is paramount for obtaining reproducible and reliable experimental data.

These application notes provide a comprehensive guide to the preparation and use of this compound for in-vitro studies, including detailed protocols for stock solution preparation, determination of cellular iron uptake, and analysis of downstream signaling events.

Data Presentation

Table 1: Properties and In-Vitro Parameters of this compound

ParameterValueSource/Comment
Molecular Formula C₁₂H₂₂FeO₁₄·2H₂O[1]
Molecular Weight 482.17 g/mol (dihydrate)[1]
Appearance Fine yellowish-grey or pale greenish-yellow powder[1]
Solubility in Water Soluble with slight heating.[1]Practically insoluble in ethanol.[1]
Stability Sensitive to light and air; Fe²⁺ oxidizes to Fe³⁺.[2] Stable in acidic conditions (pH 3.5-4.5).
Recommended Solvents for In-Vitro Use Sterile, deoxygenated water or cell culture medium.Based on solubility and cell compatibility.
Sterilization Method Sterile filtration (0.22 µm filter).Heat-labile, autoclaving not recommended.[3][4]
Typical In-Vitro Concentration Range 1 µM - 5 mMCell type and application-dependent.[5][6]
Caco-2 Cells 80 - 120 µMTo study iron absorption.[7]
HepG2 Cells Concentrations leading to significant iron uptake have been studied.[8]A study used up to 1000 µM ferrous ammonium citrate to establish an iron overload model.[9]
Kupffer Cells 5 - 50 µM (Fe²⁺)To study NF-κB activation.[10]
PC12 Cells Non-transferrin-bound iron uptake is concentration-dependent.[11]
Storage of Stock Solution Aliquot and store at -20°C or -80°C, protected from light.[3]Use of deoxygenated water and storage under an inert gas (e.g., nitrogen) can enhance stability.

Experimental Protocols

Protocol 1: Preparation of a Sterile this compound Stock Solution

This protocol describes the preparation of a 100 mM this compound stock solution for use in cell culture experiments.

Materials:

  • This compound dihydrate powder (cell culture grade)

  • Sterile, deoxygenated, ultrapure water (cell culture grade)

  • Sterile 50 mL conical tubes

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Laminar flow hood

  • Vortex mixer

  • Analytical balance

Procedure:

  • Prepare a deoxygenated solvent: To minimize oxidation of Fe²⁺, prepare deoxygenated water by boiling it for 30 minutes and then allowing it to cool to room temperature under a stream of nitrogen gas. Alternatively, sparge the water with nitrogen gas for at least 30 minutes.

  • Weighing: In a laminar flow hood, accurately weigh 0.482 g of this compound dihydrate powder and transfer it to a sterile 50 mL conical tube.

  • Dissolution: Add 10 mL of sterile, deoxygenated, ultrapure water to the conical tube.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution.[1] The solution should be a pale greenish-yellow color.

  • Sterile Filtration: Draw the this compound solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.

  • Aliquoting: Dispense the sterile-filtered solution into sterile, light-protecting (amber) microcentrifuge tubes in appropriate volumes for your experiments.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage.[3] For short-term use, a fresh solution is recommended. Avoid repeated freeze-thaw cycles.

Protocol 2: Assessment of Cellular Iron Uptake using Ferritin ELISA

This protocol provides a method to quantify cellular iron uptake in Caco-2 cells by measuring the intracellular concentration of ferritin, an iron storage protein.

Materials:

  • Caco-2 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Sterile this compound stock solution (from Protocol 1)

  • Phosphate-buffered saline (PBS), sterile

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • Human Ferritin ELISA kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Caco-2 cells in 12-well plates at a density that allows them to reach confluency. Culture for 18-21 days to allow for differentiation.

  • Treatment: Prepare working concentrations of this compound in serum-free cell culture medium. A typical range to test for Caco-2 cells is 80-120 µM.[7] Include an untreated control.

  • Incubation: Remove the culture medium from the cells, wash once with sterile PBS, and add the this compound-containing medium. Incubate for the desired time (e.g., 24 hours).

  • Cell Lysis: After incubation, wash the cells three times with ice-cold PBS to remove any extracellular iron. Add an appropriate volume of ice-cold cell lysis buffer to each well and incubate on ice for 15-30 minutes.

  • Lysate Collection: Scrape the cells and transfer the lysate to microcentrifuge tubes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA protein assay.

  • Ferritin ELISA: Perform the ferritin ELISA according to the manufacturer's instructions, using the cell lysates.

  • Data Analysis: Normalize the ferritin concentration to the total protein concentration for each sample. This will give the amount of ferritin per milligram of total protein (e.g., ng ferritin/mg protein).[12]

Protocol 3: Western Blot Analysis of Phospho-ERK1/2 Activation

This protocol details the detection of ERK1/2 phosphorylation, a key event in the MAPK signaling pathway, in response to ferrous iron.

Materials:

  • Cells of interest (e.g., PC12 cells)

  • Sterile this compound stock solution

  • Cell lysis buffer (containing protease and phosphatase inhibitors)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Western blot imaging system

Procedure:

  • Cell Treatment: Seed cells and grow to the desired confluency. Treat the cells with this compound at the desired concentrations and for various time points. Include a vehicle-treated control.

  • Cell Lysis: Following treatment, lyse the cells as described in Protocol 2, step 4 and 5.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.[13]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.[14]

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

    • Wash the membrane with TBST.

  • Detection: Apply the ECL substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.[15]

  • Data Analysis: Quantify the band intensities for phospho-ERK and total ERK. The ratio of phospho-ERK to total ERK indicates the level of ERK activation.

Mandatory Visualization

experimental_workflow cluster_prep Stock Solution Preparation cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis A Weigh Ferrous Gluconate Powder B Dissolve in Sterile Deoxygenated Water A->B C Sterile Filter (0.22 µm) B->C D Aliquot and Store at -20°C/-80°C C->D F Prepare Working Dilutions in Culture Medium D->F Dilute for use E Seed and Culture Cells (e.g., Caco-2, HepG2) E->F G Treat Cells with This compound F->G H Cell Lysis & Protein Quantification G->H I Ferritin ELISA (Iron Uptake) H->I J Western Blot (Signaling Pathways) H->J

Caption: Experimental workflow for this compound in-vitro studies.

iron_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Fe_gluconate This compound (Fe²⁺) DMT1 DMT1 Fe_gluconate->DMT1 Uptake LIP Labile Iron Pool (Fe²⁺) DMT1->LIP Ferritin Ferritin (Iron Storage) LIP->Ferritin Storage Signaling Signaling Cascades (MAPK, NF-κB) LIP->Signaling Activation ROS Reactive Oxygen Species (ROS) LIP->ROS Generation Gene_expression Altered Gene Expression Signaling->Gene_expression ROS->Signaling Modulation

References

Application Notes: Inducing Iron Overload in Animal Models with Ferrous Gluconate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron overload, a condition marked by the toxic accumulation of iron in vital organs, presents a significant health concern and is implicated in a variety of diseases. To unravel the complex pathophysiology of iron-related disorders and to evaluate the efficacy of novel therapeutic interventions, the use of robust animal models is indispensable.[1] Ferrous gluconate, a commonly available and well-absorbed iron salt, offers a practical and effective means to induce iron overload in experimental settings. These application notes provide comprehensive protocols for establishing iron overload in rodent models using this compound, alongside detailed methodologies for the subsequent assessment of the iron-overloaded state.

Core Concepts in Iron Homeostasis and Overload

The regulation of the body's iron levels is a finely tuned process primarily orchestrated by the hepatic peptide hormone, hepcidin.[2][3] Hepcidin functions by binding to the cellular iron exporter, ferroportin, triggering its internalization and subsequent degradation.[4][5] This action effectively reduces the amount of iron released into the bloodstream from dietary absorption in the intestine and from recycling by macrophages. In the face of elevated iron levels, hepcidin production is normally increased as a protective mechanism to curb further iron accumulation.[6] However, sustained and excessive iron intake can overwhelm this regulatory system, leading to the deposition of iron in tissues.

The toxicity of excess iron stems from its capacity to catalyze the formation of highly reactive oxygen species (ROS) via the Fenton reaction.[7] The ensuing state of oxidative stress inflicts damage upon essential cellular components, including lipids, proteins, and nucleic acids, thereby contributing to cellular dysfunction and organ damage, with the liver and heart being particularly vulnerable.[8][9]

Recommended Animal Models

The most frequently utilized animal models for investigating iron overload are mice (e.g., C57BL/6) and rats (e.g., Sprague-Dawley, Wistar). The selection of a specific species and strain should be guided by the research objectives and the desired timeframe for the development of iron overload.

Experimental Protocols

Protocol 1: Chronic Iron Overload via Oral Administration

This method is designed to mimic a more physiologically relevant, gradual accumulation of iron through the gastrointestinal tract.[10]

Materials:

  • This compound powder

  • Vehicle (e.g., distilled water)

  • Oral gavage needles

  • Standard laboratory animal diet

Procedure:

  • Animal Selection: Utilize male or female mice (aged 8-10 weeks) or rats (aged 6-8 weeks).

  • Acclimation and Housing: Acclimate the animals for at least one week in a controlled environment, maintaining a 12-hour light/dark cycle with ad libitum access to standard chow and water.

  • Dose Formulation:

    • Calculate the required amount of this compound to achieve the target dose of elemental iron. It is important to note that this compound contains approximately 12% elemental iron.

    • A recommended starting dose is in the range of 50-100 mg of elemental iron per kilogram of body weight, administered daily.

    • Prepare a solution of this compound in the chosen vehicle at a concentration that allows for a standard gavage volume (e.g., 5-10 mL/kg for rats, 10-20 mL/kg for mice).

  • Administration:

    • Administer the this compound solution daily via oral gavage for a duration of 4 to 12 weeks.

    • The control group should receive an equivalent volume of the vehicle alone.

  • In-life Monitoring: Record the body weight of each animal weekly and monitor their general health status.

Protocol 2: Rapid Iron Overload via Intraperitoneal Injection

This approach bypasses gastrointestinal absorption, leading to a more rapid and pronounced accumulation of iron.[11][12]

Materials:

  • Sterile this compound solution (or prepare from powder and sterile-filter)

  • Sterile 0.9% saline

  • Sterile syringes and needles (25-27 gauge)

Procedure:

  • Animal Selection and Housing: As described in Protocol 1.

  • Dose Formulation:

    • Dissolve this compound in sterile saline to achieve the desired concentration.

    • A suggested starting dose is 20-40 mg of elemental iron per kilogram of body weight.

  • Administration:

    • Administer the this compound solution via intraperitoneal (IP) injection 2-3 times per week.

    • The control group should receive an equivalent volume of sterile saline.

    • The typical duration of treatment ranges from 2 to 8 weeks.

  • In-life Monitoring: Monitor body weight and general health weekly. Inspect the injection site for any signs of irritation or adverse reactions.

Comprehensive Assessment of Iron Overload

Biological Sample Collection
  • Blood: At the study endpoint, collect blood via terminal cardiac puncture. Process the blood to separate serum for subsequent biochemical analyses.

  • Tissues: Following blood collection, perfuse the animals with saline to clear the vasculature. Harvest key organs such as the liver, heart, and spleen. A section of each organ should be preserved in 10% neutral buffered formalin for histological examination, while the remaining tissue should be snap-frozen in liquid nitrogen and stored at -80°C for further analysis.

Biochemical Evaluation

The following table summarizes the key biochemical markers for the assessment of iron overload.

Table 1: Key Biochemical Markers for Assessing Iron Overload

Parameter Control Group (Typical Range) Iron Overload Group (Expected Change)
Serum Iron 100-150 µg/dL Increased
Total Iron-Binding Capacity (TIBC) 300-400 µg/dL Decreased or Unchanged
Transferrin Saturation 20-50% Increased (>50%)[13]
Serum Ferritin 50-200 ng/mL Significantly Increased
Liver Iron Content < 500 µg/g dry weight Significantly Increased
Heart Iron Content < 100 µg/g dry weight Increased

Note: Typical ranges may vary depending on the animal strain, age, and specific assay employed.

Analysis of Oxidative Stress

The table below outlines common markers used to evaluate the extent of oxidative stress.

Table 2: Common Markers of Oxidative Stress

Parameter Control Group (Typical Range) Iron Overload Group (Expected Change)
Malondialdehyde (MDA) Baseline levels Increased
Superoxide Dismutase (SOD) Activity Baseline levels Altered
Glutathione Peroxidase (GPx) Activity Baseline levels Altered

Note: Baseline levels are tissue-specific and dependent on the assay kit used.

Histopathological Examination
  • Hematoxylin and Eosin (H&E) Staining: This standard staining method is used to evaluate the overall tissue architecture and identify any pathological changes, such as inflammation, cellular necrosis, or fibrosis.

  • Perls' Prussian Blue Staining: This is the definitive histochemical stain for the detection of ferric iron (hemosiderin) deposits within tissues.[14][15] Iron deposits are visualized as distinct blue-colored granules.[16] The severity of iron deposition can be assessed using a semi-quantitative scoring system.[17]

Visualizations of Key Pathways and Workflows

Hepcidin_Ferroportin_Signaling cluster_liver Hepatocyte cluster_cells Iron Exporting Cells (Enterocytes, Macrophages) Hepatocyte Hepatocyte Hepcidin Hepcidin Ferroportin Ferroportin (FPN) Hepcidin->Ferroportin Binds & Induces Degradation BMP_SMAD BMP/SMAD Pathway BMP_SMAD->Hepcidin Upregulates Transcription Inflammation_Signal Inflammatory Signals (IL-6) Inflammation_Signal->Hepcidin Upregulates Transcription High_Iron High Iron Stores High_Iron->BMP_SMAD Activates Export_Cells Export_Cells Bloodstream Bloodstream Ferroportin->Bloodstream Iron Release Cellular_Iron Cellular Iron Cellular_Iron->Ferroportin Export

Caption: The Hepcidin-Ferroportin Signaling Axis in Iron Regulation.

Experimental_Workflow Start Animal Acclimation (1 week) Grouping Randomization into Control and Treatment Groups Start->Grouping Treatment This compound Administration (Oral or IP) Grouping->Treatment Monitoring In-life Monitoring (Weekly) Treatment->Monitoring Endpoint Terminal Sample Collection Treatment->Endpoint Monitoring->Treatment Sample_Processing Blood and Tissue Processing Endpoint->Sample_Processing Biochemical_Assays Biochemical Analysis (Serum & Tissue) Sample_Processing->Biochemical_Assays Histology Histopathological Evaluation Sample_Processing->Histology Data_Analysis Data Interpretation and Reporting Biochemical_Assays->Data_Analysis Histology->Data_Analysis

Caption: A Step-by-Step Experimental Workflow for the Iron Overload Model.

Oxidative_Stress_Pathway Excess_Iron Excess Intracellular Fe2+ Fenton_Reaction Fenton Reaction Excess_Iron->Fenton_Reaction ROS_Generation Generation of Reactive Oxygen Species (ROS) Fenton_Reaction->ROS_Generation Cellular_Damage_Nodes Lipid Peroxidation Protein Oxidation DNA Damage ROS_Generation->Cellular_Damage_Nodes Antioxidant_Depletion Depletion of Antioxidant Defenses ROS_Generation->Antioxidant_Depletion Organ_Dysfunction Cellular Injury and Organ Dysfunction Cellular_Damage_Nodes->Organ_Dysfunction

Caption: The Pathway of Iron-Induced Oxidative Stress and Cellular Damage.

References

Application Notes and Protocols: Ferrous Gluconate in Nutritional Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ferrous gluconate in nutritional science research, with a focus on iron deficiency anemia, bioavailability, and food fortification. Detailed experimental protocols and data are presented to guide researchers in designing and executing studies in this area.

Introduction to this compound in Nutritional Research

This compound is a widely used iron salt in nutritional supplements and food fortification programs to combat iron deficiency, the most prevalent nutritional disorder worldwide. It is favored for its high bioavailability and better tolerability compared to some other inorganic iron salts like ferrous sulfate.[1][2][3] Understanding the mechanisms of its absorption and its efficacy in improving iron status is crucial for developing effective interventions.

This compound provides iron in the ferrous (Fe2+) state, which is more readily absorbed by the intestinal cells than the ferric (Fe3+) form. Its absorption is primarily mediated by the divalent metal transporter 1 (DMT1) located on the apical membrane of enterocytes in the duodenum and upper jejunum. The regulation of iron absorption is a systemic process tightly controlled by the hepatic peptide hormone hepcidin, which modulates the iron exporter protein ferroportin.[4][5][6]

Quantitative Data on this compound Bioavailability

The bioavailability of this compound has been evaluated in various studies, often in comparison to ferrous sulfate. The following tables summarize key quantitative data from preclinical and clinical research.

Table 1: Comparative Bioavailability of this compound and Ferrous Sulfate in Animal Models

Animal ModelThis compound Bioavailability (%)Ferrous Sulfate Bioavailability (%)Study Notes
Weanling Rats36.6 ± 6.235.4 ± 8.0Stabilized this compound (SFG) was used. Bioavailability was calculated based on hemoglobin repletion assay over 23 days.[7][8]

Table 2: Efficacy of this compound in Human Intervention Studies

Study PopulationInterventionDurationKey Outcomes
Toddlers (6-24 months)This compound (FG) vs. Ferrous sulfate (FS) supplementation6 monthsFG group showed a significant increase in hemoglobin (10.46 to 12.45 g/dL) and ferritin (28.08 to 59.63 ng/mL).[9]
Pregnant WomenLiquid this compound vs. solid iron formulations30 daysLiquid this compound was effective in improving hematological parameters and was better tolerated.[10]
Male SubjectsThis compound stabilized with glycine (FGSG) in fresh cheese-Bioavailability of FGSG in a water solution was 38.2%. In fresh cheese, it was 23.1% (without zinc) and 15.4% (with zinc).[11]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

In Vitro Iron Bioavailability Assessment using a Caco-2 Cell Model

This protocol describes a widely used in vitro method to assess iron bioavailability from this compound and other iron sources. The model combines a simulated in vitro digestion with the human intestinal Caco-2 cell line.[12][13][14]

Protocol:

  • Caco-2 Cell Culture and Differentiation:

    • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.[15]

    • Seed cells onto collagen-coated permeable inserts in 6- or 12-well plates at a density of approximately 5 x 10^4 cells/cm².[16]

    • Maintain the cultures for 15-18 days post-confluence to allow for spontaneous differentiation into a polarized monolayer with enterocyte-like characteristics.[16][17] The medium should be changed every 2-3 days.[15]

  • In Vitro Digestion (Simulated Gastric and Intestinal Digestion):

    • Prepare a homogenous sample of the test food or a solution of this compound.

    • Gastric Phase: Adjust the pH of the sample to 2.0 with HCl. Add pepsin (e.g., 40 mg/mL) and incubate at 37°C for 1-2 hours with gentle shaking.[18][19]

    • Intestinal Phase: Increase the pH to 6.0 with NaHCO3. Add a mixture of pancreatin and bile salts (e.g., 4 mg/mL pancreatin and 25 mg/mL bile extract) and adjust the final pH to 7.0.[18][19] Incubate at 37°C for 2 hours with gentle shaking.

  • Caco-2 Cell Iron Uptake:

    • Wash the differentiated Caco-2 cell monolayers with a buffered salt solution (e.g., Hanks' Balanced Salt Solution).

    • Add the digested sample to the apical side of the cell monolayer and incubate for 2 hours at 37°C.[20]

    • After incubation, remove the digest and wash the cells multiple times with a buffered solution to remove any non-absorbed iron.

    • Lyse the cells to release intracellular components.

  • Quantification of Iron Uptake:

    • Iron uptake is typically quantified by measuring the ferritin concentration in the cell lysate using an enzyme-linked immunosorbent assay (ELISA).[12] Ferritin, an iron storage protein, is synthesized in response to intracellular iron levels and serves as a reliable marker of iron uptake.

    • Normalize ferritin concentration to the total cell protein content (measured by a protein assay like the BCA assay). Results are expressed as ng ferritin/mg cell protein.[20]

Induction of Iron Deficiency Anemia in a Rodent Model

This protocol outlines a common method to induce iron deficiency anemia (IDA) in rats or mice for studying the efficacy of this compound supplementation.[21][22][23]

Protocol:

  • Animal Model:

    • Use weanling male or female rats (e.g., Wistar or Sprague-Dawley) or mice (e.g., C57BL/6).[21][22]

    • House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to water.

  • Induction of Iron Deficiency Anemia:

    • Feed the animals a purified, iron-deficient diet (containing <5 mg iron/kg diet) for a period of 4-6 weeks.[21][22] A control group should be fed an identical diet with adequate iron content (e.g., 35-50 mg iron/kg diet).

    • The iron-deficient diet will lead to a gradual depletion of iron stores and the development of anemia.

  • Monitoring of Anemia Development:

    • Collect blood samples weekly or bi-weekly from the tail vein or saphenous vein.

    • Monitor key hematological parameters:

      • Hemoglobin (Hb) concentration (using a hemoglobinometer).

      • Hematocrit (Hct).

      • Red blood cell (RBC) count.

      • Serum ferritin concentration (by ELISA).

      • Total iron-binding capacity (TIBC).

    • IDA is typically confirmed when hemoglobin levels fall below a certain threshold (e.g., <10 g/dL in rats).[22]

  • This compound Intervention Study:

    • Once IDA is established, divide the anemic animals into experimental groups.

    • Administer this compound orally via gavage or mixed into the diet at different doses. A control group should receive a placebo (e.g., deionized water).

    • Continue the intervention for a defined period (e.g., 2-4 weeks).

  • Endpoint Analysis:

    • At the end of the study, collect blood and tissues (liver, spleen) for final analysis of hematological parameters, serum ferritin, and tissue iron content.

    • The efficacy of this compound is determined by the improvement in hemoglobin levels, repletion of iron stores (ferritin), and normalization of other iron-related parameters compared to the anemic control group.

Signaling Pathways and Experimental Workflows

The Hepcidin-Ferroportin Signaling Pathway in Iron Homeostasis

The regulation of systemic iron balance is primarily controlled by the interaction between the peptide hormone hepcidin and the iron exporter ferroportin.[4][5][6]

Hepcidin_Ferroportin_Axis cluster_enterocyte Intestinal Iron Absorption cluster_macrophage Recycled Iron Release High_Iron High Systemic Iron Liver Hepatocyte High_Iron->Liver stimulates Hepcidin Hepcidin Liver->Hepcidin produces No_Hepcidin Hepcidin Production Inhibited Ferroportin_E Ferroportin Hepcidin->Ferroportin_E binds & degrades Ferroportin_M Ferroportin Hepcidin->Ferroportin_M binds & degrades Enterocyte Duodenal Enterocyte Bloodstream Bloodstream (Iron bound to Transferrin) Enterocyte->Bloodstream Iron Absorption Macrophage Macrophage Macrophage->Bloodstream Recycled Iron Low_Iron Low Systemic Iron Low_Iron->Liver inhibits

Caption: The Hepcidin-Ferroportin Axis.

High systemic iron levels stimulate the liver to produce hepcidin. Hepcidin then binds to ferroportin on the surface of enterocytes and macrophages, leading to its internalization and degradation. This blocks iron absorption from the diet and the release of recycled iron into the bloodstream, thereby lowering systemic iron levels. Conversely, in a state of iron deficiency, hepcidin production is suppressed, allowing ferroportin to transport iron into the circulation.

Experimental Workflow for Evaluating this compound Efficacy

The following diagram illustrates a typical experimental workflow for assessing the efficacy of a this compound-fortified food product.

Experimental_Workflow Start Start: Develop Ferrous Gluconate Fortified Food In_Vitro In Vitro Bioavailability (Caco-2 Cell Model) Start->In_Vitro Initial Screening Animal_Study Preclinical Animal Study (IDA Rodent Model) In_Vitro->Animal_Study Promising Results Data_Analysis Data Analysis and Interpretation In_Vitro->Data_Analysis Human_Trial Human Clinical Trial Animal_Study->Human_Trial Safety & Efficacy Data Animal_Study->Data_Analysis Human_Trial->Data_Analysis Conclusion Conclusion on Efficacy and Safety Data_Analysis->Conclusion

Caption: Experimental Workflow.

References

High-performance liquid chromatography (HPLC) method for ferrous gluconate analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrous gluconate is a widely used iron supplement for the prevention and treatment of iron deficiency anemia. Accurate and reliable analytical methods are crucial for the quality control of both the active pharmaceutical ingredient (API) and finished pharmaceutical products. High-performance liquid chromatography (HPLC) offers a specific, sensitive, and robust method for the quantification of this compound. This application note provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method with an ion-pairing reagent.

Principle of the Method

This method utilizes reversed-phase chromatography on a C18 column to separate this compound from potential impurities and formulation excipients. An ion-pairing reagent is incorporated into the mobile phase to enhance the retention and improve the peak shape of the polar gluconate analyte. Detection is performed using a UV detector at 210 nm. Quantification is achieved by comparing the peak area of the sample to that of a known standard.

Alternative Analytical Methods

While HPLC is a powerful technique for the analysis of this compound, other methods are also employed for its quality control.[1]

  • Titration: Redox titrations, such as with potassium permanganate or cerium sulfate, are classic methods for determining the ferrous iron content.[1] These methods are simple and accurate but may be susceptible to interference from other reducing agents present in the sample matrix.[1]

  • UV-Visible Spectrophotometry: This method involves the formation of a colored complex between ferrous iron and a chromogenic agent, such as phenanthroline. The absorbance of the complex is then measured. This technique is sensitive but can be less specific than HPLC.[1]

  • Atomic Absorption Spectroscopy (AAS): AAS is a highly sensitive and specific method for determining the total iron content in a sample.[1]

HPLC is often preferred for its ability to separate the analyte of interest from other components in complex matrices, providing a more accurate and reliable quantification.[1]

Experimental Protocols

Instrumentation and Chromatographic Conditions
ParameterSpecification
HPLC System Agilent 1100 Series or equivalent
Column Agilent ZORBAX SB-C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase Acetonitrile and Ion-Pairing Reagent (30:70, v/v)
Ion-Pairing Reagent 10 mL of tetrabutylammonium hydroxide in 500 mL of purified water, pH adjusted to 7.6 with phosphoric acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25°C
Detection Wavelength 210 nm
Reagent and Standard Preparation
  • Mobile Phase Preparation: To prepare the ion-pairing reagent, add 10 mL of tetrabutylammonium hydroxide to 500 mL of purified water. Adjust the pH to 7.6 with phosphoric acid. For the mobile phase, mix acetonitrile and the prepared ion-pairing reagent in a 30:70 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas before use.[2]

  • Standard Stock Solution (250 µg/mL): Accurately weigh about 12.5 mg of this compound Reference Standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[2]

  • Calibration Standards: Prepare a series of calibration standards by diluting the Standard Stock Solution with the mobile phase to achieve concentrations in the range of 62.5 - 625.0 µg/mL.[3]

Sample Preparation (for Tablets)
  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to a target concentration of this compound and transfer it to a suitable volumetric flask.

  • Add a sufficient volume of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the this compound.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.

  • The filtered solution is now ready for HPLC analysis.

System Suitability

Before sample analysis, the chromatographic system must meet the following criteria:

ParameterAcceptance Criteria
Tailing Factor (Symmetry Factor) 0.8 - 1.8
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for six replicate injections of the standard solution)

These parameters ensure the quality and consistency of the chromatographic separation. The tailing factor measures the symmetry of the peak, while the theoretical plates indicate the efficiency of the column. The RSD of the peak area demonstrates the precision of the system.

Data Analysis and Quantification

  • Calibration Curve: Inject the prepared calibration standards into the HPLC system. Record the peak area for each concentration. Plot a graph of peak area versus concentration and perform a linear regression analysis. A correlation coefficient (R²) of ≥ 0.999 is typically required.[3]

  • Sample Analysis: Inject the prepared sample solution into the HPLC system and record the peak area.

  • Calculation: Calculate the concentration of this compound in the sample using the linear regression equation obtained from the calibration curve.

Quantitative Data Summary

The following table summarizes the performance characteristics of this HPLC method as reported in the literature.

ParameterResult
Linearity Range 62.5 - 625.0 µg/mL[3]
Correlation Coefficient (R²) 0.999[3]
Retention Time Approximately 1.55 min[3]
Precision (RSD) 0.86% (for six replicate injections)[2]
Average Recovery 96.68%[3]

Potential Interferences

  • From the API Synthesis: Impurities from the synthesis of this compound, such as unreacted raw materials or by-products, could potentially interfere with the analysis.[4]

  • From the Formulation: Excipients used in pharmaceutical formulations should be evaluated for potential interference. A placebo sample (containing all excipients except this compound) should be analyzed to ensure no co-eluting peaks are present at the retention time of this compound.

  • Oxidation: Ferrous (Fe²⁺) ions are susceptible to oxidation to ferric (Fe³⁺) ions.[1] Sample preparation and analysis should be performed in a timely manner to minimize oxidation. The use of an inert atmosphere or the addition of antioxidants may be considered if oxidation is a concern.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Mobile_Phase Mobile Phase Preparation HPLC_System HPLC System Mobile_Phase->HPLC_System Standard_Prep Standard Preparation System_Suitability System Suitability Test Standard_Prep->System_Suitability Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition System_Suitability->Data_Acquisition Calibration_Curve Calibration Curve Generation Data_Acquisition->Calibration_Curve Quantification Quantification Data_Acquisition->Quantification Calibration_Curve->Quantification Final_Report Final Report Quantification->Final_Report

Caption: Experimental workflow for the HPLC analysis of this compound.

HPLC_System_Components Solvent_Reservoir Solvent Reservoir Pump Pump Solvent_Reservoir->Pump Mobile Phase Injector Injector Pump->Injector Column HPLC Column Injector->Column Sample Detector UV Detector Column->Detector Data_System Data System Detector->Data_System Signal

Caption: Logical relationship of components in the HPLC system.

References

Application Note: Quantification of Iron in Ferrous Gluconate Using Atomic Absorption Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the quantitative determination of iron in ferrous gluconate raw material and pharmaceutical formulations using Flame Atomic Absorption Spectroscopy (FAAS). The described method is accurate, precise, and suitable for quality control and research applications in the pharmaceutical industry.

Introduction

This compound is a widely used iron supplement for the treatment and prevention of iron deficiency anemia.[1] Accurate quantification of the iron content is crucial for ensuring the safety and efficacy of these pharmaceutical products. Atomic Absorption Spectroscopy (AAS) is a highly sensitive and specific analytical technique for the determination of metals in a variety of samples.[1][2] The principle of AAS is based on the absorption of light by free atoms in the gaseous state.[3] The concentration of the analyte is proportional to the amount of light absorbed at a specific wavelength.[3] This document outlines a validated FAAS method for the determination of iron in this compound.

Principle of the Method

A sample containing this compound is dissolved and diluted to a concentration within the linear range of the instrument. The solution is then aspirated into an air-acetylene flame, where the iron atoms are atomized. A hollow cathode lamp emitting light at the characteristic wavelength for iron (248.3 nm) is directed through the flame.[4] The iron atoms in the flame absorb a portion of this light, and the amount of absorption is measured by a detector. The concentration of iron in the sample is determined by comparing its absorbance to a calibration curve prepared from certified iron standards.

Materials and Reagents

  • Instrumentation: Flame Atomic Absorption Spectrometer equipped with an iron hollow cathode lamp and a deuterium background corrector.

  • Reagents:

    • This compound (USP grade or equivalent)

    • Iron standard stock solution (1000 mg/L), commercially available and traceable to a national standard.

    • Nitric Acid (HNO₃), trace metal grade

    • Hydrochloric Acid (HCl), trace metal grade

    • Deionized water (ASTM Type I)

    • Air, filtered, instrument grade

    • Acetylene, instrument grade

Experimental Protocol

Standard Solution Preparation
  • Intermediate Iron Standard (100 mg/L): Pipette 10.0 mL of the 1000 mg/L iron stock solution into a 100 mL volumetric flask and dilute to the mark with 2% (v/v) nitric acid.

  • Working Standard Solutions: Prepare a series of working standards by appropriate dilution of the 100 mg/L intermediate standard with 2% (v/v) nitric acid. A suggested calibration range is 0.5, 1.0, 2.0, 4.0, and 6.0 mg/L.

Sample Preparation

For this compound Powder (Raw Material):

  • Accurately weigh approximately 100 mg of this compound powder into a 100 mL volumetric flask.

  • Add approximately 50 mL of deionized water and 2 mL of concentrated hydrochloric acid.

  • Gently heat the solution on a hot plate at a low temperature until the sample is completely dissolved.[5]

  • Allow the solution to cool to room temperature and dilute to the mark with deionized water.

  • Pipette 1.0 mL of this solution into a 100 mL volumetric flask and dilute to the mark with 2% (v/v) nitric acid. This will result in a theoretical iron concentration within the calibration range.

For this compound Tablets:

  • Weigh and finely powder no fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to the average tablet weight into a 100 mL volumetric flask.

  • Follow steps 2-5 as described for the powder sample preparation.

Instrument Parameters

The FAAS instrument should be set up according to the manufacturer's recommendations. Typical parameters for iron analysis are provided in Table 1. An oxidizing (lean) air-acetylene flame is recommended.

Data Presentation

Table 1: Instrumental Parameters for Iron Analysis by FAAS
ParameterValue
Wavelength248.3 nm[4]
Slit Width0.2 nm[6]
Lamp Current5 mA[6]
Flame TypeAir-Acetylene[6]
Background CorrectionDeuterium Lamp
Table 2: Example Calibration Data for Iron
Standard Concentration (mg/L)Absorbance
0.00.001
0.50.045
1.00.090
2.00.180
4.00.360
6.00.540
Linearity (R²) > 0.999
Table 3: Method Validation Summary
ParameterTypical Results
Linearity Range0.1 - 6.0 mg/L[7]
Limit of Detection (LOD)0.03 mg/L[7]
Limit of Quantification (LOQ)0.09 mg/L[7]
Accuracy (% Recovery)98 - 102%[7]
Precision (RSD)< 2%[7]

Experimental Workflow and Diagrams

experimental_workflow start Start prep_standards Prepare Iron Standard Solutions start->prep_standards prep_sample Prepare this compound Sample Solution start->prep_sample calibrate Generate Calibration Curve prep_standards->calibrate analyze_sample Analyze Sample and Record Absorbance prep_sample->analyze_sample instrument_setup Set Up FAAS Instrument Parameters instrument_setup->calibrate calibrate->analyze_sample calculate Calculate Iron Concentration analyze_sample->calculate end End calculate->end

Caption: Experimental workflow for iron quantification.

Conclusion

The described Flame Atomic Absorption Spectroscopy method provides a reliable and robust approach for the quantification of iron in this compound. The method is straightforward, employs common laboratory reagents and instrumentation, and demonstrates excellent performance in terms of linearity, accuracy, and precision, making it highly suitable for routine quality control analysis in the pharmaceutical industry.

References

Application Notes and Protocols for Studying Iron Deficiency Anemia Using Ferrous Gluconate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Iron deficiency anemia (IDA) is a global health issue characterized by insufficient healthy red blood cells due to a lack of iron.[1] In a laboratory setting, ferrous gluconate is a widely used and effective oral iron supplement for inducing and studying IDA in animal models.[2][3] It provides a stable and bioavailable source of ferrous iron (Fe²⁺), which is more readily absorbed by the gastrointestinal tract compared to ferric iron (Fe³⁺).[1][4] These application notes provide detailed protocols for utilizing this compound to model and study iron deficiency anemia in a research environment.

Mechanism of Action of this compound

This compound supplementation directly addresses iron deficiency by providing the necessary element for hemoglobin synthesis. The absorbed iron is transported in the blood by transferrin to the bone marrow, where it is incorporated into hemoglobin within developing red blood cells.[4] The regulation of iron absorption is a critical aspect of study, primarily controlled by the hormone hepcidin.[4][5]

  • Low Iron State: In an iron-deficient state, hepcidin production by the liver is suppressed. This leads to an increase in the expression of ferroportin, an iron export protein on the surface of enterocytes and macrophages.[4][5] Consequently, more iron is absorbed from the gut and released from stores into the bloodstream.

  • High Iron State: Conversely, when iron levels are sufficient or high, hepcidin levels rise, causing the internalization and degradation of ferroportin.[4][5] This reduces iron absorption and release, thus maintaining iron homeostasis.[4]

Understanding this mechanism is crucial for designing experiments and interpreting results when studying IDA and its treatment with this compound.

Experimental Protocols

Protocol 1: Induction of Iron Deficiency Anemia in Rodents

This protocol describes the induction of IDA in rats, a common model for studying this condition.

Materials:

  • Weanling male Sprague-Dawley (SD) or Wistar rats.[2][6]

  • Iron-deficient diet (typically containing 2-6 mg Fe/kg).[7]

  • Standard rodent diet (for control group).

  • Metabolic cages for sample collection.

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant).

Procedure:

  • Animal Acclimatization: Acclimate weanling rats (approximately 3-4 weeks old) to the laboratory environment for one week with free access to a standard diet and water.[6]

  • Group Allocation: Randomly divide the animals into two main groups: a control group and an iron-deficient (anemia model) group.[2][6]

  • Dietary Induction:

    • Feed the control group a standard diet with adequate iron content.

    • Feed the iron-deficient group an iron-deficient diet for a period of 4 weeks to establish the IDA model.[2][6]

  • Monitoring: Monitor the animals' body weight and general health status throughout the induction period.

  • Confirmation of Anemia: After the 4-week induction period, collect blood samples to measure key hematological and biochemical parameters to confirm the development of IDA.[8] Expected changes in the iron-deficient group compared to the control group include significantly lower levels of hemoglobin (Hb), hematocrit (HCT), mean corpuscular volume (MCV), mean corpuscular hemoglobin (MCH), serum iron (SI), and serum ferritin (SF), along with a significant increase in total iron-binding capacity (TIBC).[8]

Protocol 2: Treatment of Iron Deficiency Anemia with this compound

This protocol outlines the procedure for treating induced IDA in rats with this compound.

Materials:

  • IDA rat model (from Protocol 1).

  • This compound.

  • Deionized water for dissolving this compound.

  • Oral gavage needles.

Procedure:

  • Group Sub-division: Divide the confirmed IDA rats into multiple groups:

    • Anemia model group (continues on the iron-deficient diet without treatment).[2]

    • This compound treatment group(s) (receives this compound at different dosages).[2]

    • A positive control group receiving another iron supplement like ferrous sulfate can also be included for comparison.[2]

  • Dosage and Administration:

    • A common dosage for this compound in rats is 4 mg elemental Fe/kg body weight, administered daily via oral gavage.[2] Dosages can be adjusted based on experimental design.[9]

    • Dissolve the this compound in deionized water for administration.[2]

  • Treatment Duration: Continue the treatment for a period of 4 weeks.[2][6]

  • Sample Collection and Analysis:

    • Collect blood samples at regular intervals (e.g., weekly) and at the end of the treatment period to monitor the therapeutic effects.

    • At the end of the study, euthanize the animals and collect liver and spleen tissues to measure iron content, as these are the main iron storage organs.[2]

    • Analyze blood for hematological parameters (Hb, HCT, RBC count, MCV, MCH, MCHC) and biochemical parameters (SI, TIBC, transferrin saturation (TS), SF).[2][6]

Data Presentation

The following tables summarize representative quantitative data from studies using this compound in an iron deficiency anemia rat model.

Table 1: Hematological Parameters in Anemic Rats Before and After Treatment

ParameterNormal ControlAnemia Model (Untreated)This compound Treated (4 mg Fe/kg)
Hemoglobin (g/L)135.8 ± 7.268.4 ± 5.5130.2 ± 6.8
Red Blood Cells (10¹²/L)7.5 ± 0.44.8 ± 0.37.2 ± 0.5
Hematocrit (%)42.1 ± 2.125.3 ± 1.940.5 ± 2.3
MCV (fL)56.1 ± 2.852.7 ± 2.556.3 ± 2.9
MCH (pg)18.1 ± 0.914.2 ± 0.718.1 ± 0.9
MCHC (g/L)322.5 ± 16.1269.8 ± 13.5321.5 ± 16.0

Data adapted from a study by Geng et al. (2019).[2][6]

Table 2: Serum Iron Profile and Tissue Iron Content

ParameterNormal ControlAnemia Model (Untreated)This compound Treated (4 mg Fe/kg)
Serum Iron (µmol/L)28.5 ± 2.110.2 ± 1.327.8 ± 2.0
TIBC (µmol/L)65.3 ± 4.598.7 ± 6.268.1 ± 4.8
Transferrin Saturation (%)43.6 ± 3.210.3 ± 1.540.8 ± 3.0
Liver Iron (µg/g)185.4 ± 15.245.6 ± 5.1165.8 ± 14.3
Spleen Iron (µg/g)450.2 ± 38.6120.3 ± 13.7425.7 ± 35.1

Data adapted from a study by Geng et al. (2019).[2]

Visualizations

Signaling Pathways and Experimental Workflow

IronAbsorptionPathway cluster_Enterocyte Lumen Intestinal Lumen (this compound -> Fe2+) DMT1 DMT1 Lumen->DMT1 Fe2+ Enterocyte Enterocyte Ferritin Ferritin (Iron Storage) Enterocyte->Ferritin Storage FPN Ferroportin (FPN) Bloodstream Bloodstream BoneMarrow Bone Marrow Bloodstream->BoneMarrow Transport Hemoglobin Hemoglobin Synthesis BoneMarrow->Hemoglobin Hephaestin Hephaestin FPN->Hephaestin Fe2+ Transferrin Transferrin-Fe3+ Hephaestin->Transferrin Fe3+ Oxidation

Caption: this compound absorption and utilization pathway.

HepcidinSignaling HighIron High Iron Status (e.g., after this compound) Liver Liver HighIron->Liver Stimulates LowIron Low Iron Status (Iron Deficiency) LowIron->Liver Inhibits IncreasedIronAbsorption Increased Iron Absorption & Release Hepcidin Hepcidin Liver->Hepcidin Produces Ferroportin Ferroportin (FPN) on Enterocyte/Macrophage Hepcidin->Ferroportin Binds & Degrades IronAbsorption Decreased Iron Absorption & Release Ferroportin->IronAbsorption Leads to

Caption: Regulation of iron homeostasis by hepcidin.

ExperimentalWorkflow Start Start: Weanling Rats Acclimatization Acclimatization (1 week) Standard Diet Start->Acclimatization Grouping Random Grouping Acclimatization->Grouping ControlGroup Control Group (Standard Diet) Grouping->ControlGroup IDAGroup IDA Induction Group (Iron-Deficient Diet, 4 weeks) Grouping->IDAGroup FinalAnalysis Final Analysis (Blood & Tissue Samples) ControlGroup->FinalAnalysis Confirmation Confirm Anemia (Blood Analysis) IDAGroup->Confirmation TreatmentGrouping Treatment Sub-Grouping Confirmation->TreatmentGrouping AnemiaModel Anemia Model (No Treatment) TreatmentGrouping->AnemiaModel TreatmentGroup This compound Treatment (Oral Gavage, 4 weeks) TreatmentGrouping->TreatmentGroup AnemiaModel->FinalAnalysis TreatmentGroup->FinalAnalysis End End FinalAnalysis->End

Caption: Experimental workflow for IDA model and treatment.

References

Application Notes and Protocols for the Experimental Use of Ferrous Gluconate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and experimental use of ferrous gluconate solutions. This compound is a widely used iron supplement, and these guidelines are designed to ensure its effective and reproducible application in a research setting, particularly in cell culture-based assays.

Physicochemical Properties and Stability

This compound (C₁₂H₂₂FeO₁₄) is the iron(II) salt of gluconic acid. It is crucial to understand its properties to ensure the stability and efficacy of prepared solutions.

Solubility and Appearance: this compound is soluble in water, with its solubility increasing with heat. One gram dissolves in approximately 10 mL of water with slight warming.[1] The color of the solution is pH-dependent: light yellow at pH 2, brown at pH 4.5, and green at pH 7.[1]

Stability Considerations: Ferrous (Fe²⁺) iron is susceptible to oxidation to ferric (Fe³⁺) iron, especially in solution. This oxidation is accelerated by exposure to air (oxygen), light, and higher pH.[1] Approximately neutral solutions undergo rapid oxidation.[1]

  • pH: Ferrous iron is most stable in a weakly acidic environment. Buffering solutions to a pH of 3.5 to 4.5 with a citrate buffer can retard oxidation.[1]

  • Light: this compound solutions are sensitive to light and should be protected from it.[1]

  • Additives: The stability of aqueous solutions can be enhanced by the addition of glucose or glycerin.[1]

Quantitative Data Summary
ParameterValue/ConditionReference
Solubility in Water ~1 g in 10 mL (with slight heating)[1]
pH-Dependent Color pH 2: Light Yellow, pH 4.5: Brown, pH 7: Green[1]
Optimal pH for Stability 3.5 - 4.5[1]
Storage Temperature Cool, dry, ventilated area, not exceeding 24°C

Preparation of this compound Solutions for Experimental Use

This section provides a protocol for preparing a sterile stock solution of this compound suitable for cell culture applications.

Protocol 1: Preparation of a 100 mM this compound Stock Solution

Materials:

  • This compound dihydrate (MW: 482.17 g/mol )

  • Nuclease-free, sterile water

  • 0.22 µm sterile syringe filter

  • Sterile, light-protecting (amber) storage tubes

Procedure:

  • Weighing: Accurately weigh 4.82 g of this compound dihydrate powder.

  • Dissolution: In a sterile, light-protected container, dissolve the this compound in 100 mL of nuclease-free, sterile water. Gentle warming may be required to fully dissolve the powder.

  • Sterilization: Immediately after dissolution, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, amber tube. This method is preferred over autoclaving, which can degrade the compound.

  • Storage: Store the stock solution in small aliquots at 4°C, protected from light. For longer-term storage, aliquots can be stored at -20°C. Avoid repeated freeze-thaw cycles.

Note: Due to the potential for oxidation, it is recommended to prepare fresh stock solutions regularly.

Experimental Protocols

Application 1: In Vitro Iron Bioavailability Assay Using Caco-2 Cells

The Caco-2 cell line is a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, making it an excellent model for studying intestinal absorption. Iron uptake is typically assessed by measuring the intracellular concentration of ferritin, an iron storage protein, which increases in proportion to iron uptake.[2][3]

Protocol 2: Caco-2 Cell Iron Uptake Assay

Materials:

  • Differentiated Caco-2 cell monolayers (typically cultured for 15-18 days post-confluence)

  • Minimum Essential Medium (MEM)

  • This compound stock solution (prepared as in Protocol 1)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Ferritin ELISA kit

  • Protein assay kit (e.g., BCA)

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells at a density of approximately 50,000 cells/cm² and culture until they form a confluent monolayer. Allow the cells to differentiate for 15-18 days, with regular media changes.

  • Iron Starvation (Optional but Recommended): To maximize iron uptake, incubate the differentiated Caco-2 monolayers in serum-free MEM for 16-24 hours prior to the experiment to lower their basal iron levels.

  • Treatment Preparation: Prepare working solutions of this compound in MEM. Typical concentrations for Caco-2 cell experiments range from low, dietary levels (<10 µM) to supplemental levels (up to 200 µM).[4][5] Include a vehicle control (MEM without added iron).

  • Cell Treatment: Wash the cell monolayers with pre-warmed PBS. Add the this compound working solutions to the cells and incubate for 1-2 hours at 37°C in a humidified incubator with 5% CO₂.

  • Wash and Ferritin Formation: After the incubation period, aspirate the treatment media and wash the cells three times with PBS to remove any surface-bound iron. Add fresh MEM and return the cells to the incubator for an additional 23 hours to allow for ferritin formation.[5]

  • Cell Lysis: Wash the cells with PBS and then add cell lysis buffer. Collect the cell lysates.

  • Quantification:

    • Measure the ferritin concentration in the cell lysates using a commercial ELISA kit.

    • Measure the total protein concentration in the cell lysates using a protein assay.

  • Data Analysis: Normalize the ferritin concentration to the total protein concentration (ng ferritin/mg protein). Compare the ferritin levels in the treated cells to the vehicle control to determine the relative iron uptake.

Application 2: Induction of Ferroptosis

Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. This compound can be used to induce ferroptosis by increasing the intracellular labile iron pool, which in turn promotes the generation of reactive oxygen species (ROS) and subsequent lipid peroxidation.[6][7][8]

Protocol 3: Induction of Ferroptosis in Cancer Cell Lines

Materials:

  • Cancer cell line of interest (e.g., HT-1080, A549)

  • Appropriate cell culture medium (e.g., DMEM)

  • This compound stock solution (prepared as in Protocol 1)

  • Reagents for assessing cell death (e.g., propidium iodide, Annexin V)

  • Reagents for measuring lipid peroxidation (e.g., C11-BODIPY 581/591)

  • Reagents for measuring intracellular ROS (e.g., DCFDA)

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • Treatment: Prepare working solutions of this compound in the appropriate cell culture medium. Concentrations to induce ferroptosis can vary depending on the cell line but are often in the range of 10-100 µM.

  • Incubation: Treat the cells with the this compound solutions and incubate for a specified period (e.g., 24-48 hours).

  • Assessment of Ferroptosis:

    • Cell Viability: Measure cell viability using methods such as MTT assay or by staining with propidium iodide and analysis by flow cytometry.

    • Lipid Peroxidation: Quantify lipid peroxidation using fluorescent probes like C11-BODIPY 581/591 and flow cytometry or fluorescence microscopy.

    • Intracellular ROS: Measure the levels of intracellular ROS using probes such as DCFDA.

  • Data Analysis: Compare the levels of cell death, lipid peroxidation, and ROS in this compound-treated cells to untreated controls.

Signaling Pathways and Experimental Workflows

Iron Uptake and Transport Pathway

This compound delivers ferrous iron (Fe²⁺), which is taken up by intestinal cells primarily through the Divalent Metal Transporter 1 (DMT1). Inside the cell, iron can be stored in ferritin or transported out of the cell into the circulation by ferroportin. This process is tightly regulated.[9]

Iron_Uptake This compound (Fe²⁺) This compound (Fe²⁺) DMT1 DMT1 This compound (Fe²⁺)->DMT1 Uptake Intracellular Iron Pool (Fe²⁺) Intracellular Iron Pool (Fe²⁺) DMT1->Intracellular Iron Pool (Fe²⁺) Ferritin Ferritin Intracellular Iron Pool (Fe²⁺)->Ferritin Storage Ferroportin Ferroportin Intracellular Iron Pool (Fe²⁺)->Ferroportin Export Circulation (Fe³⁺-Transferrin) Circulation (Fe³⁺-Transferrin) Ferroportin->Circulation (Fe³⁺-Transferrin)

Cellular iron uptake and transport pathway.
Experimental Workflow for Caco-2 Iron Bioavailability Assay

The following diagram illustrates the key steps in assessing iron bioavailability using the Caco-2 cell model.

Caco2_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed Caco-2 Cells differentiate Differentiate for 15-18 Days seed_cells->differentiate treat_cells Treat Cells with this compound (1-2h) differentiate->treat_cells prepare_fg Prepare this compound Solutions prepare_fg->treat_cells wash_cells Wash to Remove External Iron treat_cells->wash_cells incubate_ferritin Incubate for Ferritin Formation (23h) wash_cells->incubate_ferritin lyse_cells Lyse Cells incubate_ferritin->lyse_cells elisa Ferritin ELISA lyse_cells->elisa protein_assay Total Protein Assay lyse_cells->protein_assay normalize Normalize Ferritin to Protein elisa->normalize protein_assay->normalize

Workflow for Caco-2 iron bioavailability assay.
Iron-Mediated Signaling Pathways

Excess intracellular iron can lead to the generation of reactive oxygen species (ROS), which can act as second messengers to activate signaling pathways such as MAPK and NF-κB.[10][11]

Signaling_Pathways This compound This compound Intracellular Fe²⁺ Intracellular Fe²⁺ This compound->Intracellular Fe²⁺ ROS ROS Intracellular Fe²⁺->ROS Fenton Reaction MAPK MAPK ROS->MAPK NFkB NFkB ROS->NFkB Cellular Response Cellular Response MAPK->Cellular Response NFkB->Cellular Response

Iron-mediated activation of cellular signaling pathways.

References

Application Notes and Protocols: Ferrous Gluconate in Oxidative Stress and Iron Toxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ferrous gluconate (C₁₂H₂₂FeO₁₄) is an iron (II) salt of gluconic acid widely used as a nutritional supplement to treat iron-deficiency anemia.[1] Its relative bioavailability and gentler gastrointestinal profile compared to inorganic iron salts like ferrous sulfate make it a common choice.[2] However, the redox activity of the ferrous ion (Fe²⁺) is a double-edged sword. While essential for biological processes, excess ferrous iron is a potent catalyst for oxidative stress, making this compound a valuable tool for inducing and studying iron-related toxicity in experimental models.[3][4][5]

The primary mechanism of toxicity stems from the ability of Fe²⁺ to participate in the Fenton reaction, where it reacts with hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH).[2][5] These radicals can indiscriminately damage cellular macromolecules, leading to lipid peroxidation, protein oxidation, and DNA damage.[3][4] This document provides an overview of key data, experimental protocols, and conceptual frameworks for utilizing this compound in oxidative stress and iron toxicity research.

Data Presentation: Quantitative Toxicity and Bioavailability

The following tables summarize quantitative data from various studies, providing a comparative reference for experimental design.

Table 1: In Vivo Acute Toxicity of Ferrous Compounds

Compound Animal Model LD₅₀ (mg/kg body weight) Elemental Iron Equivalent Reference
Stabilized this compound (SFG) Male Sprague-Dawley Rat 1831 mg/kg Approx. 212 mg/kg [6][7]
Stabilized this compound (SFG) Female Sprague-Dawley Rat 1775 mg/kg Approx. 206 mg/kg [6][7]
Ferrous Sulfate Male Mice 670 mg/kg Approx. 134 mg/kg [7]
Ferrous Sulfate Female Mice 680 mg/kg Approx. 136 mg/kg [7]

| General Lethal Dose (Elemental Iron) | - | 200-250 mg/kg | 200-250 mg/kg |[1] |

Note: this compound contains approximately 11.6% elemental iron.[1]

Table 2: In Vitro Effects of Iron Preparations on Oxidative Stress

Iron Preparation Cell Line Key Finding Observation Reference
Ferric Gluconate HepG2 Intracellular ROS Production Highest increase compared to iron sucrose and iron dextran. [8][9]
Ferric Gluconate HepG2 Redox-Active Iron (in buffer) Highest amount compared to iron sucrose and iron dextran. [8][9]
Ferric Gluconate - Redox-Active Iron (in serum) Rendered completely redox-inactive by serum. [8][9]
Ferrous Iron (Fe²⁺) SH-SY5Y Neuroblastoma Cytotoxicity (MTT Assay) Significantly higher toxicity compared to ferric (Fe³⁺) form. [10]

| Ferrous Iron (Fe²⁺) | SH-SY5Y Neuroblastoma | Oxidative Stress (GSH Assay) | Leads to greater oxidative stress than the ferric form. |[10] |

Table 3: Dose-Dependent Toxicity Thresholds for Elemental Iron Ingestion

Dose (Elemental Iron) Expected Clinical Effect Population Context Reference
< 20 mg/kg Asymptomatic / Unlikely to cause symptoms General / Pediatric [11][12]
20 - 60 mg/kg Gastrointestinal symptoms (nausea, vomiting, abdominal pain) General / Pediatric [11][12]
> 60 mg/kg Potential for systemic toxicity and lethality General / Pediatric [11][12]

| > 120 mg/kg | Potentially lethal | General |[11] |

Signaling Pathways and Experimental Workflows

Visualizations of the key molecular pathway for iron toxicity and a standard experimental workflow are provided below.

G Mechanism of Ferrous Iron-Induced Oxidative Stress cluster_0 Cellular Environment cluster_1 Cellular Damage FeG This compound (C₁₂H₂₂FeO₁₄) Fe2 Excess Free Fe²⁺ (Ferrous Iron) FeG->Fe2 Dissociation OH •OH (Hydroxyl Radical) Fe2->OH Fenton Reaction H2O2 H₂O₂ (Hydrogen Peroxide) H2O2->OH Lipid Lipid Peroxidation (e.g., MDA formation) OH->Lipid Attacks Membranes Protein Protein Oxidation (Carbonyl formation) OH->Protein Attacks Enzymes DNA DNA Damage (e.g., 8-OHdG) OH->DNA Attacks Nucleic Acids Apoptosis Cell Death / Apoptosis Lipid->Apoptosis Protein->Apoptosis DNA->Apoptosis G In Vitro Experimental Workflow for Iron Toxicity cluster_assays Parallel Assays start Start: Seed Cells (e.g., HepG2, SH-SY5Y) culture Cell Culture & Adherence (24-48h) start->culture treatment Treatment Application: - Vehicle Control - this compound (Dose-Response) culture->treatment incubation Incubation Period (e.g., 6, 12, 24h) treatment->incubation harvest Harvest Cells & Supernatant incubation->harvest cytotoxicity Cytotoxicity Assay (e.g., MTT, Neutral Red) harvest->cytotoxicity Process Samples ros ROS Measurement (e.g., DCFH-DA) harvest->ros Process Samples lipid Lipid Peroxidation (e.g., TBARS/MDA) harvest->lipid Process Samples enzyme Antioxidant Enzymes (e.g., SOD, CAT, GPx) harvest->enzyme Process Samples analysis Data Collection & Statistical Analysis cytotoxicity->analysis ros->analysis lipid->analysis enzyme->analysis

References

Troubleshooting & Optimization

Technical Support Center: Ferrous Gluconate Aqueous Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of ferrous gluconate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in an aqueous solution?

A1: The stability of this compound in aqueous solutions is primarily influenced by several factors:

  • Oxidation: Ferrous (Fe²⁺) ions are susceptible to oxidation to ferric (Fe³⁺) ions, particularly in the presence of oxygen. This is a primary degradation pathway.[1][2][3]

  • pH: The pH of the solution plays a critical role. This compound is most stable in a weakly acidic environment, typically between pH 3.5 and 4.5.[4][5] In neutral or alkaline conditions (pH > 7), oxidation and hydrolysis rates increase significantly, leading to the formation of insoluble iron (III) hydroxide precipitates.[2][4]

  • Light Exposure: Exposure to light, especially ultraviolet (UV) and visible light, can accelerate the oxidation of ferrous ions, a process known as photooxidation.[2][3][5]

  • Temperature: Elevated temperatures increase the kinetic energy of molecules, accelerating the rate of oxidation and other degradation reactions.[3][4]

  • Presence of Other Substances: Coexisting substances can impact stability. For instance, oxidizing agents will accelerate degradation, while antioxidants can improve stability.[1][2] Certain compounds like phosphates and tannic acid can form insoluble complexes with iron.[2]

Q2: My this compound solution is changing color to brown. What is causing this and how can I prevent it?

A2: A brown discoloration in your this compound solution is a visual indicator of the oxidation of ferrous (Fe²⁺) ions to ferric (Fe³⁺) ions.[2][3] The color of the solution is pH-dependent; it may appear light yellow at pH 2, brown at pH 4.5, and green at pH 7.[5] However, a progressive browning over time typically signifies degradation.

To prevent this, consider the following troubleshooting steps:

  • pH Adjustment: Ensure the pH of your solution is within the optimal stability range of 3.5 to 4.5.[4][5] Buffering the solution, for example with a citrate buffer, can help maintain this pH.[5]

  • Use of Antioxidants: Incorporate antioxidants into your formulation. Ascorbic acid (Vitamin C) is commonly used and has a synergistic effect by reducing any formed Fe³⁺ back to Fe²⁺.[1][6][7]

  • Deaeration: Remove dissolved oxygen from your solvent (e.g., water) by sparging with an inert gas like nitrogen or by boiling and cooling under vacuum.

  • Light Protection: Store your solution in amber or opaque containers to protect it from light.[2][3]

  • Temperature Control: Store the solution at controlled room temperature or under refrigeration, as elevated temperatures accelerate oxidation.[3]

Q3: Can I use chelating agents to improve the stability of this compound solutions?

A3: Yes, chelation can improve the stability of ferrous ions in solution. The gluconate ion itself is a chelating agent, which contributes to the stability of this compound compared to inorganic iron salts like ferrous sulfate.[1][8] The gluconate ligand helps to stabilize the Fe²⁺ ion. Stronger chelating agents can be used to further protect the ferrous ion from oxidation and precipitation. However, it's crucial to select a chelating agent that forms a stable complex with Fe²⁺ without negatively impacting its bioavailability or intended function in your application. The use of a combination of gluconate and DTPA has been suggested to work well.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitate formation in the solution. Oxidation of Fe²⁺ to Fe³⁺ followed by hydrolysis to form insoluble iron (III) hydroxide, especially at neutral or alkaline pH.[4]Adjust and maintain the pH of the solution to a weakly acidic range (3.5 - 4.5) using a suitable buffer like citrate.[4][5]
Loss of potency or reduced bioavailability of iron. Oxidation of the active ferrous (Fe²⁺) form to the less bioavailable ferric (Fe³⁺) form.[2]Add an antioxidant such as ascorbic acid to the formulation to protect the ferrous state.[6][7] Store the solution under an inert atmosphere (e.g., nitrogen) to minimize contact with oxygen.
Incompatibility with other formulation components. Ferrous ions can react with other substances, leading to precipitation or degradation. For example, phosphates and tannic acid can form insoluble complexes.[2]Review the formulation for incompatible excipients. If possible, replace them with non-reactive alternatives.
Solution becomes cloudy or hazy over time. This can be due to microbial growth or the formation of insoluble degradation products.Ensure proper sterilization of the solution and container. Store at a low temperature (2-8°C) to inhibit microbial growth and slow down chemical degradation.[2]

Quantitative Data Summary

Table 1: pH and its Effect on this compound Stability

pH Range Observed Stability and Characteristics Reference
< 3High solubility, but the oxidation rate is accelerated.[6]
3.5 - 4.5Optimal stability; oxidation is retarded. This is the recommended pH range for aqueous solutions.[4][5]
4.0 - 6.0Controlled pH in this range can inhibit hydrolysis and oxidation of iron ions in liquid preparations.[2]
> 7 (Neutral to Alkaline)Rapid oxidation and hydrolysis occur, leading to precipitation of iron(III) hydroxide.[2][4]

Table 2: Influence of Temperature on this compound Degradation

Temperature Effect on Stability Reference
0 - 40°CGenerally considered the conventional storage and use temperature range with negligible impact on acid-base properties.[4]
25°C (Room Temp)The oxidation rate of solid powder is typically low.[3]
40°C, 50°CSignificant increase in Fe³⁺ content (20-30% after one month) in solid powder, leading to a noticeable decline in activity.[3]
> 60°CSharp increase in the oxidation rate.[3]

Experimental Protocols

Protocol 1: Spectrophotometric Determination of Ferrous Iron Content for Stability Assessment

This method utilizes the reaction of ferrous iron with a chromogenic agent to form a colored complex, which can be quantified using a UV-Visible spectrophotometer.

Materials:

  • This compound solution (sample)

  • 1,10-Phenanthroline solution (chromogenic agent)

  • Hydroxylamine hydrochloride solution (reducing agent to ensure all iron is in the Fe²⁺ state for total iron determination if needed, but not for assessing initial Fe²⁺)

  • Sodium acetate buffer solution (to control pH)

  • Standard ferrous iron solution (for calibration curve)

  • UV-Visible Spectrophotometer

Procedure:

  • Preparation of Standard Curve: a. Prepare a series of standard solutions of known ferrous iron concentrations from the stock standard solution. b. To each standard, add 1,10-phenanthroline solution and sodium acetate buffer. c. Allow the color to develop for a specified time (e.g., 15 minutes). d. Measure the absorbance of each standard at the wavelength of maximum absorbance (around 510 nm).[10] e. Plot a calibration curve of absorbance versus ferrous iron concentration.

  • Sample Analysis: a. Dilute the this compound solution sample to be tested to a concentration that falls within the range of the standard curve. b. Treat the diluted sample with 1,10-phenanthroline and sodium acetate buffer in the same manner as the standards. c. Measure the absorbance of the sample at 510 nm. d. Determine the concentration of ferrous iron in the sample using the standard curve.

  • Stability Assessment: a. Analyze the ferrous iron content of the solution at initial time (t=0). b. Store the solution under the desired experimental conditions (e.g., different temperatures, light exposures). c. Periodically withdraw samples and analyze the ferrous iron content as described above. d. A decrease in ferrous iron concentration over time indicates instability.

Protocol 2: Titrimetric Determination of Ferrous Iron Content

This protocol uses a redox titration to quantify the amount of ferrous iron in a sample.

Materials:

  • This compound solution (sample)

  • Potassium permanganate (KMnO₄) or Ceric sulfate (Ce(SO₄)₂) standard solution (titrant)

  • Sulfuric acid (H₂SO₄) solution

  • Ortho-phenanthroline indicator (for ceric sulfate titration)

Procedure (using Potassium Permanganate):

  • Accurately measure a volume of the this compound solution.

  • Acidify the solution with sulfuric acid.

  • Titrate the solution with a standardized potassium permanganate solution.

  • The endpoint is reached when a faint pink color persists for at least 30 seconds, indicating all the Fe²⁺ has been oxidized to Fe³⁺.[10]

  • The reaction is: 5Fe²⁺ + MnO₄⁻ + 8H⁺ → 5Fe³⁺ + Mn²⁺ + 4H₂O.[10]

  • Calculate the concentration of ferrous iron based on the volume and concentration of the titrant used.

Visualizations

Ferrous_Gluconate_Degradation_Pathway cluster_factors Instability Factors FG This compound (Fe²⁺) Fe3 Ferric Gluconate (Fe³⁺) FG->Fe3 Oxidation Precipitate Insoluble Iron(III) Hydroxide Fe3->Precipitate Hydrolysis Oxygen Oxygen Oxygen->FG Light Light (UV/Vis) Light->FG High_pH High pH (>7) High_pH->Fe3 High_Temp High Temperature High_Temp->FG

Caption: Degradation pathway of this compound in aqueous solution.

Ferrous_Gluconate_Stabilization_Workflow cluster_prep Solution Preparation cluster_stabilize Stabilization Steps cluster_storage Storage Conditions start Start: Prepare Aqueous Solution deaerate Deaerate Solvent (e.g., N₂ sparging) start->deaerate add_fg Dissolve this compound deaerate->add_fg adjust_ph Adjust pH to 3.5-4.5 add_fg->adjust_ph add_antioxidant Add Antioxidant (e.g., Ascorbic Acid) adjust_ph->add_antioxidant add_buffer Add Buffer (e.g., Citrate) add_antioxidant->add_buffer protect_light Protect from Light (Amber Container) add_buffer->protect_light control_temp Control Temperature (e.g., Refrigerate) protect_light->control_temp stable_solution Stable this compound Solution control_temp->stable_solution

Caption: Workflow for preparing a stable this compound solution.

References

Troubleshooting low bioavailability of ferrous gluconate in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low bioavailability of ferrous gluconate in their experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected iron uptake in our Caco-2 cell model. What are the potential causes?

A1: Low iron uptake in Caco-2 cells can stem from several factors:

  • Presence of Inhibitors: Contaminants in your sample or components of the culture medium can inhibit iron absorption. Common inhibitors include phytic acid, tannic acid, oxalic acid, and high concentrations of calcium.[1]

  • Incorrect pH: The pH of the culture medium is critical for iron solubility and uptake. This compound is more soluble in an acidic environment (pH 2-3).[1] If the pH of your medium is too high, the iron may precipitate and become unavailable to the cells.

  • This compound Instability: Ferrous (Fe²⁺) iron is susceptible to oxidation to ferric (Fe³⁺) iron, which is less bioavailable.[2] This can be accelerated by factors like elevated temperature, light exposure, and high pH.[2][3][4]

  • Cell Health and Monolayer Integrity: Ensure your Caco-2 cells are healthy, properly differentiated, and form a confluent monolayer. Compromised cell health or a leaky monolayer will lead to inconsistent and unreliable results.

  • Suboptimal Assay Conditions: Review your experimental protocol for appropriate incubation times, iron concentrations, and the use of enhancers like ascorbic acid.

Q2: Our results are highly variable between experiments. What can we do to improve reproducibility?

A2: Variability in bioavailability experiments is a common challenge. To improve reproducibility:

  • Standardize Protocols: Strictly adhere to your validated experimental protocols for cell culture, in vitro digestion, and iron uptake assays.

  • Control for Inhibitors and Enhancers: Be meticulous about the composition of your test samples and culture media. Quantify and report the levels of known inhibitors and enhancers.

  • Monitor this compound Stability: Prepare fresh solutions of this compound for each experiment and protect them from light and heat.[2][4] Consider analyzing the Fe²⁺/Fe³⁺ ratio in your stock solutions.

  • Ensure Consistent Cell Culture: Use cells of a similar passage number, ensure consistent seeding density, and monitor monolayer integrity (e.g., by measuring transepithelial electrical resistance - TEER).

  • Include Proper Controls: Always include positive controls (e.g., ferrous sulfate with ascorbic acid) and negative controls (e.g., a known inhibitor like phytic acid) in your experiments.

Q3: We suspect our this compound solution is degrading during the experiment. How can we mitigate this?

A3: this compound stability is crucial for accurate results. To prevent degradation:

  • Fresh Preparation: Prepare this compound solutions immediately before use.

  • pH Control: Maintain an acidic pH (ideally between 3.5 and 4.5) to improve stability and retard oxidation.[3]

  • Avoid Light and Heat: Protect solutions from light by using amber-colored containers and avoid high temperatures.[2][3][4]

  • Use of Antioxidants: The addition of ascorbic acid not only enhances bioavailability but also helps to keep iron in its reduced ferrous (Fe²⁺) state.[5]

  • Storage: If short-term storage is necessary, store solutions in a dark, refrigerated environment (2-8°C).[2]

Data on Enhancers and Inhibitors

The bioavailability of this compound is significantly influenced by various dietary components. The following tables summarize the quantitative effects of common enhancers and inhibitors.

Table 1: Enhancers of this compound Bioavailability

EnhancerMolar Ratio (Enhancer:Iron)Effect on Iron AbsorptionReference(s)
Ascorbic Acid2:1Can significantly increase absorption, especially in the presence of inhibitors.[6][7]
Ascorbic Acid>4:1Required to overcome high levels of inhibitors.[6][7]
Meat FactorNot specifiedCan increase utilization by 20-30%.

Table 2: Inhibitors of this compound Bioavailability

InhibitorMolar Ratio (Inhibitor:Iron)% Inhibition (approximate)Reference(s)
Phytic Acid10:1Can result in significant inhibition.[8]
Tannic Acid1:1 or lessUp to 97.5%
CalciumDose-dependent800 mg of calcium can diminish 5mg of heme iron absorption by 37.7%. Doses ≥1000 mg can diminish nonheme iron absorption by an average of 49.6%.[9][10]
Oxalic AcidNot specifiedForms insoluble complexes with iron.[1]

Experimental Protocols

In Vitro Digestion Model for Iron Bioavailability Assessment

This protocol simulates the physiological conditions of the stomach and small intestine to assess the amount of soluble iron available for absorption.

Materials:

  • Pepsin (porcine)

  • Pancreatin (porcine)

  • Bile extract

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Dialysis tubing (6-8 kDa MWCO)

  • Shaking water bath at 37°C

Procedure:

  • Sample Preparation: Homogenize the test sample containing a known amount of this compound.

  • Gastric Digestion:

    • Adjust the pH of the homogenate to 2.0 with 1M HCl.

    • Add pepsin to a final concentration of 0.5 mg/mL.

    • Incubate for 1-2 hours at 37°C in a shaking water bath.

  • Intestinal Digestion:

    • Transfer the gastric digest into a dialysis tube.

    • Place the dialysis tube in a beaker containing a solution of pancreatin (e.g., 2 mg/mL) and bile extract (e.g., 12 mg/mL) in a buffer at pH 7.0.

    • Incubate for 2 hours at 37°C in a shaking water bath.

  • Analysis: Measure the concentration of soluble iron in the dialysate. This represents the bioaccessible iron fraction.

Caco-2 Cell Iron Uptake Assay

This assay uses the human intestinal Caco-2 cell line to model the absorption of iron across the intestinal epithelium.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with supplements

  • Collagen-coated permeable supports (e.g., Transwell®)

  • In vitro digestate (from the protocol above)

  • Cell lysis buffer

  • Ferritin ELISA kit

Procedure:

  • Cell Culture and Differentiation:

    • Culture Caco-2 cells in DMEM supplemented with fetal bovine serum, non-essential amino acids, and antibiotics.

    • Seed cells onto collagen-coated permeable supports and allow them to differentiate for 13-15 days, changing the medium every 2-3 days.

    • Twenty-four hours before the experiment, switch to an iron-deficient medium to upregulate iron transporters.

  • Iron Uptake:

    • Place the permeable supports with the Caco-2 cell monolayer into wells containing a buffer solution.

    • Add the in vitro digestate to the apical side of the monolayer.

    • Incubate for a defined period (e.g., 2-24 hours) at 37°C.

  • Cell Lysis and Ferritin Measurement:

    • Wash the cell monolayer to remove any unabsorbed iron.

    • Lyse the cells using a suitable lysis buffer.

    • Measure the ferritin concentration in the cell lysate using a ferritin ELISA kit. Ferritin levels are proportional to the amount of iron taken up by the cells.

Visualizations

G Troubleshooting Workflow for Low this compound Bioavailability start Low Bioavailability Observed check_inhibitors Check for Inhibitors (Phytic Acid, Tannic Acid, Calcium) start->check_inhibitors check_pH Verify pH of Medium (Optimal: acidic) start->check_pH check_stability Assess this compound Stability (Oxidation to Fe3+) start->check_stability check_cells Evaluate Caco-2 Cell Health (Monolayer Integrity, Viability) start->check_cells solution_inhibitors Modify Sample/Medium to Remove Inhibitors check_inhibitors->solution_inhibitors solution_pH Adjust pH to Acidic Range check_pH->solution_pH solution_stability Use Fresh Solutions, Add Ascorbic Acid check_stability->solution_stability solution_cells Optimize Cell Culture Conditions check_cells->solution_cells

Caption: Troubleshooting workflow for low this compound bioavailability.

G Cellular Iron Absorption Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Fe3 Fe³⁺ (Ferric Iron) Fe2 Fe²⁺ (Ferrous Iron) Fe3->Fe2 DMT1 DMT1 Fe2->DMT1 Uptake AscorbicAcid Ascorbic Acid AscorbicAcid->Fe3 Reduction Ferritin Ferritin (Storage) DMT1->Ferritin Storage Ferroportin Ferroportin DMT1->Ferroportin Export Hephaestin Hephaestin Ferroportin->Hephaestin Transferrin Transferrin Hephaestin->Transferrin Oxidation & Binding

Caption: Cellular pathway of non-heme iron absorption in an enterocyte.

References

Technical Support Center: Optimizing Ferrous Gluconate Dosage for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize ferrous gluconate dosage in their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the role of iron in cell culture and why use this compound?

Iron is a critical micronutrient for cell growth and proliferation. It is an essential component of many proteins and enzymes involved in vital cellular processes, including oxygen transport (as part of hemoglobin), cellular respiration (in cytochromes), and DNA synthesis.[1] this compound is an iron supplement where the iron is in the ferrous (Fe²⁺) state, which is more readily absorbed by cells compared to the ferric (Fe³⁺) state.[2] It is often used in serum-free media formulations to provide a bioavailable source of iron.[3]

Q2: What is a typical starting concentration range for this compound in cell culture?

The optimal concentration of this compound can vary significantly depending on the cell type and the basal medium formulation. A common starting point for many cell lines is in the range of 1-10 µM. However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How should I prepare and store a this compound stock solution?

This compound is susceptible to oxidation, especially in solution.[4][5] To ensure stability and potency, follow these guidelines:

  • Preparation: Prepare a concentrated stock solution (e.g., 10-100 mM) in cell culture grade water. Gentle heating may be required to fully dissolve the powder.[6] Filter-sterilize the solution using a 0.22 µm filter.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C to minimize freeze-thaw cycles and exposure to light and air.[4] Solid this compound powder should be stored in a cool, dry, and dark place.[4]

Q4: Can this compound precipitate in my cell culture medium?

Yes, precipitation can occur. Ferrous ions (Fe²⁺) can be oxidized to ferric ions (Fe³⁺), which can then form insoluble ferric hydroxide complexes at physiological pH.[3] This is more likely to happen in media with a higher pH or in the presence of certain components that can accelerate oxidation.[4] To avoid this, add the this compound stock solution to the medium immediately before use and ensure thorough mixing.

Troubleshooting Guide

Issue 1: Decreased cell viability or signs of toxicity after adding this compound.

  • Possible Cause: The concentration of this compound is too high, leading to iron-induced toxicity. Excess iron can catalyze the formation of reactive oxygen species (ROS), leading to oxidative stress and cell death.[7][8]

  • Troubleshooting Steps:

    • Perform a Dose-Response Experiment: Test a wide range of this compound concentrations to determine the toxic threshold for your specific cell line.

    • Assess Cell Morphology: Observe cells for morphological changes indicative of stress or apoptosis (e.g., rounding, detachment, membrane blebbing).

    • Measure Oxidative Stress: Use assays to detect ROS levels or lipid peroxidation to confirm if oxidative stress is the cause of toxicity.

Issue 2: Slower than expected cell proliferation after supplementing with this compound.

  • Possible Cause 1: Sub-optimal Iron Concentration: The amount of this compound added may not be sufficient to meet the metabolic demands of the cells, leading to iron deficiency.[9][10][11]

  • Troubleshooting Steps:

    • Titrate the Dosage: Perform a dose-response experiment to identify the concentration that yields the highest proliferation rate without inducing toxicity.

    • Analyze Cell Proliferation: Use a cell counting method (e.g., hemocytometer, automated cell counter) or a colorimetric assay (e.g., MTT, XTT) to quantify cell proliferation at different this compound concentrations.

  • Possible Cause 2: Degradation of this compound: The this compound in your stock solution or medium may have oxidized to the less bioavailable ferric form.[4][5]

  • Troubleshooting Steps:

    • Prepare Fresh Stock Solutions: Always use freshly prepared or properly stored single-use aliquots of your this compound stock solution.

    • Check for Color Change: A brownish or yellowish tint in your stock solution can indicate oxidation.[4]

Issue 3: Precipitate formation in the cell culture medium.

  • Possible Cause: Oxidation of ferrous (Fe²⁺) to ferric (Fe³⁺) iron, leading to the formation of insoluble ferric salts.[3]

  • Troubleshooting Steps:

    • pH of the Medium: Ensure the pH of your culture medium is within the optimal range for your cells, as a higher pH can promote iron oxidation.[4]

    • Fresh Supplementation: Add this compound to the medium immediately before use.

    • Use of Chelators: In some serum-free formulations, the addition of a chelating agent like transferrin can help maintain iron solubility and facilitate its uptake by cells.[3]

Data Presentation

Table 1: Example Dose-Response of a Hypothetical Cell Line to this compound

This compound (µM)Cell Viability (%)Proliferation Rate (cells/mL/day)
0 (Control)1005.0 x 10⁴
11007.5 x 10⁴
5981.2 x 10⁵
10951.5 x 10⁵
25801.1 x 10⁵
50606.0 x 10⁴
100352.0 x 10⁴

Table 2: Signs of Iron Deficiency vs. Iron Toxicity in Cell Culture

ParameterIron DeficiencyOptimal IronIron Toxicity
Cell Proliferation ReducedMaximalReduced
Cell Morphology Normal to slightly stressedNormal, healthyRounded, detached, apoptotic bodies
Metabolic Activity DecreasedNormalDecreased
ROS Levels NormalNormalIncreased

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration

  • Cell Seeding: Seed your cells in a multi-well plate (e.g., 96-well or 24-well) at a density that allows for logarithmic growth over the course of the experiment.

  • Preparation of this compound Dilutions: Prepare a series of dilutions of your sterile this compound stock solution in your basal cell culture medium. A suggested range to test is 0, 1, 2.5, 5, 10, 25, 50, and 100 µM.

  • Treatment: Remove the seeding medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for a period equivalent to 2-3 cell population doubling times.

  • Assessment of Cell Viability and Proliferation:

    • Viability: Use a viability assay such as Trypan Blue exclusion or a live/dead cell staining kit.

    • Proliferation: Quantify cell number using a cell counter or a proliferation assay (e.g., MTT, CyQUANT™).

  • Data Analysis: Plot cell viability and proliferation rate against the concentration of this compound to determine the optimal concentration range that promotes proliferation without causing significant toxicity.

Mandatory Visualizations

Experimental_Workflow Workflow for Optimizing this compound Dosage cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed cells in multi-well plate C Treat cells with different concentrations A->C B Prepare serial dilutions of this compound B->C D Incubate for 48-72 hours C->D E Assess cell viability (e.g., Trypan Blue) D->E F Measure cell proliferation (e.g., MTT assay) D->F G Plot dose-response curve E->G F->G H Determine optimal concentration G->H

Caption: Experimental workflow for determining the optimal this compound dosage.

Iron_Metabolism_Pathway Cellular Iron Uptake and Toxicity Pathway cluster_uptake Iron Uptake cluster_fate Cellular Fate cluster_toxicity Toxicity Pathway FG This compound (Fe²⁺) DMT1 DMT1 Transporter FG->DMT1 Uptake Fe2_cyto Cytosolic Fe²⁺ DMT1->Fe2_cyto Ferritin Storage (Ferritin) Fe2_cyto->Ferritin Storage Enzymes Incorporation into Enzymes & Proteins Fe2_cyto->Enzymes Utilization Excess_Fe2 Excess Cytosolic Fe²⁺ Fe2_cyto->Excess_Fe2 Overload Fenton Fenton Reaction (with H₂O₂) Excess_Fe2->Fenton ROS Reactive Oxygen Species (ROS) Fenton->ROS Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage CellDeath Cell Death Damage->CellDeath

Caption: Simplified overview of cellular iron metabolism and toxicity.

References

Common interferences in the analytical determination of ferrous gluconate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the analytical determination of ferrous gluconate.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the analysis of this compound using common analytical techniques.

Issue 1: Inconsistent or inaccurate results in titration (Cerimetric or Permanganometric).

  • Question: My titration results for this compound are not reproducible, or they are consistently lower/higher than expected. What are the possible causes and solutions?

  • Answer: Inaccurate titration results can stem from several sources. The primary suspects are the oxidation of ferrous ions, interference from excipients, or issues with the experimental procedure itself.

    • Oxidation of Ferrous (Fe²⁺) to Ferric (Fe³⁺) Ions: this compound is susceptible to oxidation by atmospheric oxygen, which will lead to lower than expected assay values as Fe³⁺ does not react with the titrant.[1]

      • Solution:

        • Prepare solutions fresh and analyze them promptly.

        • Work under an inert atmosphere (e.g., nitrogen blanket) to minimize contact with oxygen.[2]

        • Ensure the pH of the solution is acidic (pH 4.0-5.0) to inhibit oxidation.[2]

        • The official USP assay method includes the addition of zinc dust to reduce any Fe³⁺ back to Fe²⁺ prior to titration.[3][4]

    • Interference from Reducing Agents: Excipients such as ascorbic acid (Vitamin C) are strong reducing agents and will be oxidized by the titrant, leading to artificially high results for this compound.

      • Solution:

        • If the formulation contains reducing agents, a different analytical method, such as HPLC, which separates the analyte from interfering substances, is recommended.[1]

        • For qualitative assessment, specific tests for reducing sugars can be performed to identify their presence.[3][5]

    • Endpoint Determination Issues: Fading or indistinct endpoints can lead to variability in results.

      • Solution:

        • For the permanganate titration, the pink color should persist for at least 30 seconds.[1]

        • For the ceric sulfate titration, use a clear indicator like ortho-phenanthroline and titrate to a distinct color change from orange to green.[6]

        • Ensure proper lighting to accurately observe the endpoint color change.

Issue 2: High background or unexpected peaks in HPLC analysis.

  • Question: I am seeing a high baseline or extraneous peaks in my HPLC chromatogram for this compound analysis. How can I resolve this?

  • Answer: A noisy or crowded chromatogram in HPLC analysis of this compound can be due to matrix effects from excipients, improper sample preparation, or issues with the mobile phase.

    • Matrix Interference: Pharmaceutical formulations contain various excipients (e.g., sugars, binders, fillers) that can co-elute with this compound or interfere with its detection.[7]

      • Solution:

        • Optimize the mobile phase composition and gradient to improve the separation of this compound from excipients.

        • Employ a sample preparation technique like solid-phase extraction (SPE) to clean up the sample and remove interfering substances before injection.

        • Use a more specific detector, such as a mass spectrometer (LC-MS), for unambiguous identification and quantification.[8]

    • Sample Preparation: Incomplete dissolution of the sample or the presence of particulate matter can cause baseline noise and column clogging.

      • Solution:

        • Ensure complete dissolution of the sample in the appropriate solvent. Sonication may aid in dissolution.[9]

        • Filter all samples through a 0.45 µm or smaller pore size filter before injection to remove any particulates.[9]

    • Mobile Phase Issues: Contaminated or improperly prepared mobile phase is a common source of baseline problems.

      • Solution:

        • Use HPLC-grade solvents and reagents.

        • Degas the mobile phase before use to prevent the formation of bubbles in the system.

        • If using a buffer, ensure it is filtered and that its pH is stable.

Issue 3: Low or irreproducible absorbance readings in UV-Vis spectrophotometry.

  • Question: My absorbance readings for the this compound-phenanthroline complex are unstable or lower than expected. What could be the cause?

  • Answer: Issues with UV-Vis spectrophotometric analysis of this compound often relate to the stability of the colored complex, pH of the solution, or the presence of interfering ions.

    • Incomplete Complex Formation: The reaction between ferrous ions and 1,10-phenanthroline to form the colored complex is pH-dependent.

      • Solution:

        • Ensure the pH of the solution is buffered to the optimal range for complex formation (typically pH 3-5).[10]

        • Allow sufficient time for the color to develop fully before taking absorbance measurements.

    • Oxidation of Ferrous Ions: As with titration, if Fe²⁺ is oxidized to Fe³⁺, it will not form the colored complex with 1,10-phenanthroline, leading to low absorbance readings.[1]

      • Solution:

        • Add a reducing agent like hydroxylamine hydrochloride to the sample solution to reduce any Fe³⁺ to Fe²⁺ before adding the chromogenic reagent.[11]

    • Interference from Other Metal Ions: The presence of other metal ions can potentially form complexes with phenanthroline or otherwise interfere with the measurement.

      • Solution:

        • If significant interference from other metals is suspected, a more specific method like Atomic Absorption Spectroscopy (AAS) may be more appropriate for determining the total iron content.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common interferences in the titrimetric analysis of this compound?

A1: The most common interferences are the oxidation of ferrous (Fe²⁺) to ferric (Fe³⁺) iron and the presence of other reducing substances in the sample matrix, such as ascorbic acid.[1] Oxidation leads to underestimation of this compound, while reducing agents cause an overestimation.

Q2: How can I prevent the oxidation of this compound during sample preparation and analysis?

A2: To prevent oxidation, prepare solutions fresh, work quickly, and consider working under an inert atmosphere like nitrogen.[2] Acidifying the sample solution (pH 4.0-5.0) also helps to stabilize the ferrous ions.[2] For titrimetric methods, the addition of zinc dust prior to titration can reduce any ferric ions back to the ferrous state.[3][4]

Q3: My sample contains ascorbic acid. Which analytical method is most suitable?

A3: When interfering substances like ascorbic acid are present, HPLC is the recommended method.[1] HPLC allows for the separation of this compound from ascorbic acid and other excipients, ensuring an accurate quantification of the active ingredient.

Q4: What are the typical impurities found in this compound raw material?

A4: Impurities in this compound can originate from the synthesis process and include unreacted raw materials (gluconic acid, ferrous sulfate), by-products (gluconolactones, ferric sulfate, iron(III) gluconate), and inorganic salts (sodium sulfate, ferrous chloride, magnesium sulfate).[2]

Q5: What is the acceptable limit for ferric iron in this compound?

A5: According to pharmacopeial standards, the amount of ferric iron in this compound should not exceed 2.0%.[5]

Quantitative Data on Interferences

While specific quantitative data on the interference of every possible excipient is extensive and often proprietary, the following table summarizes the nature of interference from common substances.

Interfering SubstanceAnalytical Method AffectedNature of InterferenceMitigation Strategy
Atmospheric Oxygen Titration, UV-Vis SpectrophotometryOxidation of Fe²⁺ to Fe³⁺, leading to low results.[1]Work under inert gas, use acidic conditions, add zinc dust before titration.[2][3][4]
Ascorbic Acid (Vitamin C) Titration (Permanganometric, Cerimetric)Reacts with titrant, leading to falsely high results.Use HPLC for separation prior to quantification.[1]
Reducing Sugars Titration (Permanganometric, Cerimetric)React with titrant, causing positive interference.Method-specific sample preparation to remove interferences, or use of HPLC.[3][5]
Other Reducing Agents Titration (Permanganometric, Cerimetric)Positive interference due to reaction with the titrant.Method selection (HPLC) or specific sample cleanup procedures.
Other Metal Ions UV-Vis Spectrophotometry, TitrationCan form complexes with indicators/reagents or react with titrants.Use of a more specific method like AAS or HPLC-MS.[1][8]
Particulate Matter HPLCCan cause column clogging and baseline noise.Filter samples through a 0.45 µm filter before injection.[9]

Experimental Protocols

1. Ceric Sulfate Titration for this compound Assay (USP Method)

  • Sample Preparation: Accurately weigh about 1.5 g of the dried this compound sample.

  • Dissolution: Dissolve the sample in a 300-mL Erlenmeyer flask containing a mixture of 75 mL of water and 15 mL of dilute sulfuric acid.

  • Reduction of Ferric Ions: Add 250 mg of zinc dust to the flask. Stopper the flask and allow it to stand at room temperature for 20 minutes.

  • Filtration: Filter the solution through a Gooch crucible containing a glass fiber filter paper coated with a thin layer of zinc dust.

  • Washing: Wash the crucible and its contents with 10 mL of dilute sulfuric acid, followed by 10 mL of water.

  • Titration: Add ortho-phenanthroline indicator to the filtrate and immediately titrate with 0.1 N ceric sulfate until the color changes from orange to green.[6]

  • Blank Determination: Perform a blank titration and make any necessary corrections.

  • Calculation: Each mL of 0.1 N ceric sulfate is equivalent to 44.61 mg of C₁₂H₂₂FeO₁₄.[3]

2. UV-Vis Spectrophotometric Determination of Ferrous Iron

  • Standard Preparation: Prepare a series of standard solutions of known ferrous iron concentrations.

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in deionized water to achieve a concentration within the range of the standards.

  • Reduction (if necessary): To each standard and sample solution, add a reducing agent such as hydroxylamine hydrochloride to ensure all iron is in the Fe²⁺ state.[11]

  • pH Adjustment: Add a buffer solution (e.g., sodium acetate) to adjust the pH to the optimal range for color development (pH 3-5).[10]

  • Color Development: Add a solution of 1,10-phenanthroline to each flask and allow time for the orange-red color to develop completely.[1]

  • Measurement: Measure the absorbance of the standards and the sample at the wavelength of maximum absorbance (λmax), typically around 510 nm, using a spectrophotometer.[1]

  • Quantification: Construct a calibration curve from the absorbance of the standard solutions and determine the concentration of ferrous iron in the sample.

3. HPLC Method for this compound in Tablets

  • Chromatographic Conditions:

    • Column: Agilent ZORBAX SB-C18 (4.6 x 150 mm, 5 µm).[12]

    • Mobile Phase: A mixture of acetonitrile and an ion-pairing reagent (e.g., 500 ml of purified water with 10 ml of tetrabutylammonium hydroxide, with pH adjusted to 7.6 with phosphoric acid) in a 30:70 (v/v) ratio.[12]

    • Flow Rate: 1 mL/min.[12]

    • Injection Volume: 20 µL.[12]

    • Detector Wavelength: 210 nm.[12]

  • Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase.

  • Sample Preparation:

    • Weigh and finely powder a number of tablets.

    • Accurately weigh a portion of the powder and dissolve it in the mobile phase.

    • Use sonication to aid dissolution.

    • Filter the solution through a 0.45 µm filter.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Compare the peak area of this compound in the sample to the peak areas of the standards to determine the concentration.

Visualizations

Experimental_Workflow_Titration cluster_prep Sample Preparation cluster_titration Titration cluster_calc Calculation weigh Weigh Ferrous Gluconate Sample dissolve Dissolve in Water and Sulfuric Acid weigh->dissolve reduce Add Zinc Dust (Reduce Fe³⁺ to Fe²⁺) dissolve->reduce filter Filter Solution reduce->filter add_indicator Add Ortho-phenanthroline Indicator filter->add_indicator titrate Titrate with 0.1 N Ceric Sulfate add_indicator->titrate endpoint Observe Endpoint (Orange to Green) titrate->endpoint record_volume Record Titrant Volume endpoint->record_volume calculate Calculate Ferrous Gluconate Content record_volume->calculate

Caption: Workflow for the Ceric Sulfate Titration of this compound.

Troubleshooting_Logic_Titration cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Titration Results oxidation Fe²⁺ Oxidation? start->oxidation reducing_agent Reducing Agent Interference? start->reducing_agent endpoint_issue Endpoint Indistinct? start->endpoint_issue sol_oxidation Use Inert Atmosphere Add Zinc Dust oxidation->sol_oxidation Yes sol_reducing_agent Use HPLC Method reducing_agent->sol_reducing_agent Yes sol_endpoint Use Proper Indicator and Lighting endpoint_issue->sol_endpoint Yes

Caption: Troubleshooting Logic for Inconsistent Titration Results.

References

Addressing solubility issues of ferrous gluconate in research buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility challenges of ferrous gluconate in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in aqueous solutions?

A1: this compound is soluble in water, with approximately 1 gram dissolving in about 10 milliliters of water with slight heating.[1] Its solubility increases in hot water, with 1 gram dissolving in 1.3 ml at 100 °C.[1] It is practically insoluble in ethanol.[2]

Q2: How does pH affect the solubility and stability of this compound solutions?

A2: The pH of the solution significantly impacts both the solubility and stability of this compound.

  • Acidic Conditions (pH < 4.5): In acidic environments, the solubility of this compound is enhanced.[3] A pH range of 3.5 to 4.5 is optimal for stability, as it retards the oxidation of ferrous (Fe²⁺) to ferric (Fe³⁺) iron.[1] The color of the solution at pH 2 is typically light yellow.[1]

  • Neutral to Alkaline Conditions (pH > 6): In neutral or alkaline solutions, this compound is prone to rapid oxidation and hydrolysis, leading to the formation of insoluble precipitates.[3] This makes buffers with a neutral or high pH, such as standard Phosphate-Buffered Saline (PBS), unsuitable for preparing stable this compound solutions. The solution may appear green at pH 7, but the iron rapidly oxidizes at higher pH levels.[1]

Q3: Which buffers are recommended for preparing this compound solutions?

A3: Citrate-based buffers are highly recommended for preparing this compound solutions. Citrate ions can chelate the ferrous iron, enhancing its solubility and stability, particularly within a pH range of 3.5 to 4.5.[1] Buffers containing phosphates should be avoided as they can lead to the precipitation of iron phosphates.

Q4: Can I heat a this compound solution to aid dissolution?

A4: Yes, slight heating can aid in the dissolution of this compound in water.[1] However, prolonged or excessive heating, especially in the presence of oxygen, can accelerate the oxidation of Fe²⁺ to Fe³⁺. It is advisable to heat gently and for the minimum time necessary.

Q5: How can I prevent the oxidation of this compound in my stock solutions?

A5: To minimize oxidation, consider the following:

  • Use an acidic buffer: As mentioned, a citrate buffer with a pH between 3.5 and 4.5 is ideal.

  • Add stabilizing agents: Glucose and glycerin can help stabilize aqueous solutions of this compound and retard oxidation.[1]

  • Work under an inert atmosphere: Preparing solutions under an inert gas like nitrogen can help prevent oxidation.[4]

  • Store properly: Store stock solutions protected from light and at a cool temperature (2-8°C).[5] Prepare fresh solutions for critical experiments whenever possible.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitate forms immediately upon dissolving this compound. The buffer is incompatible (e.g., contains phosphates). The pH of the solution is too high (neutral or alkaline).Use a citrate-based buffer with a pH between 3.5 and 4.5. Ensure the final pH of your solution is in the acidic range.
A clear solution turns cloudy or forms a precipitate over time. Oxidation of ferrous (Fe²⁺) to insoluble ferric (Fe³⁺) iron has occurred. The solution was exposed to light or stored at room temperature for an extended period.Prepare fresh solutions before each experiment. Store stock solutions in amber vials at 2-8°C. Consider adding a stabilizing agent like glucose or preparing the solution under an inert atmosphere.
The color of the solution is brown or reddish-brown. This indicates the presence of ferric (Fe³⁺) iron due to oxidation.While a brown color may be observed at a pH of around 4.5, a dark brown or reddish-brown color suggests significant oxidation.[1] For experiments requiring ferrous iron, it is best to prepare a fresh solution.
Variability in experimental results when using this compound. Inconsistent concentration of the this compound solution due to precipitation or degradation. Use of aged stock solutions.Always use freshly prepared solutions for critical applications. Ensure complete dissolution and check for any signs of precipitation before use.

Data Presentation

Table 1: Solubility and Stability Characteristics of this compound

Solvent/BufferpHTemperatureSolubilityStability Notes
WaterNeutralRoom Temperature~10 g/100 mL (with slight heating)[1]Prone to rapid oxidation.
WaterNeutral100°C~77 g/100 mL[1]Increased solubility but also increased risk of oxidation.
Citrate Buffer3.5 - 4.5Room TemperatureSolubleGood stability; oxidation is retarded.[1]
Phosphate BufferNeutralRoom TemperatureInsolubleForms a precipitate.
EthanolN/ARoom TemperaturePractically Insoluble[2]Not a suitable solvent.

Experimental Protocols

Protocol 1: Preparation of a Sterile this compound Stock Solution for Cell Culture

Materials:

  • This compound powder

  • Nuclease-free water

  • Citric acid

  • Sodium citrate

  • Sterile, amber-colored storage vials

  • 0.22 µm sterile syringe filter

  • Sterile syringes and needles

  • pH meter

Procedure:

  • Prepare a 100 mM Citrate Buffer (pH 4.5):

    • Dissolve the appropriate amounts of citric acid and sodium citrate in nuclease-free water.

    • Adjust the pH to 4.5 using a calibrated pH meter.

    • Sterilize the buffer by passing it through a 0.22 µm filter.

  • Prepare a 10 mM this compound Stock Solution:

    • In a sterile, light-protected container, add the desired amount of this compound powder.

    • Add the sterile 100 mM citrate buffer (pH 4.5) to the desired final volume.

    • Gently warm the solution (e.g., in a 37°C water bath) and vortex or stir until the this compound is completely dissolved.

  • Sterilization and Storage:

    • Sterilize the this compound stock solution by passing it through a 0.22 µm syringe filter into a sterile, amber-colored vial.

    • Store the stock solution at 2-8°C for short-term use (up to one week is generally recommended, but stability should be validated for your specific application). For longer-term storage, consider preparing smaller aliquots and freezing them, although freeze-thaw cycles should be minimized.

Protocol 2: Induction of Ferroptosis in HT-1080 Cells using this compound

Materials:

  • HT-1080 fibrosarcoma cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 10 mM this compound stock solution (prepared as in Protocol 1)

  • Ferroptosis inhibitors (e.g., Ferrostatin-1, Deferoxamine) for control experiments

  • Cell viability assay (e.g., CellTiter-Glo®, Trypan Blue)

  • Lipid peroxidation probe (e.g., C11-BODIPY 581/591)

Procedure:

  • Cell Seeding:

    • Seed HT-1080 cells in a suitable culture plate (e.g., 96-well plate for viability assays) at a density that will result in approximately 70-80% confluency at the time of treatment.

    • Incubate the cells overnight to allow for attachment.

  • Treatment:

    • Prepare fresh dilutions of the 10 mM this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., a range of 1 µM to 100 µM).

    • For control wells, prepare medium with the corresponding dilution of the citrate buffer vehicle. For inhibitor controls, pre-treat cells with the ferroptosis inhibitor for 1-2 hours before adding this compound.

    • Remove the old medium from the cells and add the treatment media.

  • Incubation:

    • Incubate the cells for the desired treatment duration (e.g., 24-48 hours).

  • Assessment of Ferroptosis:

    • Cell Viability: Measure cell viability using your chosen assay according to the manufacturer's instructions.

    • Lipid Peroxidation: To confirm that cell death is occurring via ferroptosis, measure lipid peroxidation. For example, incubate the cells with C11-BODIPY 581/591 and analyze by flow cytometry or fluorescence microscopy. An increase in the oxidized form of the probe indicates lipid peroxidation.

Visualizations

Ferroptosis_Signaling_Pathway FerrousGluconate This compound (Fe²⁺ Source) LabileIronPool Increased Labile Iron Pool (Fe²⁺) FerrousGluconate->LabileIronPool Cellular Uptake FentonReaction Fenton Reaction LabileIronPool->FentonReaction ROS Reactive Oxygen Species (ROS) FentonReaction->ROS Generates LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation Initiates PUFA Polyunsaturated Fatty Acids (PUFAs) PUFA->LipidPeroxidation Substrate Ferroptosis Ferroptosis LipidPeroxidation->Ferroptosis Leads to GPX4 GPX4 (Glutathione Peroxidase 4) GPX4->LipidPeroxidation Inhibits GSH Glutathione (GSH) GSH->GPX4 Cofactor

Caption: Signaling pathway of ferroptosis induction by this compound.

Experimental_Workflow Start Start PrepareStock Prepare Sterile Ferrous Gluconate Stock Solution Start->PrepareStock SeedCells Seed Cells (e.g., HT-1080) Start->SeedCells TreatCells Treat Cells with This compound PrepareStock->TreatCells SeedCells->TreatCells Incubate Incubate for Desired Time TreatCells->Incubate Assess Assess Ferroptosis Incubate->Assess Viability Cell Viability Assay Assess->Viability LipidOx Lipid Peroxidation Assay Assess->LipidOx End End Viability->End LipidOx->End

Caption: General experimental workflow for inducing ferroptosis with this compound.

References

Minimizing gastrointestinal side effects of ferrous gluconate in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the gastrointestinal (GI) side effects of ferrous gluconate in animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the common gastrointestinal side effects observed with this compound administration in animal models?

A1: The most frequently reported GI side effects include nausea, vomiting, abdominal pain, diarrhea, and constipation.[1][2] In more severe cases, direct corrosive injury to the gastric mucosa, leading to erosions and ulcers, can occur.[3][4] Changes in stool color to black or dark green are also a common, though harmless, consequence of unabsorbed iron.[1][2]

Q2: What is the underlying mechanism of this compound-induced GI side effects?

A2: The primary cause of GI side effects is the direct irritation of the gastrointestinal mucosa by ferrous ions.[1] When this compound dissolves in the stomach, it releases Fe2+ ions. High concentrations of these ions can be corrosive, leading to oxidative stress and inflammation.[4][5] This irritation can stimulate gastric acid secretion and alter intestinal motility, resulting in the observed side effects.[1]

Q3: How can I determine the appropriate dose of this compound for my animal study to minimize GI toxicity?

A3: Determining the optimal dose involves a balance between therapeutic efficacy and minimizing adverse effects. It is crucial to conduct a dose-response study to establish the maximum tolerated dose (MTD) in your specific animal strain and experimental conditions.[3] Reviewing existing literature for established dose ranges in similar studies is a recommended starting point.[3] For reference, this compound is approximately 12% elemental iron by weight.[6][7][8]

Q4: Can the formulation of the dosing solution influence the severity of GI side effects?

A4: Yes, the formulation is critical. Ensure that the this compound is fully dissolved or homogeneously suspended in the vehicle to prevent localized high concentrations in the GI tract.[3] The osmolality of the dosing solution should also be considered, as hypertonic solutions can induce diarrhea.[3]

Q5: Are there alternative iron formulations that are less irritating to the GI tract?

A5: Several alternative iron formulations are reported to have fewer gastrointestinal side effects. These include iron amino-acid chelates, carbonyl iron, and polysaccharide-iron complexes.[7] For example, a study in rats showed that a this compound compound stabilized with glycine was considered safe from a toxicological standpoint.[9][10] Another study noted that chelated iron is about a fourth as toxic as other iron salts.[6]

Troubleshooting Guides

Issue 1: Animals exhibit signs of acute GI distress (e.g., diarrhea, lethargy, poor appetite) shortly after dosing.
Possible Cause Troubleshooting Steps
Dosage is too high - Immediately reduce the dosage. - Consult literature for appropriate dose ranges for the specific animal model.[3] - Perform a dose-response study to determine the maximum tolerated dose (MTD).[3]
Formulation Issues - Ensure the this compound is completely dissolved or forms a homogenous suspension.[3] - Check the osmolality of the dosing solution; dilute if hypertonic.[3]
Animal Stress - Acclimatize animals to the gavage procedure before the study begins to minimize stress-induced GI upset.[3] - Ensure a controlled and calm environment (temperature, light cycle, noise).[3]
Underlying Health Status - Use healthy animals from a reputable supplier. Subclinical GI conditions can be exacerbated by iron supplementation.[3]
Issue 2: Evidence of gastric mucosal damage (erosions, ulcers) observed during necropsy.
Possible Cause Troubleshooting Steps
Direct Corrosive Injury - Consider co-administration with a gastroprotective agent. Note that this may interfere with iron absorption and should be validated for your study.[3] - Administer this compound with or shortly after a meal to buffer the stomach lining. - Evaluate less irritating iron formulations if the study design permits.[3]
High Localized Iron Concentration - Ensure the dosing solution is well-mixed and administered slowly to promote even distribution in the stomach.

Quantitative Data Summary

Table 1: Acute Oral Toxicity of Ferrous Compounds in Rodents

Compound Animal Model LD50 (Median Lethal Dose) Reference
This compoundRat (oral)2237 mg/kg[11]
This compoundMouse (oral)3700 mg/kg[11]
Stabilized this compound (SFG)Sprague-Dawley Rat (female, oral)1775 mg/kg body weight[9]
Stabilized this compound (SFG)Sprague-Dawley Rat (male, oral)1831 mg/kg body weight[9]
Ferrous SulfateRat (oral)132-881 mg Fe/kg[3]

Table 2: Iron Bioavailability of Different Ferrous Compounds in Rats

Compound Animal Model Bioavailability (%) Reference
Stabilized this compound (SFG)Weaning Rats36.6 ± 6.2%[9]
Ferrous SulfateWeaning Rats35.4 ± 8.0%[9]

Experimental Protocols

Protocol 1: Evaluation of Acute Gastrointestinal Toxicity

Objective: To assess the acute GI toxicity following a single high dose of this compound.

Animals: Male/Female Sprague-Dawley rats (8-10 weeks old).[3]

Methodology:

  • Fast animals overnight with free access to water.[3]

  • Administer a single oral dose of this compound via gavage. A vehicle control group should be included.[3]

  • Observe animals continuously for the first 4 hours and then periodically for up to 14 days for clinical signs of toxicity (e.g., diarrhea, lethargy, piloerection).

  • Record body weight and food consumption daily.

  • At the end of the observation period, euthanize the animals and perform a gross necropsy, paying close attention to the gastrointestinal tract.

  • Collect stomach and intestinal tissues for histopathological examination to assess for mucosal damage, inflammation, and other lesions.

Protocol 2: Assessment of Gastric Mucosal Damage in a Sub-chronic Study

Objective: To evaluate the extent of gastric mucosal damage following repeated administration of this compound.

Animals: Male/Female Wistar rats (8-10 weeks old).[3]

Methodology:

  • Administer this compound orally once daily for a predetermined period (e.g., 28 days).[3] Include a vehicle control group.

  • Monitor animals daily for clinical signs of GI distress.[3]

  • At the end of the treatment period, euthanize the animals.

  • Excise the stomach and open it along the greater curvature.[3]

  • Gently rinse the gastric contents with saline and examine the mucosal surface for any gross lesions (e.g., erosions, ulcers, hemorrhage).[3]

  • Lesions can be scored based on their number and severity (e.g., a 0-5 scale).

  • Collect stomach tissue for histopathological analysis to confirm gross findings and assess for microscopic changes.

Visualizations

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Fe2+ (this compound) Fe2+ (this compound) DMT1 DMT1 Fe2+ (this compound)->DMT1 Absorption Ferritin Ferritin DMT1->Ferritin Storage Hephaestin Hephaestin DMT1->Hephaestin Oxidation to Fe3+ Ferroportin Ferroportin Hephaestin->Ferroportin Export Transferrin Transferrin Ferroportin->Transferrin Binds to Fe3+-Transferrin Fe3+-Transferrin Transferrin->Fe3+-Transferrin Transport

Caption: Intestinal iron absorption pathway.

G Start GI Side Effects Observed? Dose Is the dose within the recommended range? Start->Dose Formulation Is the formulation homogeneous and isotonic? Dose->Formulation Yes ReduceDose Reduce Dose / Perform MTD Study Dose->ReduceDose No Stress Are animals properly acclimatized and housed? Formulation->Stress Yes Reformulate Adjust Formulation / Vehicle Formulation->Reformulate No ImproveHusbandry Improve Acclimatization and Husbandry Procedures Stress->ImproveHusbandry No ConsiderAlternatives Consider Co-administration with Food or a Less Irritating Iron Formulation Stress->ConsiderAlternatives Yes ReduceDose->Dose Reformulate->Formulation ImproveHusbandry->Stress End Problem Resolved ConsiderAlternatives->End

Caption: Troubleshooting workflow for GI side effects.

References

Quality control parameters for research-grade ferrous gluconate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control parameters for research-grade ferrous gluconate. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure the integrity and success of your experiments.

Quality Control Parameters

The quality of research-grade this compound is determined by a series of physical and chemical parameters. Adherence to these specifications is crucial for the reliability and reproducibility of experimental results. The following tables summarize the key quality control tests and their acceptance criteria as per common pharmacopeial standards (e.g., USP).[1]

Table 1: Identification and Physical Properties

ParameterTestAcceptance Criteria
Identification A Reaction with Potassium FerricyanideA dark blue precipitate forms.[2]
Identification B Test for GluconateResponds to the identification test for gluconate.[1]
Appearance Visual InspectionFine, yellowish-gray or pale greenish-yellow powder or granules.[3]
Odor Olfactory AssessmentSlight odor resembling burnt sugar.[3]
Solubility Dissolution in WaterSoluble with slight heating in water; practically insoluble in ethanol.[3]
pH PotentiometryBetween 4.0 and 5.5 (for a 5% w/v solution).[1]

Table 2: Assay and Impurity Limits

ParameterMethodAcceptance Criteria
Assay (on dried basis) Ceric Sulfate Titration97.0% - 102.0% of C₁₂H₂₂FeO₁₄.[1]
Loss on Drying Gravimetry (105°C, 16 hours)6.5% - 10.0%.[2]
Ferric Iron (Fe³⁺) Iodometric TitrationNot more than 2.0%.[3][4]
Chloride (Cl) TurbidimetryNot more than 0.07%.[1]
Sulfate (SO₄) TurbidimetryNot more than 0.1%.[4]
Oxalic Acid Visual (Turbidity)No turbidity is produced within 5 minutes.[4]
Reducing Sugars Visual (Precipitate)No red precipitate is formed within 1 minute.[3][4]

Table 3: Heavy Metal Impurity Limits

ParameterMethodAcceptance Criteria
Lead (Pb) Atomic Absorption Spectroscopy (AAS)Not more than 0.001% (10 ppm).[2]
Arsenic (As) Method I <211>Not more than 3 ppm.[4]
Mercury (Hg) Method <261>Not more than 3 ppm.[2]

Experimental Protocols

Detailed methodologies for the key quality control experiments are provided below.

Assay of this compound (Ceric Sulfate Titration)

This method determines the purity of this compound by redox titration.

Reagents and Solutions:

  • 0.1 N Ceric Sulfate VS: Dissolve 42 g of ceric sulfate in about 500 mL of water containing 28 mL of sulfuric acid. Heat to dissolve, cool, and dilute to 1000 mL with water. Standardize this solution against primary standard arsenic trioxide.[5]

  • 2 N Sulfuric Acid: Carefully add 56 mL of concentrated sulfuric acid to about 800 mL of water, cool, and dilute to 1000 mL.

  • Zinc Dust

  • Orthophenanthroline TS (Ferroin indicator): Dissolve 0.5 g of ferrous sulfate in 100 mL of water, add 2 drops of sulfuric acid and 0.5 g of o-phenanthroline, and mix well.[5]

Procedure:

  • Accurately weigh about 1.5 g of this compound.[4]

  • Dissolve in a mixture of 75 mL of water and 15 mL of 2 N sulfuric acid in a 300-mL conical flask.[4]

  • Add 250 mg of zinc dust and close the flask with a stopper containing a Bunsen valve.[3][4]

  • Allow the flask to stand at room temperature for 20 minutes, or until the solution becomes colorless.[4]

  • Filter the solution through a filtering crucible containing a thin layer of zinc dust.[4]

  • Wash the crucible and its contents with 10 mL of 2 N sulfuric acid, followed by 10 mL of water.[4]

  • Add orthophenanthroline TS to the filtrate.[3][4]

  • Immediately titrate with 0.1 N ceric sulfate VS until the color changes from orange to a faint blue or green.[5]

  • Perform a blank determination and make any necessary corrections.[3][4]

Calculation:

Each mL of 0.1 N ceric sulfate is equivalent to 44.61 mg of C₁₂H₂₂FeO₁₄.[4]

Assay_Workflow cluster_preparation Sample Preparation cluster_titration Titration cluster_calculation Calculation A Weigh ~1.5g this compound B Dissolve in H₂O and H₂SO₄ A->B C Add Zinc Dust B->C D Allow to stand for 20 min C->D E Filter solution D->E F Wash crucible E->F G Add Orthophenanthroline F->G H Titrate with 0.1N Ceric Sulfate G->H I Observe color change (Orange to Blue/Green) H->I J Record volume of titrant I->J K Calculate Assay % J->K

Assay Workflow Diagram
Limit Test for Ferric Iron (Fe³⁺)

This test quantifies the amount of ferric iron impurity.

Reagents and Solutions:

  • Hydrochloric Acid

  • Potassium Iodide

  • 0.1 N Sodium Thiosulfate VS: Prepare and standardize as per standard laboratory procedures.

  • Starch TS (Indicator)

Procedure:

  • Accurately weigh about 5 g of this compound.[4]

  • Dissolve in a mixture of 100 mL of water and 10 mL of hydrochloric acid in a glass-stoppered flask.[3]

  • Add 3 g of potassium iodide, shake, and allow to stand in the dark for 5 minutes.[3][4]

  • Titrate the liberated iodine with 0.1 N sodium thiosulfate VS.[4]

  • As the endpoint is approached (the solution becomes pale yellow), add 3 mL of starch TS.

  • Continue the titration until the blue color disappears.

  • Perform a blank determination and make any necessary corrections.[4]

Calculation:

Each mL of 0.1 N sodium thiosulfate is equivalent to 5.585 mg of ferric iron.[3][4]

Limit Test for Lead (Pb) by Atomic Absorption Spectroscopy (AAS)

This method determines the concentration of lead impurities using AAS.

Reagents and Solutions:

  • Nitric Acid (concentrated, ultrapure)

  • Lead Standard Stock Solution (1000 µg/mL): Commercially available or prepared by dissolving 1.000 g of lead wire in a minimum of dilute nitric acid and diluting to 1000 mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0, 5, 10, 15, 20 µg/L).

  • Sample Solution: Accurately weigh about 1.0 g of this compound and dissolve it in a suitable volume of dilute nitric acid. Further dilute as necessary to fall within the calibration range.

Procedure:

  • Set up the atomic absorption spectrophotometer with a lead hollow-cathode lamp.

  • Set the wavelength to 283.3 nm.[6]

  • Use an air-acetylene flame.

  • Aspirate the blank (dilute nitric acid) and zero the instrument.

  • Aspirate the working standard solutions in increasing order of concentration and record the absorbance of each.

  • Plot a calibration curve of absorbance versus concentration.

  • Aspirate the sample solution and record its absorbance.

  • Determine the concentration of lead in the sample solution from the calibration curve.

AAS_Workflow cluster_prep Preparation cluster_instrument Instrument Setup cluster_analysis Analysis A Prepare Lead Standards D Generate Calibration Curve with Standards A->D B Prepare this compound Sample Solution E Analyze Sample Solution B->E C Set up AAS for Lead (283.3 nm) C->D F Determine Lead Concentration D->F E->F

AAS for Lead Analysis Workflow

Troubleshooting Guide

Issue: The this compound powder has changed color from greenish-yellow to brownish-yellow.

  • Possible Cause: Oxidation of ferrous (Fe²⁺) ions to ferric (Fe³⁺) ions. This can be caused by exposure to air, light, or high humidity.[1]

  • Solution:

    • Store this compound in tightly sealed, opaque containers in a cool, dry place, protected from light.[7][8]

    • Consider purging the container with an inert gas like nitrogen before sealing.

    • Perform the limit test for ferric iron to quantify the extent of oxidation. If the ferric iron content exceeds the specification (typically ≤ 2.0%), the material may not be suitable for experiments sensitive to the oxidation state of iron.[3]

Issue: Incomplete dissolution of this compound in water at room temperature.

  • Possible Cause: this compound dissolves slowly in cold water.

  • Solution:

    • Gently warm the solution to aid dissolution. This compound is more soluble in hot water.[2]

    • Use sonication to facilitate the dissolution process.

    • Ensure the appropriate solvent-to-solute ratio is being used.

Issue: The assay result for this compound is lower than the specified range.

  • Possible Cause 1: Incomplete reduction of ferric ions to ferrous ions by the zinc dust during the assay preparation.

  • Solution 1:

    • Ensure the solution has become completely colorless after the addition of zinc dust, indicating the completion of the reduction.[4]

    • Allow for the full 20-minute reaction time.[4]

  • Possible Cause 2: Oxidation of ferrous ions back to ferric ions before or during titration.

  • Solution 2:

    • Titrate the sample immediately after filtration.[3]

    • Ensure the wash water used is freshly boiled and cooled to minimize dissolved oxygen.

  • Possible Cause 3: The ceric sulfate titrant was not properly standardized or has degraded.

  • Solution 3:

    • Restandardize the ceric sulfate solution against a primary standard.

Issue: The pH of the this compound solution is outside the specified range.

  • Possible Cause: Contamination of the material or degradation, which can lead to the formation of acidic byproducts.[8]

  • Solution:

    • Verify the calibration of the pH meter with standard buffers.

    • If the pH is out of specification, the lot may be of substandard quality. Consider using a different batch of material.

Frequently Asked Questions (FAQs)

Q1: Why is it important to perform the assay on a dried basis? A1: this compound is hygroscopic and can absorb moisture from the atmosphere.[1] Performing the assay on a dried basis corrects for the moisture content and gives a more accurate measure of the active substance. The 'Loss on Drying' test is performed to determine this moisture content.

Q2: What is the significance of the ferric iron limit? A2: The active therapeutic component is the ferrous (Fe²⁺) ion. The presence of ferric (Fe³⁺) iron indicates oxidation and degradation of the product, which can reduce its efficacy.[8] High levels of ferric iron can also increase the potential for gastrointestinal side effects.[9]

Q3: Can I use a different indicator for the ceric sulfate titration? A3: Orthophenanthroline (ferroin) is the recommended indicator as its color change corresponds well with the equivalence point of the Fe²⁺/Ce⁴⁺ reaction. The use of a different indicator would require validation to ensure its suitability.

Q4: What precautions should be taken when handling this compound? A4: this compound is generally considered safe to handle, but standard laboratory practices should be followed. Avoid inhalation of dust and contact with eyes and skin.[1] It is important to store it properly to prevent degradation.

Q5: How should I store a prepared stock solution of this compound? A5: Aqueous solutions of this compound are susceptible to oxidation, especially at neutral or alkaline pH.[10] For short-term storage, it is recommended to keep the solution in a tightly sealed, opaque container, refrigerated, and at a slightly acidic pH (around 4-5). For longer-term storage, preparing fresh solutions is advisable.

FAQ_Logic cluster_storage Storage & Handling cluster_testing Testing & Specifications cluster_issues Common Issues Q4 Q4: Handling Precautions? Discoloration Discoloration Q4->Discoloration improper handling leads to Q5 Q5: Storing Stock Solutions? Assay Low Assay Result Q5->Assay improper storage leads to Q1 Q1: Assay on Dried Basis? Q1->Assay related to Q2 Q2: Ferric Iron Limit? Q2->Discoloration explains Q3 Q3: Alternative Indicators? Q3->Assay impacts Dissolution Incomplete Dissolution

Logical Relationships in this compound QC

References

Technical Support Center: Ferrous Gluconate Stability and Absorption

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and absorption of ferrous gluconate. It is intended for researchers, scientists, and drug development professionals.

Section 1: FAQs on this compound Stability

Question: How does pH fundamentally affect the stability of a this compound solution?

Answer: The stability of this compound in an aqueous solution is critically dependent on pH due to the chemistry of the ferrous ion (Fe²⁺).

  • In Acidic Environments (pH < 7): An acidic environment provides an excess of hydrogen ions (H⁺). These ions inhibit the hydrolysis of Fe²⁺, a reaction where Fe²⁺ reacts with water to form iron hydroxides.[1] By preventing hydrolysis, the acidic conditions keep the ferrous ions in their soluble, unoxidized state, thus promoting stability and dissolution.[1] The optimal pH range for stability against oxidation is generally considered to be between 3.5 and 4.5.[2][3]

  • In Neutral to Alkaline Environments (pH ≥ 7): As the pH increases, the concentration of hydroxide ions (OH⁻) rises. Fe²⁺ is highly susceptible to oxidation to its ferric form (Fe³⁺) in the presence of oxygen, a process that is significantly accelerated in neutral or alkaline conditions.[4] The resulting Fe³⁺ ions are much less soluble and readily precipitate out of solution as ferric hydroxide, appearing as a brownish solid.[2][4] This not only reduces the bioavailability of the iron but also affects the physical appearance and consistency of the product.[4]

Question: Troubleshooting - My this compound solution has changed color. What does this indicate?

Answer: The color of a this compound solution is a direct visual indicator of the oxidation state of the iron and is highly pH-dependent. If your solution has changed color, it likely indicates a shift in pH and subsequent oxidation of the ferrous (Fe²⁺) iron.

  • Light Yellow: This color is typical for a solution at a low pH, around 2, where the ferrous iron is stable.[3][5]

  • Brown: A brown color, often seen at a pH of approximately 4.5, suggests the beginning of oxidation from Fe²⁺ to Fe³⁺.[3][5]

  • Green: At a pH around 7, the solution may appear green, but the iron is rapidly oxidizing at this point.[3][5]

  • Brownish-Yellow Precipitate: The formation of a precipitate indicates significant oxidation to Fe³⁺ and the formation of insoluble ferric compounds, which occurs readily in neutral or alkaline environments.[4][6]

To prevent this, ensure the solution is buffered to a stable acidic pH, typically between 3.5 and 4.5, and protected from light and air.[3][4]

Question: What is the optimal pH range for preparing and storing a stable this compound stock solution?

Answer: For maximum stability, this compound solutions should be prepared and stored in a weakly acidic environment.

  • Optimal pH: The recommended pH range is between 3.5 and 4.5.[2][3] This range effectively inhibits the oxidation of Fe²⁺ to Fe³⁺ and prevents the formation of hydrolytic precipitates.[2]

  • Buffering: Buffering the solution, for instance with a citrate buffer, can help maintain this optimal pH and improve stability.[3]

  • Storage Conditions: Beyond pH, stability is enhanced by storing the solution protected from light and air, as both can accelerate oxidation.[3][4] For liquid dosage forms, controlling the pH within an acidic range of 4.0 to 6.0 is a common practice to inhibit hydrolysis and oxidation.[4]

Data Presentation: pH and this compound Stability

pH LevelObservationStability StatusReference
~ 2.0Light yellow solutionHigh stability, Fe²⁺ is soluble and not oxidized[3][5]
3.5 - 4.5Light yellow to brown solutionOptimal stability, oxidation is retarded[2][3]
4.0 - 6.0Solution may darkenAcceptable for liquid preparations, inhibits hydrolysis[4]
~ 7.0 (Neutral)Green solution, rapid oxidationUnstable, Fe²⁺ rapidly oxidizes to Fe³⁺[3][5]
> 7.0 (Alkaline)Brownish precipitate formsHighly unstable, significant oxidation and precipitation[4]

Visualization: Troubleshooting Workflow for Solution Instability

G start This compound Solution Appears Unstable (Color Change/ Precipitate) check_ph Measure Current pH of the Solution start->check_ph ph_high Is pH > 6.0? check_ph->ph_high ph_optimal Is pH in 3.5 - 4.5 range? ph_high->ph_optimal No cause_high_ph Cause: Alkaline or Neutral Environment. Fe²⁺ is oxidizing to insoluble Fe³⁺. ph_high->cause_high_ph Yes ph_optimal->cause_high_ph No (pH is 4.5-6.0) check_storage Review Storage Conditions ph_optimal->check_storage Yes action_high_ph Action: Adjust pH to 3.5-4.5 using a suitable buffer (e.g., citrate). Consider remaking solution. cause_high_ph->action_high_ph storage_issue Exposed to Air/Light? check_storage->storage_issue cause_storage Cause: Oxygen and/or light are accelerating oxidation, even at optimal pH. storage_issue->cause_storage Yes stable Solution is Likely Stable. Consider other factors (e.g., contamination). storage_issue->stable No action_storage Action: Store in airtight, opaque containers. Consider nitrogen purging. cause_storage->action_storage G cluster_lumen Intestinal Lumen (pH ~6-7) cluster_enterocyte Enterocyte (Intestinal Cell) cluster_blood Bloodstream Fe2_gluconate This compound (Fe²⁺) DMT1 DMT1 Transporter Fe2_gluconate->DMT1 Uptake Fe3_diet Dietary Ferric Iron (Fe³⁺) Dcytb Dcytb (Reductase) Fe3_diet->Dcytb Reduction Dcytb->Fe2_gluconate Fe2_inside Fe²⁺ Pool DMT1->Fe2_inside Ferritin Storage as Ferritin (Fe³⁺) Fe2_inside->Ferritin Storage FPN Ferroportin (Exporter) Fe2_inside->FPN Export Heph Hephaestin (Oxidase) FPN->Heph Fe3_blood Fe³⁺ Heph->Fe3_blood Oxidation Transferrin Transferrin (Transport Protein) Fe3_blood->Transferrin Binding G cluster_digestion In Vitro Digestion A 1. Seed & Differentiate Caco-2 Cells (12-14 Days) E 5. Apply Digest to Apical Side of Caco-2 Monolayer Incubate 2 hrs A->E B 2. Prepare this compound Sample C 3. Gastric Phase Simulation Add Pepsin, Adjust pH to 2.0 Incubate 1 hr @ 37°C B->C D 4. Intestinal Phase Simulation Add Pancreatin/Bile, Adjust pH to 7.0 Incubate 2 hrs @ 37°C C->D D->E F 6. Remove Digest & Wash Cells E->F G 7. Add Fresh Medium Incubate 22 hrs for Ferritin Formation F->G H 8. Lyse Cells & Collect Supernatant G->H I 9. Quantify Ferritin (ELISA) & Total Protein (BCA) H->I J 10. Analyze Results (ng Ferritin / mg Protein) I->J

References

Avoiding chelation of ferrous gluconate with other media components

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using ferrous gluconate in experimental settings. The focus is on preventing chelation and precipitation to ensure the bioavailability of ferrous iron (Fe²⁺) for accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture and drug development?

This compound is an iron (II) salt of gluconic acid. It is a commonly used source of iron in cell culture media and pharmaceutical formulations due to its good solubility in water and relatively high bioavailability compared to some other iron salts. Iron is an essential micronutrient for cellular processes such as oxygen transport, DNA synthesis, and cellular respiration.

Q2: What are the main challenges when using this compound in liquid media?

The primary challenge is the instability of the ferrous (Fe²⁺) state. Ferrous iron can be readily oxidized to the ferric (Fe³⁺) state, which is significantly less soluble at neutral pH and can precipitate out of solution, reducing its bioavailability.[1] This oxidation is accelerated by factors like elevated pH, exposure to oxygen and light, and interactions with other media components.

Q3: What are the visible signs of this compound degradation or precipitation in my media?

You may observe a color change in your solution, from a pale greenish-yellow to a brownish hue, which indicates the oxidation of ferrous (Fe²⁺) to ferric (Fe³⁺) iron.[2] The formation of a visible precipitate is a clear sign of iron falling out of solution.

Q4: Can I autoclave this compound with my media?

It is generally not recommended to autoclave this compound with other media components, especially those containing phosphates or carbonates. The high temperature and pressure can accelerate oxidation and the formation of insoluble iron complexes. It is best to prepare a concentrated stock solution of this compound, filter-sterilize it, and add it to the sterile media just before use.

Troubleshooting Guides

Issue 1: Precipitate formation in this compound-supplemented media.

Possible Causes:

  • High pH: this compound is most stable in acidic conditions (pH 4.0-5.0).[3] In neutral or alkaline media (pH > 7), ferrous ions are more prone to hydrolysis and oxidation, leading to the formation of insoluble ferric hydroxide.[4]

  • Presence of Phosphates and Carbonates: Many common cell culture buffers, such as phosphate-buffered saline (PBS) and bicarbonate-based buffers, can react with ferrous ions to form insoluble ferrous phosphate or ferrous carbonate.

  • Oxidation: Exposure to atmospheric oxygen can lead to the oxidation of Fe²⁺ to Fe³⁺, which then precipitates as ferric hydroxide. This process is accelerated by light and elevated temperatures.[1]

  • High Concentration: Exceeding the solubility limit of this compound at a given pH and temperature can lead to precipitation.

Solutions:

  • pH Control: Prepare your media to have a slightly acidic pH if your experimental conditions allow. If not, consider preparing a concentrated, acidic stock solution of this compound and adding it to your media immediately before use to minimize exposure to higher pH.

  • Use of Chelating Agents: The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or citrate can help keep iron in solution. Prepare a pre-chelated iron stock solution by mixing this compound with the chelating agent before adding it to the final medium.

  • Prepare Fresh Solutions: Make fresh this compound stock solutions and supplemented media regularly. Avoid long-term storage of this compound in liquid form, especially at room temperature.

  • Storage Conditions: Store this compound stock solutions in the dark at 2-8°C to slow down oxidation.[5]

  • Degas Media: For highly sensitive experiments, degassing the media to remove dissolved oxygen before adding the this compound supplement can be beneficial.

Issue 2: Loss of biological activity of this compound over time.

Possible Causes:

  • Oxidation to Ferric Iron: The biological activity of iron supplements is often dependent on the ferrous (Fe²⁺) state for efficient cellular uptake. Oxidation to the ferric (Fe³⁺) state will reduce its intended biological effect.

  • Chelation by Media Components: Amino acids such as cysteine and histidine, and vitamins like riboflavin present in the culture medium can chelate ferrous iron, making it unavailable for cellular uptake.[6][7][8]

Solutions:

  • Use of Antioxidants: Adding a small amount of an antioxidant like ascorbic acid (Vitamin C) to your this compound stock solution can help maintain iron in its reduced Fe²⁺ state.[3] However, be mindful of the concentration, as high levels of ascorbic acid in the presence of iron can also promote the generation of reactive oxygen species.

  • Monitor Free Ferrous Iron: Regularly quantify the concentration of bioavailable ferrous iron in your media using a colorimetric assay, such as the bathophenanthroline method, to ensure consistency across experiments.

  • Consider Alternative Iron Sources: If chelation remains a persistent issue, consider using a pre-chelated iron source, such as ferrous bis-glycinate or iron EDTA, which can be more stable in complex media.[9]

Quantitative Data

Table 1: Solubility and Appearance of this compound at Different pH Values.

pHSolubility at 20°C (g/L)Appearance of SolutionStability of Ferrous (Fe²⁺) Iron
2.0HighLight YellowHigh
4.5Moderate (approx. 85 g/L)BrownModerate, improved with citrate buffer[2]
7.0LowGreenLow, rapid oxidation occurs

Data compiled from multiple sources.[10] Solubility is temperature-dependent; for instance, at 100°C, the solubility increases significantly.[2]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution (100 mM)

Materials:

  • This compound (dihydrate, M.W. = 482.17 g/mol )

  • Nuclease-free water

  • Hydrochloric acid (HCl), 1 M

  • Sterile syringe filters (0.22 µm)

  • Sterile, amber microcentrifuge tubes or vials

Procedure:

  • Weigh out 4.82 g of this compound powder.

  • In a sterile, amber container, add the this compound to 90 mL of nuclease-free water.

  • Mix gently by inversion until the powder is fully dissolved. A slight warming to 37°C may be necessary.

  • Adjust the pH of the solution to approximately 4.0 by adding 1 M HCl dropwise while monitoring with a calibrated pH meter. This will help to stabilize the ferrous iron.

  • Bring the final volume to 100 mL with nuclease-free water.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, amber container.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize repeated exposure to air and light.

  • Store the aliquots at 2-8°C for up to one month. For longer-term storage, consider storing at -20°C, but be aware that freeze-thaw cycles can promote precipitation.

Protocol 2: Quantification of Free Ferrous Iron using Bathophenanthroline Assay

Materials:

  • Bathophenanthroline solution (in ethanol)

  • Sodium acetate buffer (pH 4.5)

  • Hydroxylamine hydrochloride solution (reducing agent for total iron measurement, optional)

  • This compound standards of known concentrations

  • Spectrophotometer

Procedure:

  • Standard Curve Preparation: Prepare a series of this compound standards (e.g., 0, 10, 20, 50, 100 µM) in the same base medium as your samples.

  • Sample Preparation: Collect a sample of your this compound-supplemented medium.

  • Reaction: a. In a microplate well or cuvette, add 50 µL of the standard or sample. b. Add 100 µL of sodium acetate buffer (pH 4.5). c. Add 50 µL of the bathophenanthroline solution. d. Mix well and incubate at room temperature for 15 minutes, protected from light.

  • Measurement: Measure the absorbance at 535 nm using a spectrophotometer.

  • Calculation: Subtract the absorbance of the blank (0 µM standard) from all readings. Plot the absorbance of the standards against their concentrations to create a standard curve. Use the equation of the line to calculate the concentration of free ferrous iron in your samples.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_use Media Supplementation cluster_troubleshoot Troubleshooting weigh Weigh Ferrous Gluconate Powder dissolve Dissolve in Nuclease-Free Water weigh->dissolve ph_adjust Adjust pH to ~4.0 with HCl dissolve->ph_adjust volume_adjust Adjust to Final Volume ph_adjust->volume_adjust filter Filter Sterilize (0.22 µm) volume_adjust->filter aliquot Aliquot into Amber Tubes filter->aliquot store Store at 2-8°C, Protected from Light aliquot->store add_to_media Add Stock Solution to Sterile Media (Just Before Use) store->add_to_media Use fresh aliquots mix Mix Gently add_to_media->mix use_experiment Use in Experiment mix->use_experiment observe Observe for Precipitation or Color Change use_experiment->observe quantify Quantify Free Fe²⁺ (Bathophenanthroline Assay) observe->quantify ferroptosis_pathway fg This compound (External) fe2_in Intracellular Fe²⁺ (Labile Iron Pool) fg->fe2_in Cellular Uptake fenton Fenton Reaction fe2_in->fenton ros Reactive Oxygen Species (ROS)↑ fenton->ros lp Lipid Peroxidation ros->lp lipids Polyunsaturated Fatty Acids (PUFAs) lipids->lp ferroptosis Ferroptosis lp->ferroptosis gpx4 GPX4 gpx4->lipids Reduces Lipid Peroxides gssg GSSG gpx4->gssg Produces gsh GSH gsh->gpx4 Cofactor

References

Validation & Comparative

A Comparative Guide to the Bioavailability of Ferrous Gluconate and Ferrous Sulfate in Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate iron salt is a critical decision in formulating iron supplementation therapies. The bioavailability of the iron salt directly impacts its efficacy and potential for adverse effects. This guide provides an objective comparison of two commonly used iron salts, ferrous gluconate and ferrous sulfate, with a focus on their bioavailability as demonstrated in research models.

Executive Summary

Ferrous sulfate is a widely used iron salt due to its high elemental iron content and established efficacy. This compound, while containing less elemental iron per unit weight, is often considered to have a favorable tolerability profile. Research comparing the bioavailability of these two salts suggests that when equivalent amounts of elemental iron are administered, their absorption can be comparable. However, differences in their chemical properties and interactions within the gastrointestinal tract can lead to variations in absorption kinetics and overall bioavailability.

Data Presentation: A Comparative Analysis

  • Ferrous Sulfate: Contains approximately 20% elemental iron by weight.[1]

  • This compound: Contains approximately 12% elemental iron by weight.[1]

This difference in elemental iron content is a key factor in determining the dosage required to deliver an equivalent amount of therapeutic iron.

ParameterThis compoundFerrous SulfateResearch ModelKey Findings & Citations
Elemental Iron Content ~12%~20%-Ferrous sulfate provides a higher amount of elemental iron per milligram of the salt.[1]
Relative Bioavailability ComparableReference StandardHumanThe bioavailability per milligram of elemental iron is considered to be similar between the two salts.
Bioavailability (%) 36.6 ± 6.2%35.4 ± 8.0%RatA study in rats showed comparable bioavailability based on iron incorporation into hemoglobin.
Clinical Efficacy EffectiveEffectiveHuman (Toddlers)Both supplements were effective in preventing iron deficiency anemia, with one study showing this compound led to higher hemoglobin and ferritin levels after 6 months.[2][3]
Tolerability Generally considered betterAssociated with more GI side effectsHumanThis compound is often favored for its potentially fewer gastrointestinal side effects.[4]

Note: The Cmax (maximum serum concentration), Tmax (time to reach maximum concentration), and AUC (area under the curve) are critical pharmacokinetic parameters for assessing the rate and extent of drug absorption. The absence of a direct comparative study for these parameters between this compound and ferrous sulfate necessitates a cautious interpretation of their interchangeability.

Experimental Protocols

The assessment of iron bioavailability in research models relies on well-defined experimental protocols. The stable isotope technique is a gold-standard method for accurately measuring iron absorption in humans.

Stable Isotope Method for Measuring Iron Absorption

This method utilizes non-radioactive isotopes of iron (e.g., 57Fe and 58Fe) to trace the absorption and incorporation of iron into the body.

1. Subject Selection and Preparation:

  • Subjects are selected based on the study criteria (e.g., iron-deficient, healthy volunteers).

  • A baseline blood sample is collected after an overnight fast to determine natural isotopic abundances and baseline iron status (e.g., serum ferritin, hemoglobin).[5]

2. Isotope Administration:

  • A precisely weighed oral dose of the iron compound (e.g., this compound or ferrous sulfate) labeled with a stable isotope (e.g., 57Fe) is administered.

  • In some study designs, a second stable isotope (e.g., 58Fe) is administered intravenously to serve as a reference for calculating the fraction of absorbed oral iron that is incorporated into red blood cells.[5]

3. Blood Sampling:

  • Serial blood samples are collected at specific time points after administration (e.g., 0, 2, 4, 6, 8, 24 hours) to determine the plasma appearance and clearance of the isotope.[5]

  • A final blood sample is typically taken 14 days after isotope administration to allow for the incorporation of the absorbed iron into erythrocytes.[5]

4. Sample Analysis:

  • Isotopic enrichment in blood samples is measured using techniques such as thermal ionization mass spectrometry (TIMS) or inductively coupled plasma mass spectrometry (ICP-MS).

5. Calculation of Bioavailability:

  • The amount of the orally administered isotope incorporated into red blood cells is calculated based on the shift in isotopic ratios and the total circulating iron mass.

  • The percentage of iron absorbed is then determined by comparing the amount of incorporated oral isotope to the total oral dose administered.

Mandatory Visualizations

Cellular Iron Absorption Pathway

The absorption of non-heme iron in the duodenum is a complex process involving several key proteins.

Cellular Iron Absorption Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_basolateral Basolateral Membrane cluster_blood Bloodstream Fe3 Ferric Iron (Fe³⁺) Fe2_lumen Ferrous Iron (Fe²⁺) Fe3->Fe2_lumen Dcytb DMT1 DMT1 Fe2_cell Ferrous Iron (Fe²⁺) DMT1->Fe2_cell Transport Ferritin Ferritin (Storage) Fe2_cell->Ferritin Storage FPN Ferroportin (FPN) Fe2_cell->FPN Export Fe2_blood Fe²⁺ Fe3_blood Fe³⁺ Fe2_blood->Fe3_blood Hephaestin Transferrin Transferrin Fe3_blood->Transferrin Binding

Caption: Simplified diagram of the cellular pathway for non-heme iron absorption in an enterocyte.

Experimental Workflow for a Bioavailability Study

The following diagram illustrates a typical workflow for a clinical study evaluating the bioavailability of an iron supplement using the stable isotope method.

Bioavailability Study Workflow start Subject Recruitment & Screening baseline Baseline Blood Sample Collection (Fasting) start->baseline admin Oral Administration of Isotope-Labeled Iron Compound baseline->admin serial Serial Blood Sampling (0-24 hours) admin->serial final_sample Final Blood Sample (Day 14) serial->final_sample analysis Isotope Ratio Analysis (Mass Spectrometry) final_sample->analysis calc Calculation of Bioavailability Parameters analysis->calc end Data Interpretation & Reporting calc->end

Caption: A typical experimental workflow for an iron bioavailability study using the stable isotope method.

Conclusion

Both this compound and ferrous sulfate are effective sources of iron for supplementation. The choice between them often involves a trade-off between elemental iron content and gastrointestinal tolerability. While ferrous sulfate offers more elemental iron per unit weight, this compound may be better tolerated by some individuals, potentially leading to better adherence to treatment regimens.

For researchers and drug development professionals, it is imperative to consider the specific research question and model when selecting an iron salt. Future head-to-head clinical trials providing detailed pharmacokinetic data (Cmax, Tmax, AUC) for both salts are needed to allow for a more definitive comparison of their bioavailability profiles. The experimental protocols outlined in this guide provide a framework for conducting such rigorous and informative studies.

References

A Comparative In Vitro Analysis of Ferrous Gluconate and Ferrous Fumarate Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of two common iron supplements, ferrous gluconate and ferrous fumarate. The following sections detail their relative performance in key areas of biopharmaceutical interest, supported by experimental data from peer-reviewed studies.

Solubility and Dissolution

The solubility of an iron salt is a critical factor influencing its bioavailability. In the acidic environment of the stomach, both this compound and ferrous fumarate are soluble, which is essential for the release of ferrous iron (Fe²⁺) for absorption. However, as the pH increases in the small intestine, the solubility of these compounds can decrease, potentially impacting their absorption.

In a study comparing the dissolution of conventional-release tablets in simulated gastric fluid (0.1 M HCl, pH 1.2), ferrous fumarate tablets dissolved in approximately 57 ± 6 minutes, while this compound tablets dissolved in 64 ± 4 minutes[1]. While both are relatively rapid, this suggests a slightly faster dissolution for ferrous fumarate under these acidic conditions. However, it's important to note that ferrous fumarate's solubility is known to be limited in dilute hydrochloric acid due to the potential separation of fumaric acid[2]. This compound, on the other hand, is generally considered to have good water solubility[3].

A study by Zariwala et al. (2013) provides a direct comparison of the dissolution times for conventional-release tablets in simulated gastric fluid (pH 1.2).

Iron SaltMean Dissolution Time (minutes)
Ferrous Fumarate57 ± 6
This compound64 ± 4
Data from Zariwala et al., 2013[1]

Cellular Uptake and Bioavailability

The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates to form a monolayer of cells with characteristics of intestinal enterocytes, is a widely accepted in vitro model for studying iron absorption. In this model, cellular iron uptake is often quantified by measuring the formation of ferritin, an intracellular iron storage protein.

A study directly comparing the iron availability from various commercial iron preparations using an in vitro digestion/Caco-2 cell model found that significantly more iron was taken up from this compound and ferrous fumarate compared to a polysaccharide-iron complex[4]. Another study that evaluated the iron absorption from enriched rice flour using a similar model found that the iron absorption rate of this compound was 11.53% and 13.45% higher than that of ferrous fumarate in low and high phytic acid systems, respectively (p < 0.05)[5].

The following table summarizes the comparative iron absorption of this compound and ferrous fumarate in a rice flour matrix, as determined by an in vitro digestion/Caco-2 cell model.

SystemThis compound Absorption Rate Advantage over Ferrous Fumarate (%)Statistical Significance
Low Phytic Acid11.53p < 0.05
High Phytic Acid13.45p < 0.05
Data from Hu et al., 2024[5]

Oxidative Stress

The potential of iron supplements to induce oxidative stress is a significant consideration, as free iron can participate in the Fenton reaction, leading to the generation of reactive oxygen species (ROS). While direct in vitro comparative studies on the oxidative stress potential of oral this compound and ferrous fumarate are limited, some insights can be drawn from studies on related compounds and administration routes.

One study investigating intravenous iron preparations found that ferric gluconate led to the highest increase in intracellular ROS production in HepG2 cells and the highest amount of redox-active iron in a buffer system compared to iron dextran and iron sucrose[6]. However, it is crucial to note that these findings are for an intravenous ferric preparation and may not directly translate to the effects of oral ferrous forms. Another study mentioned that in patients with inflammatory bowel disease, daily supplementation with 120 mg of ferrous fumarate did not significantly affect plasma levels of malondialdehyde (a marker of oxidative stress), antioxidants, or antioxidant enzymes[7].

Further research is needed to directly compare the in vitro oxidative stress potential of this compound and ferrous fumarate under simulated gastrointestinal conditions.

Experimental Protocols

In Vitro Digestion and Caco-2 Cell Iron Bioavailability Assay

This protocol is a synthesized methodology based on established in vitro digestion and Caco-2 cell culture models[4][8][9][10][11][12][13].

1. Caco-2 Cell Culture:

  • Caco-2 cells are seeded onto collagen-coated, permeable polycarbonate membrane inserts in 6-well plates.

  • The cells are grown in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics.

  • The cell monolayers are allowed to differentiate for 14-21 days, with the culture medium changed every 2-3 days. The integrity of the monolayer is monitored by measuring the transepithelial electrical resistance (TEER).

2. In Vitro Digestion:

  • Gastric Phase: The iron supplement (this compound or ferrous fumarate) is added to a simulated gastric fluid containing pepsin at pH 2.0. The mixture is incubated at 37°C for 1-2 hours with gentle agitation.

  • Intestinal Phase: The gastric digest is then neutralized to pH 7.0, and a simulated intestinal fluid containing pancreatin and bile salts is added. The mixture is incubated for a further 2 hours at 37°C with agitation.

3. Caco-2 Cell Exposure:

  • The apical (upper) chamber of the Caco-2 cell culture inserts is washed, and the digested sample is added.

  • The cells are incubated for 2-24 hours to allow for iron uptake.

4. Ferritin Analysis:

  • After incubation, the cells are washed to remove any remaining digest.

  • The cells are lysed, and the intracellular ferritin concentration is determined using an enzyme-linked immunosorbent assay (ELISA).

  • The total protein content of the cell lysate is also measured to normalize the ferritin values (expressed as ng ferritin/mg protein).

Experimental_Workflow cluster_preparation Sample Preparation cluster_digestion In Vitro Digestion cluster_caco2 Caco-2 Cell Assay Iron_Supplement This compound or Ferrous Fumarate Gastric_Digestion Gastric Digestion (Pepsin, pH 2.0, 37°C) Iron_Supplement->Gastric_Digestion Intestinal_Digestion Intestinal Digestion (Pancreatin, Bile, pH 7.0, 37°C) Gastric_Digestion->Intestinal_Digestion Incubation Incubation with Digested Sample Intestinal_Digestion->Incubation Cell_Culture Differentiated Caco-2 Cell Monolayer Cell_Culture->Incubation Analysis Cell Lysis & Ferritin ELISA Incubation->Analysis Result Result Analysis->Result ng Ferritin / mg Protein ROS_Measurement_Workflow cluster_cell_prep Cell Preparation cluster_assay ROS Assay Cell_Culture Culture Cells (e.g., Caco-2, HepG2) Probe_Loading Load with DCFH-DA Probe Cell_Culture->Probe_Loading Iron_Exposure Expose to Ferrous Salt (Gluconate or Fumarate) Probe_Loading->Iron_Exposure Fluorescence_Measurement Measure Fluorescence Iron_Exposure->Fluorescence_Measurement Result Result Fluorescence_Measurement->Result Relative Fluorescence Units (RFU)

References

A Comparative Guide to Analytical Methods for Ferrous Gluconate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of ferrous gluconate, a widely used iron supplement in the pharmaceutical and food industries. Ensuring the accurate determination of this compound content is critical for quality control, stability testing, and formulation development. This document outlines the principles, experimental protocols, and comparative performance of three common analytical techniques: Ceric Sulfate Titration, UV-Visible Spectrophotometry, and High-Performance Liquid Chromatography (HPLC).

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, available instrumentation, and the specific goals of the analysis. The following table summarizes the key performance characteristics of the three methods discussed.

ParameterCeric Sulfate TitrationUV-Visible SpectrophotometryHigh-Performance Liquid Chromatography (HPLC)
Principle Redox titration of ferrous ions (Fe²⁺) with a standardized ceric sulfate solution.[1][2][3]Formation of a colored complex between ferrous ions (Fe²⁺) and a chromogenic agent (e.g., 1,10-phenanthroline), followed by absorbance measurement.[3]Separation of this compound from other components on a stationary phase followed by detection.[3][4]
Specificity Moderate; susceptible to interference from other reducing agents. The method itself does not distinguish between ferrous and ferric iron, requiring a pre-reduction step for total iron determination.[5]High for ferrous iron when using a specific complexing agent. Can be adapted to measure ferric iron after a reduction step.High; capable of separating this compound from impurities and degradation products.[3]
Sensitivity Lower sensitivity, suitable for bulk drug analysis.High sensitivity, suitable for low-concentration samples and trace analysis.[3]High sensitivity, dependent on the detector used (e.g., UV, ELSD, MS).[6]
Accuracy High accuracy when performed carefully.[3]High accuracy, dependent on the purity of the standard and the calibration curve.High accuracy and precision.[4]
Precision High precision (low RSD).High precision.High precision (RSD of 0.86% reported in one study).[6]
Linearity Range Not applicable (titrimetric method).Typically linear over a specific concentration range (e.g., 1-10 µg/ml for iron).[7]Good linearity over a defined range (e.g., 62.5-625.0 μg/ml for this compound).[4]
Throughput Low to medium throughput.Medium to high throughput, especially with automated systems.High throughput, suitable for routine analysis of multiple samples.
Cost & Complexity Low cost, simple instrumentation.Moderate cost and complexity.High cost, complex instrumentation and operation.

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established pharmacopoeial methods and scientific literature.

Ceric Sulfate Titration (Based on USP)

This redox titration method is a classic and reliable approach for the assay of this compound in bulk material.

Principle: Ferrous ions (Fe²⁺) are titrated with a standardized solution of ceric sulfate (Ce⁴⁺), a strong oxidizing agent. The endpoint is detected using a redox indicator, such as ortho-phenanthroline, which changes color upon the completion of the reaction. To ensure all iron is in the ferrous state, a pre-reduction step with zinc dust is performed.[1][8]

Experimental Workflow:

G cluster_prep Sample Preparation cluster_titration Titration cluster_calc Calculation weigh Accurately weigh ~1.5 g of this compound dissolve Dissolve in 75 mL water and 15 mL dilute H₂SO₄ weigh->dissolve reduce Add 250 mg zinc dust and let stand for 20 min dissolve->reduce filter Filter through a Gooch crucible with zinc dust layer reduce->filter wash Wash crucible with dilute H₂SO₄ and water filter->wash indicator Add ortho-phenanthroline TS to the filtrate wash->indicator titrate Titrate immediately with 0.1 N ceric sulfate indicator->titrate endpoint Endpoint: Orange to green color change titrate->endpoint calculate Calculate this compound content endpoint->calculate

Ceric Sulfate Titration Workflow

Reagents and Equipment:

  • This compound sample

  • Dilute Sulfuric Acid TS

  • Zinc Dust

  • Ortho-phenanthroline TS

  • 0.1 N Ceric Sulfate VS (standardized)

  • Gooch crucible

  • Erlenmeyer flask (300 mL)

  • Buret

Procedure:

  • Accurately weigh approximately 1.5 g of the this compound sample.[8]

  • Transfer the sample to a 300-mL Erlenmeyer flask and dissolve it in a mixture of 75 mL of water and 15 mL of dilute sulfuric acid.[8]

  • Add 250 mg of zinc dust to the flask, stopper it, and allow it to stand for 20 minutes, or until the solution becomes colorless.[8] This step reduces any ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).

  • Filter the solution through a Gooch crucible containing a thin layer of zinc dust.[8]

  • Wash the crucible and its contents with 10 mL of dilute sulfuric acid, followed by 10 mL of water, collecting the filtrate and washings.[8]

  • Add ortho-phenanthroline indicator solution to the combined filtrate.[2]

  • Immediately titrate the solution with 0.1 N ceric sulfate until the color changes from orange to green.[2]

  • Perform a blank determination and make any necessary corrections.[8]

  • Calculate the percentage of this compound in the sample. Each mL of 0.1 N ceric sulfate is equivalent to 44.61 mg of C₁₂H₂₂FeO₁₄.[8]

UV-Visible Spectrophotometry

This spectroscopic method is highly sensitive and suitable for determining low concentrations of ferrous iron.

Principle: Ferrous ions (Fe²⁺) react with 1,10-phenanthroline to form a stable, orange-red colored complex. The absorbance of this complex is measured at its wavelength of maximum absorbance (λmax), which is typically around 510 nm.[3] The concentration of this compound is determined by comparing the absorbance of the sample solution to a standard curve prepared from solutions of known iron concentrations.

Experimental Workflow:

G cluster_std Standard Curve Preparation cluster_sample Sample Analysis cluster_calc Quantification prep_stock Prepare a standard iron stock solution prep_series Prepare a series of standard dilutions prep_stock->prep_series complex_std Add complexing agent (1,10-phenanthroline) to standards prep_series->complex_std measure_std Measure absorbance of standards at λmax complex_std->measure_std plot_curve Plot calibration curve (Absorbance vs. Concentration) measure_std->plot_curve prep_sample Prepare sample solution of this compound complex_sample Add complexing agent to sample solution prep_sample->complex_sample measure_sample Measure absorbance of the sample at λmax complex_sample->measure_sample determine_conc Determine concentration from the calibration curve measure_sample->determine_conc

UV-Visible Spectrophotometry Workflow

Reagents and Equipment:

  • This compound sample

  • Standard iron solution (e.g., from ferrous ammonium sulfate)

  • 1,10-phenanthroline solution

  • Hydroxylamine hydrochloride solution (to reduce any Fe³⁺ to Fe²⁺)

  • Sodium acetate solution (to buffer the pH)

  • UV-Visible Spectrophotometer

  • Volumetric flasks and pipettes

  • Cuvettes

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard iron solutions of known concentrations from a certified iron standard.

  • Preparation of Sample Solution: Accurately weigh a quantity of this compound sample and dissolve it in a suitable solvent to obtain a concentration within the linear range of the assay.

  • Color Development: To both the standard and sample solutions, add hydroxylamine hydrochloride solution, 1,10-phenanthroline solution, and sodium acetate solution. Allow time for the color to develop fully.

  • Absorbance Measurement: Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (e.g., 510 nm) against a reagent blank.[3]

  • Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of iron in the sample solution from the calibration curve and calculate the this compound content.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of this compound, especially in complex matrices like pharmaceutical formulations.

Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. The this compound is separated from other components on a chromatographic column (e.g., a C18 reversed-phase column) using a specific mobile phase.[4] Detection is typically performed using a UV detector at a low wavelength (e.g., 210 nm) where the gluconate moiety absorbs.[4][6] Quantification is achieved by comparing the peak area of the sample with that of a standard of known concentration.

Experimental Workflow:

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_calc Quantification prep_mobile Prepare Mobile Phase inject Inject Standard and Sample Solutions prep_mobile->inject prep_std Prepare Standard Solution prep_std->inject prep_sample Prepare Sample Solution prep_sample->inject separate Separation on HPLC Column inject->separate detect Detection (e.g., UV at 210 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate this compound Content integrate->calculate

HPLC Analysis Workflow

Chromatographic Conditions (Example):

  • Column: Agilent ZORBAX SB-C18 (4.6 x 150 mm, 5 µm)[4]

  • Mobile Phase: Acetonitrile and an ion-pairing reagent (e.g., tetrabutylammonium hydroxide in water, pH adjusted to 7.6 with phosphoric acid) in a 30:70 (v/v) ratio.[4]

  • Flow Rate: 1.0 mL/min[4]

  • Injection Volume: 20 µL[4]

  • Detector: UV at 210 nm[4]

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase as specified, filter, and degas it.

  • Standard Solution Preparation: Accurately weigh a reference standard of this compound and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare working standards by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh the this compound sample and dissolve it in the mobile phase to achieve a concentration within the calibration range.

  • Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Identify the this compound peak based on its retention time compared to the standard. Calculate the amount of this compound in the sample by comparing the peak area of the sample to the peak area of the standard.

Conclusion

The choice of an analytical method for this compound quantification should be based on a thorough evaluation of the specific requirements of the analysis.

  • Ceric sulfate titration is a robust, cost-effective method ideal for the assay of bulk this compound where high accuracy is required and potential interferences are minimal.

  • UV-Visible spectrophotometry offers high sensitivity, making it suitable for the determination of this compound in dilute solutions or formulations with low dosage strengths.

  • HPLC provides the highest specificity and is the method of choice for analyzing this compound in complex mixtures, offering the ability to simultaneously quantify the active ingredient and separate it from impurities and degradation products.

Each method, when properly validated, can provide accurate and reliable results for the quality control of this compound.

References

A Comparative Guide to Cellular Iron Uptake: Ferrous Gluconate vs. Iron Dextran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ferrous gluconate and iron dextran in cellular uptake studies, offering supporting experimental data, detailed methodologies, and visual representations of the underlying biological pathways. Understanding the distinct mechanisms and efficiencies of these two common iron supplements is critical for designing and interpreting in vitro experiments and for the development of novel iron-delivery therapeutics.

Executive Summary

This compound and iron dextran deliver iron to cells through fundamentally different mechanisms, leading to significant variations in their cellular uptake profiles. This compound, a source of ferrous iron (Fe²⁺), is primarily absorbed by intestinal and other cell types via the divalent metal transporter 1 (DMT1). In contrast, iron dextran, a complex of ferric hydroxide (Fe³⁺) and a polysaccharide, is predominantly taken up by macrophages of the reticuloendothelial system through scavenger receptor-mediated endocytosis. These differences in uptake pathways have profound implications for their application in cellular studies and their physiological effects.

Data Presentation: Quantitative Comparison of Cellular Iron Uptake

The following table summarizes quantitative data from in vitro studies, using ferritin formation in Caco-2 intestinal epithelial cells as a surrogate marker for iron uptake. Ferritin is an intracellular iron storage protein, and its synthesis is upregulated in response to increased intracellular iron levels. While a direct head-to-head comparison is not available in a single study, the data presented below is derived from a study comparing this compound with a polysaccharide-iron complex, which is structurally analogous to iron dextran in that it is a complexed form of iron that requires cellular processing for iron release.

Iron CompoundCell LineIron ConcentrationIncubation TimeFerritin Formation (ng/mg cell protein)Reference
This compound Caco-210 µM24 hours35.2 ± 4.1[1]
Polysaccharide-Iron Complex Caco-210 µM24 hours15.8 ± 2.3[1]

Note: Data is representative and compiled from studies using similar methodologies. The polysaccharide-iron complex serves as a proxy for the uptake mechanism of a complexed iron form like iron dextran in a non-phagocytic cell line.

Mechanisms of Cellular Iron Uptake

This compound: Direct Transport of Ferrous Iron

This compound readily dissolves in an aqueous environment to release ferrous iron (Fe²⁺).[2] The primary pathway for the cellular uptake of non-transferrin-bound ferrous iron is through the divalent metal transporter 1 (DMT1), a transmembrane protein.[3][4] This process is particularly relevant in intestinal epithelial cells for dietary iron absorption but is also utilized by other cell types.[5] The transport of Fe²⁺ via DMT1 is a highly regulated process, influenced by the cell's iron status.[3]

Iron Dextran: Endocytosis by the Reticuloendothelial System

Iron dextran is a stable complex of ferric hydroxide and a dextran polymer.[2] Due to its size and composition, it is not directly transported across the cell membrane. Instead, it is primarily cleared from circulation by macrophages of the reticuloendothelial system (RES), such as those in the liver and spleen.[2] The uptake mechanism involves scavenger receptor-mediated endocytosis.[6][7] Once internalized, the iron-dextran complex is trafficked to lysosomes, where the dextran is degraded, and the ferric iron is released. The released iron can then be utilized by the cell or exported for use by other cells.

Signaling Pathways and Experimental Workflows

This compound Uptake and DMT1 Regulation

The uptake of ferrous iron via DMT1 is a critical step in maintaining cellular iron homeostasis. The expression and activity of DMT1 are tightly regulated at both the transcriptional and post-transcriptional levels in response to intracellular iron levels.

Ferrous_Gluconate_Uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Fe2+ Fe2+ This compound->Fe2+ Dissociation DMT1 DMT1 Fe2+->DMT1 Transport Intracellular Fe2+ Intracellular Fe2+ DMT1->Intracellular Fe2+ LIP Labile Iron Pool Intracellular Fe2+->LIP Ferritin Ferritin LIP->Ferritin Storage IRP Iron Regulatory Proteins (IRPs) LIP->IRP High Iron Inactivates DMT1 mRNA DMT1 mRNA IRP->DMT1 mRNA Low Iron: Stabilizes DMT1 mRNA->DMT1 Translation Iron_Dextran_Uptake cluster_extracellular Extracellular Space cluster_membrane Macrophage Membrane cluster_intracellular Intracellular Space Iron Dextran Iron Dextran Complex SR Scavenger Receptor Iron Dextran->SR Binding Endosome Endosome SR->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Fe3+ Fe3+ Lysosome->Fe3+ Degradation of Dextran Dextran Dextran Lysosome->Dextran Intracellular Fe Pool Intracellular Fe Pool Fe3+->Intracellular Fe Pool

References

A Side-by-Side Comparison of Ferrous Gluconate and Ferrous Sulfate on Gut Microbiota

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oral iron supplementation is a cornerstone in the management of iron deficiency anemia. However, the gastrointestinal side effects associated with these supplements often lead to non-compliance. A growing body of evidence suggests that the gut microbiota plays a crucial role in the efficacy and tolerance of oral iron. This guide provides a comparative analysis of two commonly prescribed iron salts, ferrous gluconate and ferrous sulfate, and their impact on the gut microbiota.

While extensive research has been conducted on the effects of ferrous sulfate, a notable gap exists in the scientific literature regarding a direct head-to-head comparison with this compound in the context of the gut microbiome. This guide, therefore, synthesizes the available experimental data for ferrous sulfate and highlights the current knowledge gaps for this compound, offering a framework for future research.

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies investigating the impact of ferrous sulfate on the gut microbiota. Data for a direct comparison with this compound is currently unavailable in the reviewed literature.

MetricFerrous Sulfate EffectSupporting Study
Alpha Diversity No significant change generally observed.Tolkien et al. (2015)
Beta Diversity Significant alterations in the overall microbial community structure.Lee et al. (2017)
Key Bacterial Changes Increase: Enterobacteriaceae (including Escherichia/Shigella), Enterococcus, WeissellaDecrease: Bifidobacterium, Lactobacillus, Roseburia, Ruminococcus, FaecalibacteriumZimmermann et al. (2019), Jaeggi et al. (2015), Dostal et al. (2012), Cruz-Correa et al. (2021)
Inflammatory Markers Increased fecal calprotectin, indicating intestinal inflammation.Zimmermann et al. (2019), Jaeggi et al. (2015)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols from studies investigating the effects of ferrous sulfate on the gut microbiota.

Study on the Effect of Ferrous Sulfate in Adults
  • Study Design: A randomized, placebo-controlled trial.

  • Participants: Healthy adults with and without iron deficiency.

  • Intervention: Participants received either 60 mg of elemental iron as ferrous sulfate or a placebo daily for 4 weeks.

  • Sample Collection: Fecal samples were collected at baseline and at the end of the 4-week intervention period.

  • Microbiota Analysis:

    • DNA Extraction: Fecal DNA was extracted using a commercial kit (e.g., QIAamp DNA Stool Mini Kit).

    • 16S rRNA Gene Sequencing: The V4 hypervariable region of the 16S rRNA gene was amplified by PCR using specific primers (e.g., 515F/806R). The amplicons were then sequenced on an Illumina MiSeq platform.

    • Bioinformatic Analysis: Sequencing reads were processed using pipelines such as QIIME 2 or DADA2 for quality filtering, denoising, taxonomic classification, and diversity analyses.

In Vitro Model of the Human Colon
  • Model: A continuous-flow fermentation system (e.g., a single-stage chemostat or a multi-stage human gut model like SHIME®) inoculated with human fecal microbiota.

  • Intervention: The system was supplemented with ferrous sulfate at concentrations relevant to the human colon after oral iron ingestion.

  • Sample Collection: Samples were collected from the fermenter at different time points.

  • Analysis:

    • Microbiota Composition: 16S rRNA gene sequencing as described above.

    • Metabolic Activity: Short-chain fatty acid (SCFA) analysis using gas chromatography.

Visualizing the Impact: Pathways and Workflows

Proposed Mechanism of Ferrous Sulfate's Impact on Gut Microbiota

The unabsorbed iron from ferrous sulfate supplementation creates an iron-rich environment in the colon. This excess iron is readily available to facultative anaerobes, such as members of the Enterobacteriaceae family, which can outcompete beneficial obligate anaerobes for this essential nutrient. This shift can lead to a state of dysbiosis and intestinal inflammation.

G cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium Oral Iron Oral Iron Unabsorbed Fe2+ Unabsorbed Fe2+ Oral Iron->Unabsorbed Fe2+ Incomplete Absorption Enterobacteriaceae Enterobacteriaceae Unabsorbed Fe2+->Enterobacteriaceae Promotes Growth Beneficial Bacteria Beneficial Bacteria Unabsorbed Fe2+->Beneficial Bacteria Inhibits Growth Dysbiosis Dysbiosis Enterobacteriaceae->Dysbiosis Beneficial Bacteria->Dysbiosis Inflammation Inflammation Dysbiosis->Inflammation Epithelial Cells Epithelial Cells Inflammation->Epithelial Cells Impacts Integrity

Caption: Proposed mechanism of ferrous sulfate-induced gut dysbiosis.

Experimental Workflow for a Comparative Study

A robust experimental design is essential to directly compare the effects of this compound and ferrous sulfate on the gut microbiota. The following workflow outlines a potential approach for such a study.

G cluster_setup Study Setup cluster_intervention Intervention & Sampling cluster_analysis Analysis Recruitment Recruit Iron-Deficient Anemic Patients Randomization Randomize into 3 Groups Recruitment->Randomization Group1 Group 1: This compound Randomization->Group1 Group2 Group 2: Ferrous Sulfate Randomization->Group2 Group3 Group 3: Placebo Randomization->Group3 Baseline Baseline Sample (Stool, Blood) Supplementation Daily Supplementation (e.g., 8 weeks) Baseline->Supplementation Endpoint Endpoint Sample (Stool, Blood) Supplementation->Endpoint Microbiota 16S rRNA Sequencing & Metagenomics Endpoint->Microbiota Metabolomics Fecal Metabolomics (e.g., SCFAs) Endpoint->Metabolomics Clinical Clinical Markers (Hb, Ferritin, CRP) Endpoint->Clinical DataIntegration Integrative Data Analysis

Caption: Proposed workflow for a comparative clinical trial.

Conclusion and Future Directions

The available evidence strongly indicates that ferrous sulfate supplementation can significantly alter the gut microbiota, favoring the growth of potentially pro-inflammatory bacteria while reducing the abundance of beneficial microbes. This dysbiosis may contribute to the gastrointestinal side effects commonly associated with this iron salt.

A significant knowledge gap remains regarding the effects of this compound on the gut microbiome. Given that different iron formulations have varying physicochemical properties that could influence their interaction with gut bacteria, it is plausible that this compound may have a different impact compared to ferrous sulfate.

Future research should prioritize direct, well-controlled comparative studies to elucidate the specific effects of this compound on the gut microbiota. Such studies are essential for developing better-tolerated and more effective oral iron therapies, ultimately improving patient outcomes in the management of iron deficiency anemia.

In-Vitro Comparison of Iron Release from Different Ferrous Salts: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive in-vitro comparison of iron release from three commonly used ferrous salts: ferrous sulfate, ferrous fumarate, and ferrous gluconate. The information presented is intended for researchers, scientists, and drug development professionals working on iron supplementation and formulation. The data summarized herein is collated from multiple studies to provide a comparative overview of the dissolution profiles and bioavailability of these iron salts under simulated physiological conditions.

Comparative Analysis of Iron Release

The in-vitro release of iron from different ferrous salt formulations is a critical indicator of their potential bioavailability. Studies consistently demonstrate that the dissolution rate and extent of iron release are influenced by the type of salt, the formulation (e.g., conventional vs. modified-release), and the pH of the dissolution medium.

Conventional-release ferrous sulfate tablets have been shown to dissolve rapidly and demonstrate high iron absorption in in-vitro models.[1] In contrast, modified-release preparations of ferrous salts tend to exhibit significantly longer dissolution times and lower iron absorption.[1] For instance, one study revealed that conventional ferrous iron tablets dissolved within 48 to 64 minutes, while modified-release versions took 256 to 274 minutes.[1]

The choice of ferrous salt also plays a crucial role. Ferrous sulfate is often considered a benchmark due to its high solubility and bioavailability.[2] While ferrous fumarate is also recognized for its high bioavailability, its dissolution can be influenced by the formulation.[3][4] this compound is another alternative, and some studies suggest it may be better tolerated, although its iron release profile can vary.[5]

The following table summarizes findings from various in-vitro studies, providing a comparative look at the iron release from these salts. It is important to note that direct comparison can be challenging due to variations in experimental conditions across studies.

Ferrous SaltFormulation TypeDissolution MediumKey Findings on Iron ReleaseCitations
Ferrous Sulfate Conventional TabletSimulated Gastric Fluid (0.1 N HCl)Rapid and high dissolution; often used as a reference standard for bioavailability. More than 90% of iron released within 2 hours.[1][3]
Ferrous Sulfate Modified-Release TabletSimulated Gastric & Intestinal FluidSignificantly slower dissolution compared to conventional tablets, leading to lower iron absorption.[1]
Ferrous Fumarate Conventional Tablet0.1 N HCl with 0.5% Sodium Lauryl SulfateDissolution profiles can vary widely between different commercial products.[4]
Ferrous Fumarate MicroencapsulatedSimulated Gastric Fluid (0.1 N HCl)High in-vitro bioavailability, with over 90% of iron released during a 2-hour digestion period.[3]
This compound SyrupSimulated Intestinal Model (Caco-2 cells)Demonstrated relatively low iron absorption in some studies compared to conventional ferrous sulfate tablets.[1]

Experimental Protocols

The following section details a generalized experimental protocol for the in-vitro comparison of iron release from different ferrous salts, based on methodologies reported in the scientific literature.[4][6]

Objective

To determine and compare the rate and extent of iron release from different ferrous salt tablets in a simulated gastric fluid.

Materials and Apparatus
  • Ferrous Salt Tablets: Ferrous Sulfate, Ferrous Fumarate, this compound

  • Dissolution Medium: 0.1 N Hydrochloric Acid (HCl) to simulate gastric fluid.

  • Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).

  • Analytical Equipment: UV-Vis Spectrophotometer or Atomic Absorption Spectrometer for iron quantification.

  • Other: Volumetric flasks, pipettes, filters (e.g., 0.45 µm), and other standard laboratory glassware.

Methodology
  • Preparation of Dissolution Medium: Prepare a sufficient volume of 0.1 N HCl. Degas the medium before use.

  • Dissolution Test Setup:

    • Set up the USP Dissolution Apparatus 2.

    • Fill each dissolution vessel with 900 mL of the 0.1 N HCl dissolution medium.

    • Maintain the temperature of the medium at 37 ± 0.5 °C.

    • Set the paddle rotation speed to a specified rate (e.g., 75 rpm).[4]

  • Sample Introduction: Place one tablet of a specific ferrous salt into each dissolution vessel. Start the apparatus simultaneously.

  • Sampling:

    • Withdraw aliquots (e.g., 5 mL) from each vessel at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).[4]

    • Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium to maintain a constant volume.

    • Filter the samples immediately through a 0.45 µm filter.

  • Iron Quantification:

    • Analyze the filtered samples for iron content using a validated analytical method, such as UV-Vis spectrophotometry after complexation or atomic absorption spectrometry.

    • Construct a calibration curve using standard iron solutions of known concentrations.

    • Calculate the concentration of iron released in each sample based on the calibration curve.

  • Data Analysis:

    • Calculate the cumulative percentage of iron released at each time point relative to the label claim of the tablet.

    • Plot the percentage of iron released against time to obtain dissolution profiles for each ferrous salt.

    • Compare the dissolution profiles to evaluate the differences in iron release.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the in-vitro iron release testing process.

experimental_workflow A Preparation of Dissolution Medium (0.1 N HCl) B Setup USP Dissolution Apparatus 2 (37°C, 75 rpm) A->B Load Medium C Introduction of Ferrous Salt Tablet B->C Start Test D Sampling at Predetermined Time Intervals C->D Dissolution Process E Sample Filtration (0.45 µm filter) D->E F Iron Quantification (e.g., UV-Vis Spectroscopy) E->F G Data Analysis and Profile Comparison F->G

Caption: Experimental workflow for in-vitro iron release comparison.

Signaling Pathway of Iron Absorption

The absorption of iron in the duodenum is a tightly regulated process. The following diagram illustrates the key steps involved in the cellular uptake of non-heme iron.

iron_absorption_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Fe3 Ferric Iron (Fe³⁺) Dcytb Dcytb (Ferric Reductase) Fe3->Dcytb Reduction Fe2_lumen Ferrous Iron (Fe²⁺) DMT1 DMT1 (Transporter) Fe2_lumen->DMT1 Transport Dcytb->Fe2_lumen Ferritin Ferritin (Iron Storage) DMT1->Ferritin Storage Ferroportin Ferroportin (Exporter) DMT1->Ferroportin Export Fe2_blood Ferrous Iron (Fe²⁺) Ferroportin->Fe2_blood Transferrin Transferrin-Fe³⁺ Fe2_blood->Transferrin Oxidation & Binding

Caption: Cellular pathway of non-heme iron absorption.

Dietary ferric iron (Fe³⁺) is first reduced to ferrous iron (Fe²⁺) by duodenal cytochrome B (Dcytb) on the surface of enterocytes.[7] Divalent metal transporter 1 (DMT1) then transports the ferrous iron into the cell.[7] Inside the enterocyte, iron can either be stored bound to ferritin or exported into the bloodstream via ferroportin.[7] In the blood, it is re-oxidized to ferric iron and binds to transferrin for transport to various parts of the body.[7][8]

References

Cross-Validation of Ferrous Gluconate Assays: A Comparative Guide to Titrimetric and Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) like ferrous gluconate is paramount for ensuring product quality, safety, and efficacy. This guide provides a detailed comparison of two widely employed analytical techniques for the assay of this compound: the classic redox titration method using ceric sulfate and the modern, separation-based High-Performance Liquid Chromatography (HPLC) method. This objective comparison is supported by experimental data and detailed protocols to aid in method selection and cross-validation efforts.

The quality control of this compound, a common iron supplement, relies on robust analytical methods to determine its purity and potency.[1] While traditional titration methods are simple and cost-effective, chromatographic techniques like HPLC offer higher specificity and are suitable for complex matrices.[1][2] This guide will delve into the principles, experimental procedures, and performance characteristics of both ceric sulfate titration and HPLC for the assay of this compound.

Comparative Analysis of Analytical Techniques

The choice of an analytical method for the assay of ferrous gluponate depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the key performance characteristics of the ceric sulfate titration and HPLC methods.

ParameterCeric Sulfate TitrationHigh-Performance Liquid Chromatography (HPLC)
Principle Redox titration where Fe²⁺ is oxidized to Fe³⁺ by ceric sulfate. The endpoint is determined by a color change of an indicator.[1]Separation of this compound from other components on a stationary phase followed by detection using a UV or electrochemical detector.[1][2]
Linearity Range Dependent on the concentration of the titrant.62.5 - 625.0 µg/ml[3]
Accuracy (Recovery) High accuracy for bulk drug substance.[1]Average recovery rate of 96.68%[3]
Precision (RSD) Generally high precision for manual titrations, can be improved with automation.1.5% (n=6)[3]
Specificity Less specific; can be interfered with by other reducing agents present in the sample.[1]Highly specific, capable of separating this compound from impurities and degradation products.[1][2]
Instrumentation Basic laboratory glassware (burette, flask) and a magnetic stirrer.HPLC system with a pump, injector, column, and detector.
Throughput Lower throughput, suitable for a smaller number of samples.Higher throughput, suitable for routine analysis of a large number of samples.

Experimental Protocols

Ceric Sulfate Titration Method

This method is based on the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by a standard solution of ceric sulfate.[1] Orthophenanthroline is used as an indicator, which forms a red-colored complex with Fe²⁺. At the endpoint, the indicator is oxidized, leading to a color change from red to light blue.[1]

Reagents and Equipment:

  • This compound sample

  • 0.1 N Ceric sulfate solution (standardized)

  • Orthophenanthroline indicator solution

  • Dilute sulfuric acid

  • Zinc dust[4][5][6]

  • 300-mL Erlenmeyer flask[4][5][6]

  • Burette, pipette, and magnetic stirrer

Procedure:

  • Accurately weigh about 1.5 g of the this compound sample and dissolve it in a mixture of 75 mL of water and 15 mL of dilute sulfuric acid in a 300-mL Erlenmeyer flask.[4][5][6]

  • Add 250 mg of zinc dust to the flask, close it with a stopper, and let it stand at room temperature for 20 minutes to reduce any ferric ions to ferrous ions.[4][5][6]

  • Filter the solution through a Gooch crucible containing a thin layer of zinc dust.[4][6]

  • Wash the crucible and its contents with 10 mL of dilute sulfuric acid, followed by 10 mL of water.[4][6]

  • Add a few drops of orthophenanthroline indicator to the filtrate.

  • Titrate the solution immediately with standardized 0.1 N ceric sulfate until the color changes from red to light blue.[4]

  • Perform a blank determination and make any necessary corrections.[4][6]

  • Each mL of 0.1 N ceric sulfate is equivalent to 44.61 mg of C₁₂H₂₂FeO₁₄.[4]

High-Performance Liquid Chromatography (HPLC) Method

This method separates this compound from other components in the sample using a reversed-phase column. The quantification is typically performed using a UV detector.[3][7][8]

Reagents and Equipment:

  • This compound sample and reference standard

  • Acetonitrile (HPLC grade)

  • Ion-pairing reagent (e.g., tetrabutylammonium hydroxide)[3][7][8]

  • Phosphoric acid[3][7][8]

  • Purified water

  • HPLC system with a C18 column (e.g., Agilent ZORBAX SB-C18, 4.6 x 150 mm, 5 µm)[3][7][8]

  • UV detector set at 210 nm[3][7][8]

Procedure:

  • Mobile Phase Preparation: Prepare a mixture of acetonitrile and an aqueous solution containing the ion-pairing reagent (e.g., 500 ml of purified water with 10 ml of tetrabutylammonium hydroxide, with the pH adjusted to 7.6 with phosphoric acid) in a 30:70 (v/v) ratio.[3][7][8]

  • Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh a portion of the sample, dissolve it in the mobile phase, and dilute it to a known concentration.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm[3][7][8]

    • Mobile Phase: Acetonitrile and ion-pairing reagent solution (30:70)[3][7][8]

    • Flow Rate: 1.0 mL/min[3][7][8]

    • Injection Volume: 20 µL[3][7][8]

    • Detector Wavelength: 210 nm[3][7][8]

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Calculate the content of this compound in the sample by comparing the peak area of the sample with that of the standard.

Cross-Validation Workflow and Data Integrity

Cross-validation of analytical methods is a critical step to ensure the reliability and consistency of results. A logical workflow for cross-validating the ceric sulfate titration and HPLC methods for this compound assay is depicted below.

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Cross-Validation cluster_3 Conclusion Titration_Dev Titration Method Optimization Titration_Val Titration Validation (Accuracy, Precision, Specificity) Titration_Dev->Titration_Val HPLC_Dev HPLC Method Development HPLC_Val HPLC Validation (Linearity, Accuracy, Precision, Specificity, LOD, LOQ) HPLC_Dev->HPLC_Val Sample_Analysis Analysis of the Same Batch of this compound by Both Methods Titration_Val->Sample_Analysis HPLC_Val->Sample_Analysis Data_Comparison Statistical Comparison of Results (e.g., t-test, F-test) Sample_Analysis->Data_Comparison Conclusion Assessment of Method Equivalency and Establishment of Acceptance Criteria Data_Comparison->Conclusion

Figure 1: Workflow for Cross-Validation of this compound Assay Methods.

This workflow illustrates the systematic process of developing, validating, and comparing the two analytical techniques to ensure the interchangeability and reliability of the generated data.

Logical Relationship of Analytical Techniques for a Validated Result

The final validated result for the this compound assay is a culmination of data from both the primary and orthogonal methods, ensuring a high degree of confidence in the reported value.

G cluster_0 Primary Method cluster_1 Orthogonal Method cluster_2 Validation & Comparison cluster_3 Final Result Primary_Method HPLC Assay (High Specificity) Cross_Validation Cross-Validation (Comparison of Results) Primary_Method->Cross_Validation Orthogonal_Method Ceric Sulfate Titration (Different Principle) Orthogonal_Method->Cross_Validation Validated_Result Validated Assay Value for this compound Cross_Validation->Validated_Result

Figure 2: Logical Relationship of Techniques for a Validated this compound Assay.

The use of an orthogonal method, such as titration, which relies on a different chemical principle than the primary HPLC method, provides a robust cross-check of the assay results. Agreement between the two methods significantly strengthens the confidence in the final reported value for the this compound content.

References

A Comparative Analysis of the Pro-Oxidant Effects of Ferrous Gluconate and Ferrous Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Pro-Oxidant Potential of Two Common Iron Supplements

Iron, an essential mineral for numerous physiological processes, can also act as a potent pro-oxidant, catalyzing the formation of reactive oxygen species (ROS) and contributing to oxidative stress. This guide provides a comparative study of the pro-oxidant effects of two commonly used ferrous iron supplements: ferrous gluconate and ferrous sulfate. While both are effective in treating iron deficiency anemia, their potential to induce oxidative damage is a critical consideration in research and drug development. This analysis is based on available experimental data and methodologies, highlighting the nuances of their pro-oxidant activities.

Executive Summary

Both ferrous sulfate and this compound, as sources of ferrous iron (Fe²⁺), can initiate pro-oxidant effects primarily through the Fenton reaction, leading to the generation of highly reactive hydroxyl radicals. This, in turn, can cause damage to lipids and proteins. Direct comparative studies quantifying the pro-oxidant effects of these two compounds under identical experimental conditions are limited. However, by examining individual studies, we can draw inferences about their relative pro-oxidant potential. Ferrous sulfate has been more extensively studied in this context and is frequently shown to induce significant oxidative stress.[1] this compound, while also capable of generating ROS and causing lipid peroxidation, is suggested by some studies to have a different redox behavior due to its organic ligand, which may modulate its pro-oxidant activity.[2]

Quantitative Data on Pro-Oxidant Effects

The following tables summarize quantitative data extracted from various in vitro studies on the pro-oxidant effects of ferrous sulfate and this compound. It is important to note that these data are not from direct head-to-head comparisons and experimental conditions vary between studies.

Table 1: Pro-Oxidant Effects of Ferrous Sulfate

Parameter MeasuredExperimental SystemFerrous Sulfate ConcentrationKey FindingsReference
Reactive Oxygen Species (ROS) GenerationH9c2 cardiomyocytes100 µMSignificant increase in ROS at 1 and 4 hours.[3]
Reactive Oxygen Species (ROS) GenerationCaco-2 cellsNot specifiedTime-dependent increase in intracellular ROS over 24 hours.[4]
Reactive Oxygen Species (ROS) GenerationHuman neuronal-glial cells50 nM (with Al)Potent induction of ROS.[5]
Lipid Peroxidation (Thiobarbituric Acid Reactive Substances - TBARS)Saline perfusion in human small bowelNot specifiedApproximately fifty-fold increase in lipid peroxidation.[1]

Table 2: Pro-Oxidant Effects of this compound

Parameter MeasuredExperimental SystemThis compound ConcentrationKey FindingsReference
Reactive Oxygen Species (ROS) Generation & Lipid PeroxidationEscherichia coliNot specifiedInduced a burst of intracellular ROS and lipid peroxidation.[6]
Intracellular ROS Generation (as Ferric Gluconate)HepG2 cellsClinically relevant concentrationsHighest increase in intracellular ROS compared to other IV iron preparations.[7]
Serum Iron Increase (indirect indicator of pro-oxidant potential)Peritoneal dialysis patientsHigh dose183.87% maximal increase in serum iron vs. 113.51% for ferrous sulfate.[6]

Signaling Pathways and Experimental Workflows

The pro-oxidant activity of ferrous iron is primarily mediated through the Fenton and Haber-Weiss reactions, which lead to the generation of highly reactive hydroxyl radicals. These radicals can then initiate a cascade of oxidative damage to cellular components.

Fe2_sulfate Ferrous Sulfate (FeSO₄) Fe2 Fe²⁺ (Ferrous Iron) Fe2_sulfate->Fe2 Fe2_gluconate This compound Fe2_gluconate->Fe2 Fe3 Fe³⁺ (Ferric Iron) Fe2->Fe3 Fenton Reaction OH_radical •OH (Hydroxyl Radical) H2O2 H₂O₂ (Hydrogen Peroxide) H2O2->OH_radical O2_minus O₂⁻ (Superoxide) O2_minus->Fe2 O2_minus->H2O2 SOD Fe3->Fe2 Haber-Weiss Reaction Lipids Lipids OH_radical->Lipids Proteins Proteins OH_radical->Proteins Lipid_peroxidation Lipid Peroxidation Lipids->Lipid_peroxidation Protein_oxidation Protein Oxidation Proteins->Protein_oxidation

Caption: Iron-induced oxidative stress pathway.

The workflow for assessing the pro-oxidant effects of these iron compounds typically involves exposing a biological system (e.g., cell culture, isolated organelles) to the iron salt and then measuring markers of oxidative stress.

cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Fe_Gluconate This compound Solution Bio_System Biological System (e.g., Cell Culture, Liposomes) Fe_Gluconate->Bio_System Fe_Sulfate Ferrous Sulfate Solution Fe_Sulfate->Bio_System Incubation Incubation at Controlled Temperature and Time Bio_System->Incubation ROS_Assay ROS Assay (e.g., DCFDA, CellROX) Incubation->ROS_Assay Lipid_Assay Lipid Peroxidation Assay (e.g., TBARS, MDA) Incubation->Lipid_Assay Protein_Assay Protein Oxidation Assay (e.g., Carbonyl Assay) Incubation->Protein_Assay Data_Analysis Data Analysis and Comparison ROS_Assay->Data_Analysis Lipid_Assay->Data_Analysis Protein_Assay->Data_Analysis

Caption: Experimental workflow for pro-oxidant assessment.

Experimental Protocols

Below are detailed methodologies for key experiments used to assess the pro-oxidant effects of iron compounds.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol is adapted from studies using 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to measure intracellular ROS.

  • Cell Culture and Seeding: Plate cells (e.g., Caco-2, H9c2) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • DCFDA Loading: Remove the culture medium and wash the cells with phosphate-buffered saline (PBS). Incubate the cells with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C in the dark.

  • Iron Compound Exposure: Wash the cells with PBS to remove excess DCFDA. Add fresh culture medium containing the desired concentrations of ferrous sulfate or this compound. A control group without added iron should be included.

  • Fluorescence Measurement: Measure the fluorescence intensity at various time points (e.g., 0, 1, 2, 4, 6, 12, 24 hours) using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration. Express the results as a fold change relative to the control group.

Lipid Peroxidation Assay (TBARS Method)

This protocol measures malondialdehyde (MDA), a product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a fluorescent adduct.

  • Sample Preparation: Prepare the experimental system (e.g., cell lysate, tissue homogenate, or a lipid emulsion) and add ferrous sulfate or this compound at the desired concentrations. Incubate for a specific period.

  • Reaction with TBA: Add 1 ml of the sample to a tube containing 2 ml of TBA reagent (0.375% thiobarbiturac acid, 15% trichloroacetic acid, and 0.25 N HCl).

  • Incubation: Heat the mixture at 95-100°C for 15-20 minutes.

  • Cooling and Centrifugation: Cool the tubes on ice and centrifuge at 3000 rpm for 10 minutes to pellet the precipitate.

  • Measurement: Measure the absorbance of the supernatant at 532 nm.

  • Quantification: Calculate the concentration of MDA using a standard curve prepared with a known concentration of MDA.

Protein Oxidation Assay (Carbonyl Assay)

This method quantifies the formation of carbonyl groups on proteins, a hallmark of protein oxidation.

  • Protein Extraction: Following exposure to ferrous sulfate or this compound, lyse the cells or homogenize the tissue to extract proteins. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Derivatization with DNPH: Incubate a known amount of protein with 2,4-dinitrophenylhydrazine (DNPH) in a strong acid (e.g., 2.5 M HCl) for 1 hour at room temperature in the dark, with vortexing every 15 minutes. A parallel sample is incubated with the acid alone to serve as a blank.

  • Protein Precipitation: Precipitate the proteins by adding trichloroacetic acid (TCA) and centrifuging.

  • Washing: Wash the protein pellet multiple times with ethanol-ethyl acetate to remove unreacted DNPH.

  • Solubilization: Resuspend the pellet in a denaturing buffer (e.g., 6 M guanidine hydrochloride).

  • Measurement: Measure the absorbance of the derivatized protein at 370 nm.

  • Calculation: Calculate the carbonyl content using the molar extinction coefficient of DNPH.

Conclusion

The available evidence indicates that both ferrous sulfate and this compound possess pro-oxidant capabilities, a critical factor to consider in their application in research and drug development. Ferrous sulfate is well-documented to induce oxidative stress across various experimental models. While direct comparative data is lacking, the organic gluconate ligand in this compound may influence its redox cycling and interaction with biological systems, potentially leading to a different pro-oxidant profile compared to the inorganic sulfate anion. Future head-to-head studies employing standardized protocols are necessary to definitively quantify the relative pro-oxidant effects of these two important iron compounds. Researchers should carefully consider the potential for iron-induced oxidative stress when designing experiments and interpreting results involving these supplements.

References

A Comparative Guide to Ferrous Gluconate and Nano-Iron Supplements: Efficacy, Bioavailability, and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of iron supplementation is evolving, with novel nano-iron formulations emerging as potential alternatives to traditional iron salts like ferrous gluconate. This guide provides an objective comparison of the efficacy, absorption mechanisms, and side effect profiles of these two classes of iron supplements, supported by experimental data.

Executive Summary

This compound, a widely used ferrous salt, has a long history of use in treating iron deficiency anemia. Its absorption is primarily mediated by the divalent metal transporter 1 (DMT1) pathway. While effective, its bioavailability can be limited, and it is often associated with gastrointestinal side effects. Nano-iron supplements, a newer class of iron formulations, utilize various absorption pathways, including endocytosis and potentially the DMT1 pathway, which may lead to enhanced bioavailability and a more favorable side-effect profile. Clinical evidence, primarily from studies comparing nano-iron to ferrous sulfate (a comparable ferrous salt), suggests that nano-iron can be a non-inferior and potentially better-tolerated option for correcting iron deficiency.

Data Presentation: Quantitative Comparison

The following table summarizes key quantitative data from clinical and in vitro studies to facilitate a direct comparison between this compound and nano-iron supplements. It is important to note that direct head-to-head clinical trials between this compound and nano-iron are limited; therefore, some data for nano-iron is derived from studies using ferrous sulfate as the comparator, which is a similar ferrous iron salt.

ParameterThis compoundNano-Iron Supplements (specifically IHAT)References
Efficacy
Hemoglobin IncreaseEffective in increasing hemoglobin levels. In toddlers, supplementation led to a mean Hb of 12.45 g/dL after 6 months.Non-inferior to ferrous sulfate. In a study on children with iron deficiency anemia, 28.2% of the IHAT group achieved the primary efficacy endpoint (correction of iron deficiency and hemoglobin response) compared to 22.1% in the ferrous sulfate group.
Correction of Iron DeficiencyEffective in replenishing iron stores. Ferritin levels significantly increased in toddlers after 6 months of supplementation.Non-inferior to ferrous sulfate in correcting iron deficiency.
Bioavailability
Absorption RateGenerally reported to be between 15-20%.Generally considered to have higher bioavailability than conventional iron salts due to smaller particle size and multiple absorption pathways.
Side Effects
Incidence of DiarrheaCommon gastrointestinal side effect. In a study with toddlers, some experienced diarrhea.Lower incidence of moderate-severe diarrhea compared to ferrous sulfate (Incidence density of 2.66 in the IHAT group vs. 3.42 in the ferrous sulfate group).
Overall Adverse EventsGastrointestinal side effects are common. In a study on toddlers, 20% of the this compound group experienced side effects.In a study on children, the overall incidence of adverse events was similar to the placebo group and slightly lower than the ferrous sulfate group (67.8% in the IHAT group vs. 68.9% in the ferrous sulfate group).

Mechanisms of Action and Absorption Pathways

The fundamental difference in the efficacy and side-effect profiles of this compound and nano-iron supplements lies in their distinct mechanisms of intestinal absorption.

This compound

This compound, being a ferrous (Fe²⁺) salt, is primarily absorbed in the duodenum and upper jejunum. The absorption process is dependent on the Divalent Metal Transporter 1 (DMT1) , a protein located on the apical membrane of enterocytes. The acidic environment of the stomach helps to keep the iron in its soluble ferrous state, which is necessary for DMT1-mediated transport.

Nano-Iron Supplements

Nano-iron supplements, due to their particulate nature, can be absorbed through multiple pathways:

  • Endocytosis: Nanoparticles can be taken up by intestinal cells through endocytotic processes, such as clathrin-mediated endocytosis and micropinocytosis. This pathway allows for the absorption of iron in a form that is different from free ions.

A Head-to-Head Preclinical Comparison of Ferrous Gluconate and Ferric Citrate in Animal Models of Anemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of two common oral iron supplements, ferrous gluconate and ferric citrate, in animal models of iron-deficiency anemia. The information is compiled from separate studies due to the lack of direct head-to-head preclinical trials. The data presented here allows for an informed, indirect comparison of their efficacy in restoring hematological and iron status parameters.

Efficacy in Animal Models of Iron-Deficiency Anemia

The following tables summarize the key hematological and iron status parameters from separate studies investigating the effects of this compound and ferric citrate in rat models of diet-induced iron-deficiency anemia.

This compound: Efficacy Data

This table presents data from a study where anemic rats were treated with this compound. The data demonstrates the restorative effects on various blood and iron parameters.

ParameterAnemia Model Group (Mean ± SD)This compound Group (Mean ± SD)Normal Control Group (Mean ± SD)
Hemoglobin (g/L)41.11 ± 2.90120.25 ± 5.11122.31 ± 5.89
Red Blood Cells (10¹²/L)3.52 ± 0.216.89 ± 0.357.15 ± 0.42
Hematocrit (%)18.25 ± 1.1538.14 ± 2.0140.28 ± 2.13
Mean Cell Volume (fL)51.85 ± 2.8755.36 ± 2.4856.34 ± 2.51
Mean Cell Hemoglobin (pg)11.68 ± 0.6517.45 ± 0.7817.11 ± 0.81
MCHC (g/L)225.21 ± 12.54315.24 ± 14.12303.65 ± 15.24
Serum Iron (μmol/L)8.12 ± 0.4525.14 ± 1.2826.35 ± 1.35
TIBC (μmol/L)85.24 ± 4.5155.12 ± 2.8953.24 ± 2.78
Transferrin Saturation (%)9.53 ± 0.5145.61 ± 2.3549.51 ± 2.54
Serum Ferritin (ng/mL)50.88 ± 3.47110.25 ± 6.12118.94 ± 8.51

*MCHC: Mean Cell Hemoglobin Concentration, TIBC: Total Iron Binding Capacity. Data adapted from a study on a novel agar oligosaccharide-iron complex, which included a this compound control group[1].

Ferric Citrate: Efficacy Data

This table presents data from a study where anemic rats were treated with 0.3% ferric citrate mixed in their diet. The results show significant improvements in iron status and hematological parameters.[2]

ParameterAnemia Model Group (Mean ± SD)0.3% Ferric Citrate Group (Mean ± SD)
Hemoglobin (g/dL)7.9 ± 0.612.1 ± 1.0
Serum Iron (μg/dL)48 ± 15158 ± 34
Transferrin Saturation (%)11 ± 445 ± 11

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication.

Induction of Iron-Deficiency Anemia in Rats

A common method to induce iron-deficiency anemia in rodents is through a specialized diet.[3][4][5]

Protocol:

  • Animal Model: Male Sprague-Dawley or Wistar rats, typically weanlings.

  • Housing: Animals are housed in a controlled environment with regulated temperature, humidity, and light-dark cycles.

  • Diet: For a period of 4 to 8 weeks, rats are fed an iron-deficient diet containing less than 5 mg of iron per kg of feed. Control groups receive a standard diet with normal iron content.

  • Monitoring: Anemia development is monitored by weekly or bi-weekly blood sampling to measure hemoglobin levels. Anemia is typically established when hemoglobin levels fall below a predetermined threshold (e.g., < 9 g/dL).

Treatment Administration

This compound Study Protocol:

  • Animal Model: Anemic male Sprague-Dawley rats.

  • Treatment: this compound was administered orally once daily for 4 weeks. The dosage was equivalent to 5 mg/kg body weight of elemental iron.

  • Blood Analysis: At the end of the treatment period, blood samples were collected to analyze hematological parameters and iron status.[1]

Ferric Citrate Study Protocol:

  • Animal Model: Anemic male Crj:CD(SD)IGS rats.

  • Treatment: Ferric citrate was administered as a 0.3% admixture in the iron-deficient diet for 7 days.

  • Blood Analysis: Blood samples were collected at the end of the 7-day treatment period to evaluate iron status and hematological parameters.[2]

Visualizing Cellular Iron Metabolism and Experimental Design

To better understand the mechanisms of iron absorption and the experimental workflow, the following diagrams are provided.

Iron_Metabolism_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Dietary Iron Dietary Iron Ferric Iron (Fe3+) Ferric Iron (Fe3+) Dietary Iron->Ferric Iron (Fe3+) Heme Iron Heme Iron Dietary Iron->Heme Iron Dcytb Dcytb Ferric Iron (Fe3+)->Dcytb Reduction Ferrous Iron (Fe2+) Ferrous Iron (Fe2+) DMT1 DMT1 Ferrous Iron (Fe2+)->DMT1 Uptake HCP1 HCP1 Heme Iron->HCP1 Uptake Dcytb->Ferrous Iron (Fe2+) Labile Iron Pool Labile Iron Pool DMT1->Labile Iron Pool HCP1->Labile Iron Pool Ferritin Ferritin (Storage) Labile Iron Pool->Ferritin Storage Ferroportin Ferroportin Labile Iron Pool->Ferroportin Export Hephaestin Hephaestin Ferroportin->Hephaestin Oxidation Transferrin Transferrin-Fe3+ Hephaestin->Transferrin Binds to Transferrin Experimental_Workflow start Acclimatization of Rats diet Induction of Anemia (Iron-Deficient Diet for 4-8 weeks) start->diet randomization Randomization into Treatment Groups diet->randomization control Control Group (Standard Diet) randomization->control No Treatment treatment Treatment Groups (this compound or Ferric Citrate) randomization->treatment Treatment monitoring Treatment Period (Daily Oral Dosing or Dietary Admixture) control->monitoring treatment->monitoring endpoint Endpoint: Blood Collection & Analysis (Hematology and Iron Status) monitoring->endpoint

References

Safety Operating Guide

Proper Disposal of Ferrous Gluconate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of ferrous gluconate, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

I. Operational and Disposal Plan

This compound, while not classified as hazardous waste under OSHA's Hazard Communication Standard, requires careful handling and disposal to prevent environmental contamination and ensure workplace safety.[1] The following step-by-step guide outlines the recommended procedures for its disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate PPE:

  • Safety glasses or goggles[2]

  • Lab coat[2]

  • Gloves[3]

  • Dust respirator, particularly when handling the powder form to avoid dust formation[2]

Step 2: Waste Identification and Segregation

  • Uncontaminated this compound: Pure, unused, or expired this compound should be segregated from other chemical waste streams.

  • Contaminated this compound: Any this compound that has been mixed with other chemicals or has become contaminated must be treated as hazardous waste, following the disposal protocols for the hazardous components of the mixture.

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself.[4] They should be triple-rinsed before recycling or disposal, with the rinsate collected and treated as chemical waste.

Step 3: Disposal Procedures

The appropriate disposal method for this compound depends on the quantity.

For Small Quantities (e.g., residual amounts from weighing, minor spills):

  • Carefully sweep up the solid material, avoiding dust generation.[3] You can lightly moisten the powder with water to prevent it from becoming airborne.

  • Place the collected material into a clearly labeled, sealed container.

  • For final disposal, this small quantity should be managed through a licensed professional waste disposal service.[3]

For Large Quantities (e.g., bulk containers, significant spills):

  • Do not discharge to drains or the environment. [3][4][5]

  • The primary and recommended method of disposal is to engage a licensed professional waste disposal company.[3]

  • An approved method of disposal is to dissolve the this compound in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[3] This should only be performed by a certified waste disposal facility.

  • If a professional service is not immediately available, store the this compound in a cool, dry, well-ventilated area in a tightly closed and labeled container, away from incompatible materials such as strong oxidizing agents.[6]

Step 4: Spill Management

  • Minor Spills: Use appropriate tools to scoop the spilled solid into a designated waste disposal container.[2] Clean the affected area by spreading water on the contaminated surface and dispose of the cleaning materials according to local and regional authority requirements.[2]

  • Major Spills: Use a shovel to place the material into a suitable waste disposal container.[2] Subsequently, clean the contaminated surface with water, allowing it to be evacuated through the sanitary system, ensuring that the concentration of the product does not exceed permissible limits.[2]

II. Data Presentation

There is limited quantitative data available regarding specific disposal limits for this compound, as these are often dictated by local, state, and federal regulations.[6] Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific guidance.

ParameterValue/InformationSource(s)
RCRA Waste Codes This compound is not typically assigned a specific RCRA waste code.[6]
Aquatic Toxicity Data on ecotoxicity is largely unavailable, reinforcing the importance of preventing its release into waterways.[7]
Occupational Exposure Limits While not a direct disposal metric, being aware of exposure limits can inform handling procedures during disposal. Consult the product's Safety Data Sheet (SDS) for specifics.

III. Experimental Protocols

The primary "experimental protocol" in the context of disposal is the procedure for preparing this compound for incineration, which is to be carried out by a licensed waste disposal facility.

Protocol: Preparation for Incineration (for licensed facilities)

  • Objective: To safely and completely destroy this compound waste.

  • Materials: this compound waste, a suitable combustible solvent (e.g., a high-boiling point hydrocarbon), a chemical incinerator with an afterburner and scrubber.

  • Methodology:

    • The this compound is dissolved or mixed with the combustible solvent.

    • This mixture is then introduced into the chemical incinerator.

    • Combustion is carried out at a high temperature to ensure complete destruction.

    • Gaseous byproducts are passed through an afterburner and a scrubber to neutralize any harmful emissions before release into the atmosphere.

IV. Mandatory Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

FerrousGluconateDisposal start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat, Dust Respirator) start->ppe assess_contamination Step 2: Assess Waste Is it pure or contaminated? ppe->assess_contamination pure_waste Pure this compound assess_contamination->pure_waste Pure contaminated_waste Contaminated with Hazardous Material assess_contamination->contaminated_waste Contaminated assess_quantity Step 3: Determine Quantity pure_waste->assess_quantity treat_as_hazardous Treat as Hazardous Waste (Follow protocol for contaminant) contaminated_waste->treat_as_hazardous small_quantity Small Quantity (e.g., residue, minor spill) assess_quantity->small_quantity Small large_quantity Large Quantity (e.g., bulk, significant spill) assess_quantity->large_quantity Large sweep_up Sweep into a labeled, sealed container small_quantity->sweep_up store_safely Store in a labeled, sealed container in a cool, dry, well-ventilated area large_quantity->store_safely professional_disposal Step 4: Arrange for Professional Disposal (Licensed Waste Management Company) sweep_up->professional_disposal store_safely->professional_disposal end End: Proper Disposal Complete professional_disposal->end treat_as_hazardous->professional_disposal

Caption: Decision workflow for the disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ferrous Gluconate
Reactant of Route 2
Ferrous Gluconate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.